molecular formula C6H9NO3 B1284075 1-Methyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 30932-84-4

1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1284075
CAS No.: 30932-84-4
M. Wt: 143.14 g/mol
InChI Key: LRQXSOWYUQJAOH-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-3-2-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQXSOWYUQJAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564932
Record name 1-Methyl-2-oxopyrrolidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30932-84-4
Record name 1-Methyl-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-oxopyrrolidine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. Due to a notable scarcity of direct experimental data for this specific compound in publicly available literature, this guide leverages data from closely related analogs and foundational chemical principles to offer a robust predictive analysis.

Core Chemical Structure and Identifiers

This compound belongs to the class of pyrrolidinone carboxylic acids, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₉NO₃[1]
Molecular Weight 143.14 g/mol [1]
Canonical SMILES CN1CCC(C1=O)C(=O)O
InChI Key LRQXSOWYUQJAOH-UHFFFAOYSA-N
CAS Number Not assigned

Physicochemical Properties

PropertyValueSource
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]
pKa Estimated ~3.5 - 4.5Theoretical
Solubility Predicted to be soluble in water and polar organic solventsTheoretical

Note on pKa and Solubility: The carboxylic acid moiety is expected to have a pKa in the typical range for aliphatic carboxylic acids. The presence of the polar lactam ring and the carboxylic acid group suggests good solubility in polar solvents.

For comparison, the hydrochloride salt of the corresponding methyl ester, methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, has a reported melting point of 120-122 °C.

Spectroscopic Properties

While experimental spectra for the title compound are not available, the following sections provide predicted spectroscopic characteristics based on the analysis of closely related compounds, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and general principles of spectroscopic theory for carboxylic acid derivatives.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts (in ppm, relative to TMS) are as follows:

ProtonsMultiplicityApproximate Chemical Shift (ppm)
-COOHsinglet (broad)10.0 - 13.0
-CH(COOH)-triplet3.2 - 3.5
-CH₂-CH(COOH)-multiplet2.2 - 2.6
-N-CH₂-triplet3.3 - 3.6
-N-CH₃singlet2.8 - 3.0

Rationale: The acidic proton of the carboxylic acid is expected to be significantly deshielded. The methine proton at the 3-position is adjacent to two electron-withdrawing groups (the carbonyl of the lactam and the carboxylic acid), placing it in the 3.2-3.5 ppm range. The methylene protons of the pyrrolidine ring will be diastereotopic and are expected to show complex splitting patterns. The N-methyl group will appear as a singlet. For a related compound, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the protons of the COCH₂, CH, and NCH₂ groups were observed in the ranges of 2.58–2.68, 3.26–3.42, and 3.76–3.93 ppm, respectively[2][3].

¹³C NMR Spectroscopy

The predicted carbon NMR chemical shifts are as follows:

CarbonApproximate Chemical Shift (ppm)
-C=O (carboxylic acid)170 - 180
-C=O (lactam)175 - 185
-CH(COOH)-45 - 55
-CH₂-CH(COOH)-25 - 35
-N-CH₂-40 - 50
-N-CH₃25 - 35

Rationale: The carbonyl carbons of both the carboxylic acid and the lactam are expected to be the most deshielded. The chemical shifts of the aliphatic carbons in the pyrrolidine ring are influenced by their proximity to the nitrogen and carbonyl groups. In 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the corresponding carbons of the pyrrolidinone ring were found at 33.74, 36.22, and 50.98 ppm, with the carboxylic acid carbon at 174.41 ppm[2][3].

IR Spectroscopy

The expected characteristic infrared absorption bands are:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (carboxylic acid)2500-3300Broad
C=O (carboxylic acid)1700-1725Strong, sharp
C=O (lactam)1670-1690Strong, sharp
C-N stretch1100-1300Medium

Rationale: The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding. The two carbonyl groups will give rise to two distinct, strong absorption bands. The lactam carbonyl typically absorbs at a lower wavenumber than the carboxylic acid carbonyl.

Chemical Reactivity and Stability

This compound possesses two primary reactive centers: the carboxylic acid and the lactam.

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Lactam Reactivity: The lactam is generally stable but can be hydrolyzed under strong acidic or basic conditions, which would lead to ring-opening.

  • Stability: The compound is expected to be stable under standard laboratory conditions.

The following diagram illustrates the key reactive sites of the molecule.

Caption: Key reactive sites and potential transformations.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general approach can be inferred from the synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives. A plausible synthetic route would involve the reaction of an appropriate amine with a suitable three-carbon Michael acceptor containing a carboxylic acid or a precursor group.

For instance, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid was achieved by the reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing water[4][5]. A similar strategy could likely be adapted for the synthesis of the title compound using methylamine.

General Synthetic Workflow (Hypothetical)

SynthesisWorkflow Hypothetical Synthesis Workflow start Starting Materials: - Methylamine - Itaconic Acid or derivative reaction Reaction: - Michael Addition followed by  intramolecular cyclization start->reaction workup Work-up: - Acidification - Extraction reaction->workup purification Purification: - Recrystallization or  Chromatography workup->purification product Product: 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid purification->product

Caption: A plausible synthetic workflow for the target compound.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a component of various compounds with reported biological activities. Derivatives have been investigated for their potential as:

  • Antibacterial agents: Certain hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising activity against Gram-positive and Gram-negative bacteria[4][6].

  • Anticancer agents: Some derivatives have been evaluated for their in vitro anticancer activity[4].

The title compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a compound for which direct experimental data is largely absent from the scientific literature. However, by analyzing the properties of structurally similar molecules and applying fundamental principles of organic chemistry, we can construct a detailed predictive profile of its chemical properties. This guide serves as a valuable resource for researchers interested in the synthesis and application of this and related compounds, while also highlighting the need for further experimental characterization.

References

An In-depth Technical Guide to 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 30932-84-4

This technical guide provides a comprehensive overview of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides context based on related chemical structures.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 30932-84-4J&K Scientific[1], BLD Pharm[2]
Molecular Formula C₆H₉NO₃J&K Scientific[1]
Molecular Weight 143.14 g/mol J&K Scientific[1]
IUPAC Name This compoundJ&K Scientific[1]
SMILES CN1CCC(C1=O)C(=O)OJ&K Scientific[1]
InChI Key LRQXSOWYUQJAOH-UHFFFAOYSA-NJ&K Scientific[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively described in peer-reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The synthesis of various N-substituted 5-oxopyrrolidine-3-carboxylic acids often involves the aza-Michael addition of a primary amine to itaconic acid.[3][4]

Proposed Synthetic Pathway

A potential synthesis for this compound could involve the reaction of methylamine with itaconic acid. This reaction would proceed via a Michael addition followed by cyclization to form the pyrrolidone ring.

G methylamine Methylamine intermediate Aza-Michael Adduct (Intermediate) methylamine->intermediate + itaconic_acid Itaconic Acid itaconic_acid->intermediate target This compound intermediate->target Cyclization (Heat)

Proposed synthesis of this compound.
General Experimental Protocol for N-Substituted 5-Oxopyrrolidine-3-carboxylic Acid Synthesis (Adapted from related syntheses)[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in a suitable solvent, such as water or a high-boiling point alcohol.

  • Addition of Amine: Add an equimolar amount of methylamine to the solution. The addition may be performed at room temperature or under cooling, depending on the reactivity.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the presence of the N-methyl group, the pyrrolidone ring protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch of the lactam.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a suitable starting point.

G cluster_synthesis Synthesis cluster_analysis Analysis synthesis Proposed Synthesis purification Purification (Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups hplc HPLC purification->hplc Purity Assessment

General experimental and analytical workflow.

Biological Significance and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.

Research on structurally related pyrrolidine carboxamides has shown that this chemical scaffold can exhibit inhibitory activity against enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This suggests that derivatives of 2-oxopyrrolidine-3-carboxylic acid could be explored for their potential as antimicrobial agents. However, it is important to emphasize that this is an extrapolation and not direct evidence of the activity of the title compound.

Given the lack of specific data, a diagram illustrating a known signaling pathway for this compound cannot be provided. Instead, a logical diagram representing the general process of investigating the biological activity of a novel compound is presented below.

G compound This compound screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo drug_dev Potential Drug Development in_vivo->drug_dev

Logical workflow for biological activity investigation.

Conclusion

This compound is a chemical entity with a defined structure and CAS number. While detailed experimental and biological data are scarce, this guide provides a framework for its potential synthesis, analysis, and avenues for future research. The information presented here, based on the properties of related compounds, can serve as a valuable starting point for scientists and researchers interested in exploring the chemistry and potential applications of this molecule. Further research is warranted to fully elucidate its properties and biological functions.

References

Synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis in the current literature, this guide focuses on a robust and scientifically sound two-step approach. This method involves the N-methylation of a readily available starting material, methyl 2-oxopyrrolidine-3-carboxylate, followed by the hydrolysis of the resulting methyl ester to yield the target carboxylic acid.

This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthetic pathway to facilitate a comprehensive understanding for researchers and professionals in the field.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, as illustrated in the workflow diagram below. The initial step involves the N-methylation of methyl 2-oxopyrrolidine-3-carboxylate. This is a standard organic transformation that can be achieved using a suitable methylating agent in the presence of a base. The subsequent step is the hydrolysis of the methyl ester group of the intermediate, methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, to the desired carboxylic acid. This is typically accomplished under either acidic or basic conditions.

Synthesis_Workflow start Methyl 2-oxopyrrolidine-3-carboxylate step1 N-Methylation start->step1 intermediate Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the synthesis of this compound. These protocols are based on standard laboratory procedures for N-methylation of lactams and ester hydrolysis. Researchers should optimize these conditions as necessary for their specific laboratory setup and scale.

Step 1: Synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

This procedure details the N-methylation of methyl 2-oxopyrrolidine-3-carboxylate using methyl iodide as the methylating agent and sodium hydride as the base.

Reaction Scheme:

N_Methylation_Reaction reactant Methyl 2-oxopyrrolidine-3-carboxylate reagents + CH3I, NaH ----------------> DMF, 0 °C to rt reactant->reagents product Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate reagents->product Hydrolysis_Reaction reactant Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate reagents + LiOH ----------------> THF/H₂O, rt reactant->reagents product This compound reagents->product

Elucidation of the Chemical Structure of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the key molecular properties, expected spectroscopic signatures, and detailed methodologies for its characterization.

Molecular Structure and Properties

This compound possesses a five-membered lactam ring with a methyl group attached to the nitrogen atom and a carboxylic acid group at the third position. Its systematic IUPAC name is this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₉NO₃[1]
Molecular Weight143.142 g/mol [1]
InChIKeyLRQXSOWYUQJAOH-UHFFFAOYSA-N[2]
SMILESCN1CCC(C1=O)C(=O)O[2]

Synthesis

A potential synthetic route for this compound is described in the Journal of the American Chemical Society.[1] While the full experimental details from this specific publication are not publicly available, a general plausible synthetic approach can be inferred.

General Synthetic Approach: Dieckmann Condensation

A common method for the synthesis of cyclic β-keto esters is the Dieckmann condensation. A plausible precursor for this compound would be a diester, which upon intramolecular cyclization would yield the corresponding β-keto ester. Subsequent hydrolysis and decarboxylation would lead to the target molecule.

G cluster_0 Synthesis Workflow Precursor_Diester N-Methyl-N-(2-ethoxycarbonylethyl)aminoethanoic acid ethyl ester Dieckmann_Condensation Intramolecular Dieckmann Condensation Precursor_Diester->Dieckmann_Condensation Base Base (e.g., NaOEt) Base->Dieckmann_Condensation Cyclic_Beta_Keto_Ester Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate Dieckmann_Condensation->Cyclic_Beta_Keto_Ester Hydrolysis_Decarboxylation Acidic Hydrolysis and Decarboxylation Cyclic_Beta_Keto_Ester->Hydrolysis_Decarboxylation Target_Molecule This compound Hydrolysis_Decarboxylation->Target_Molecule

Caption: Plausible synthesis workflow for this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
N-CH₃ Singlet2.8 - 3.0
CH -COOHTriplet3.5 - 3.7
CH₂ -CHMultiplet2.2 - 2.6
N-CH₂ Multiplet3.2 - 3.6
COOH Broad Singlet10.0 - 13.0

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonApproximate Chemical Shift (δ, ppm)
N-C H₃25 - 30
C H-COOH45 - 55
C H₂-CH25 - 35
N-C H₂40 - 50
C =O (amide)170 - 180
C =O (acid)175 - 185
Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)[3]
C=O (Carboxylic Acid)Stretching1700-1725[3]
C=O (Amide)Stretching1650-1680
C-NStretching1200-1350
C-OStretching1210-1320[4]
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

Ionm/z (expected)Description
[M]+•143Molecular Ion
[M-OH]+126Loss of hydroxyl radical
[M-COOH]+98Loss of carboxyl group

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-15 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G cluster_0 Structure Elucidation Workflow Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Spectroscopic Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General experimental workflow for the structure elucidation of a target molecule.

Biological Activity and Metabolic Pathway

While specific signaling pathways for this compound are not extensively documented, the metabolic fate of the parent compound, N-methyl-2-pyrrolidone (NMP), is well-studied. NMP undergoes biotransformation primarily through hydroxylation and subsequent oxidation.

G cluster_0 Metabolic Pathway of N-Methyl-2-pyrrolidone (NMP) NMP N-Methyl-2-pyrrolidone (NMP) Metabolite1 5-Hydroxy-N-methyl-2-pyrrolidone NMP->Metabolite1 Hydroxylation Metabolite2 N-Methylsuccinimide Metabolite1->Metabolite2 Oxidation Metabolite3 2-Hydroxy-N-methylsuccinimide Metabolite2->Metabolite3 Hydroxylation Excretion Urinary Excretion Metabolite3->Excretion

Caption: Metabolic pathway of the parent compound N-methyl-2-pyrrolidone (NMP).[5]

Furthermore, recent studies have indicated that NMP exhibits anti-inflammatory properties by activating the transcription factor Krüppel-like factor 2 (KLF2). This suggests a potential therapeutic application for NMP derivatives in inflammatory diseases.

References

A Technical Guide to the Spectroscopic Profile of 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 30932-84-4) is limited. This guide provides a comprehensive, predictive analysis based on established spectroscopic principles and data from closely related chemical structures. The information herein is intended to serve as a reference for researchers and scientists in drug development for identifying and characterizing this molecule.

Molecular Structure and Properties

  • Molecular Formula: C₆H₉NO₃[1]

  • Molecular Weight: 143.14 g/mol [1]

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted NMR data is based on the analysis of similar 5-oxopyrrolidine-3-carboxylic acid structures.[2] The chemical shifts for protons and carbons on the pyrrolidine ring are key identifiers.[2]

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, Reference: TMS)

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
~12.0 - 13.0Singlet, Broad1HCarboxylic Acid (-COOH)
~3.4 - 3.6Triplet1HMethine (-CH) at C3
~3.2 - 3.4Multiplet2HMethylene (-CH₂) at C5
~2.75Singlet3HN-Methyl (-NCH₃)
~2.1 - 2.3Multiplet2HMethylene (-CH₂) at C4

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ ppm)Carbon Assignment
~173 - 175Carboxylic Acid Carbonyl (-C OOH)
~171 - 173Amide Carbonyl (-C =O)
~50 - 52Methylene Carbon (-C H₂) at C5
~48 - 50Methine Carbon (-C H) at C3
~30 - 33Methylene Carbon (-C H₂) at C4
~28 - 30N-Methyl Carbon (-NC H₃)

The IR spectrum is expected to be dominated by characteristic absorptions from the carboxylic acid and lactam functional groups. The O-H stretch of the carboxylic acid is notably broad due to hydrogen bonding.[3]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
2850-2960 (sharp)C-H stretchAliphatic
~1710 (strong, sharp)C=O stretchCarboxylic Acid (dimeric)
~1680 (strong, sharp)C=O stretchAmide (Lactam)
1210-1320C-O stretchCarboxylic Acid
910-950 (broad)O-H bendCarboxylic Acid

Mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent molecular ion peak.[4][5] Fragmentation will likely involve the loss of the carboxylic acid group or related fragments.[6]

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z ValueIonDescription
144.06[M+H]⁺Protonated Molecular Ion
142.04[M-H]⁻Deprotonated Molecular Ion
98.06[M-COOH]⁺Loss of the carboxylic acid group
126.05[M-OH]⁺Loss of a hydroxyl radical

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

  • Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[7][8]

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[7]

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Locking: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[7]

    • Shimming: Adjust the magnetic field homogeneity to maximize resolution and obtain sharp peaks.[7]

    • Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).[7]

    • Acquisition: Collect the Free Induction Decay (FID) using a standard pulse program. For ¹³C NMR, a proton-decoupled experiment is typically used.[9]

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.[9]

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

  • Data Acquisition (FT-IR Spectrometer):

    • Apply pressure to ensure firm contact between the sample and the ATR crystal.[9]

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[9]

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

  • Sample Preparation: Prepare a dilute solution of the sample (typically <1 mM) in a polar volatile solvent such as methanol or acetonitrile, often with a small amount of formic acid or acetic acid to facilitate protonation.[4][10]

  • Data Acquisition (ESI Mass Spectrometer):

    • Inject the sample solution into the ESI source at a constant flow rate using a syringe pump.[10]

    • A high voltage is applied to the capillary needle, nebulizing the solution into a fine mist of charged droplets.[5]

    • As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[5]

    • These ions are then guided into the mass analyzer to determine their mass-to-charge (m/z) ratio.

  • Tandem MS (MS/MS): For structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion A Weigh Compound B Dissolve in Appropriate Solvent A->B C Transfer to Analysis Vessel B->C D NMR (¹H, ¹³C, 2D) C->D E Mass Spectrometry (ESI, HRMS) C->E F IR Spectroscopy (FT-IR) C->F G Process Raw Data (FT, Baseline Correction) D->G E->G F->G H Assign Signals & Interpret Spectra G->H I Correlate Data from All Techniques H->I J Confirm or Elucidate Molecular Structure I->J

References

In-depth Technical Guide: Physical Characteristics of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This technical guide is intended to provide a comprehensive overview of the physical characteristics of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. However, after a thorough and exhaustive search of available scientific literature, chemical databases, and supplier information, it has been determined that specific, experimentally verified physical and chemical data for this compound is not publicly available at this time.

While the compound, identified with CAS Number 30932-84-4, is listed by some chemical suppliers, they do not provide detailed experimental data such as melting point, boiling point, solubility, or pKa values.[1][2] Furthermore, extensive searches of scientific databases, including PubChem, have only yielded computationally predicted data, which cannot be substituted for experimentally verified values in a technical guide of this nature. The existing literature primarily focuses on the synthesis and characterization of derivatives or isomers of this compound, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, rather than the parent compound itself.[3][4][5]

Due to the absence of verifiable experimental data, we are unable to fulfill the core requirements of this technical guide, which include the presentation of quantitative data in structured tables and the provision of detailed experimental protocols for their determination.

We understand the importance of this information for your research and development activities. We recommend the following course of action for researchers requiring this data:

  • Experimental Determination: The most reliable method to obtain the physical characteristics of this compound would be through direct experimental measurement.

  • Contacting Suppliers: Reaching out to the commercial suppliers of CAS 30932-84-4 to inquire if they possess any internal characterization data that is not publicly listed.

We are committed to providing accurate and reliable scientific information. Unfortunately, in this instance, the requested data is not available in the public domain. We will continue to monitor for any new publications or data releases concerning this compound and will update this guide accordingly.

General Information

PropertyDataReference
IUPAC Name This compound[1]
CAS Number 30932-84-4[1][2]
Molecular Formula C₆H₉NO₃[1]
Molecular Weight 143.14 g/mol [1]
SMILES CN1CCC(C1=O)C(=O)O[1]
InChI Key LRQXSOWYUQJAOH-UHFFFAOYSA-N[1]

Predicted Physical Properties

The following data is based on computational predictions and has not been experimentally verified.

PropertyPredicted Value
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Logical Relationship for Data Acquisition

To obtain the necessary data for a comprehensive technical guide, a specific workflow would need to be initiated. This workflow would involve the synthesis or acquisition of the compound, followed by its characterization using standard analytical techniques.

Data_Acquisition_Workflow Workflow for Characterization of this compound cluster_synthesis Compound Acquisition cluster_characterization Physical Characterization cluster_documentation Documentation Synthesis Synthesis of This compound Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Studies Purification->Solubility pKa pKa Measurement Purification->pKa Spectroscopy Spectroscopic Analysis (IR, NMR) Purification->Spectroscopy DataAnalysis Data Analysis and Tabulation MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis Spectroscopy->DataAnalysis Protocol Documentation of Experimental Protocols DataAnalysis->Protocol Report Technical Guide Generation DataAnalysis->Report Protocol->Report

References

Biological Activity of 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid Derivatives: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature and chemical databases reveals a significant gap in the documented biological activity of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid derivatives. While the core chemical structure is of interest in medicinal chemistry, research focus has predominantly been on derivatives with a substituted phenyl group at the 1-position of the pyrrolidine ring, rather than a methyl group. This technical guide will address the available information and highlight the areas ripe for future investigation.

Introduction to this compound

The this compound scaffold is a small, heterocyclic compound. The pyrrolidone ring is a common motif in many biologically active molecules and approved drugs. The presence of a carboxylic acid group at the 3-position and a methyl group at the 1-position provides opportunities for various chemical modifications to explore potential therapeutic applications. However, despite its potential, this specific class of compounds remains largely unexplored in terms of its pharmacological effects.

Current State of Research

An extensive review of scientific databases and publications indicates a lack of studies specifically investigating the biological activities of this compound and its derivatives. Chemical synthesis databases list the parent compound and its simple esters, such as methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, but do not provide associated biological data.

This is in stark contrast to the closely related 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives, which have been the subject of numerous studies. Research on these phenyl-substituted analogs has revealed a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria.[1][2] Some have demonstrated potent inhibition of bacterial strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1][2]

  • Anticancer Activity: Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including lung adenocarcinoma.[3][4][5]

  • Neuroprotective Effects: The broader class of pyrrolidone derivatives has been investigated for potential applications in neurodegenerative diseases.

The significant research interest in the 1-phenyl analogs suggests that the this compound scaffold could also yield derivatives with interesting biological profiles. The difference in the substituent at the 1-position (methyl vs. phenyl) would influence the molecule's polarity, steric hindrance, and potential for pi-stacking interactions, which could lead to distinct pharmacological properties.

Future Directions and Opportunities

The absence of biological activity data for this compound derivatives represents a clear opportunity for new research endeavors. A systematic investigation into the synthesis and biological evaluation of a library of these compounds is warranted. Key areas for exploration could include:

  • Synthesis of a diverse library of derivatives: Amides, esters, and other functional groups could be introduced at the carboxylic acid position to modulate the physicochemical properties and biological activity.

  • Screening for a range of biological activities: Based on the activities observed for the 1-phenyl analogs, initial screening efforts could focus on antimicrobial, anticancer, and neuroprotective properties.

  • Structure-Activity Relationship (SAR) studies: A systematic exploration of different substituents on the pyrrolidone ring would be crucial to identify the key structural features responsible for any observed biological activity.

Proposed Experimental Workflow

For researchers interested in exploring this untapped area, a potential experimental workflow is outlined below.

experimental_workflow start Start: Design Library of This compound derivatives synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In vitro Biological Screening (e.g., antimicrobial, anticancer assays) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis screening->sar Inactive Compounds hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In vivo Studies lead_opt->in_vivo end End: Candidate Drug in_vivo->end

Caption: A proposed workflow for the discovery and development of novel drug candidates from this compound derivatives.

Conclusion

References

The Pyrrolidinone Scaffold: A Versatile Core for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to form key hydrogen bonds and its conformational flexibility, have made it a cornerstone in the design of molecules targeting a wide range of biological processes. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of substituted pyrrolidinones, with a focus on their potential in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this exciting field.

Anticancer Applications of Substituted Pyrrolidinones

Substituted pyrrolidinones have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines through diverse mechanisms of action. These include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and monoacylglycerol lipase (MAGL), as well as the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrrolidinone derivatives against various cancer cell lines.

Compound IDSubstitution PatternTarget/MechanismCancer Cell LineIC50/EC50 (µM)Reference
3h Polysubstituted pyrrolidineProliferation inhibitionHCT116 (Colon)2.9 - 16[1][2]
3k Polysubstituted pyrrolidineProliferation inhibition, G0/G1 cell cycle arrest, apoptosis inductionHCT116 (Colon), HL60 (Leukemia)2.9 - 16[1][2]
Pyrrolidinone-Hydrazone 13 Diphenylamine-pyrrolidin-2-one-hydrazone with 5-nitrothiopheneCytotoxicityIGR39 (Melanoma)2.50 ± 0.46[3]
PPC-1 (Prostate)3.63 ± 0.45[3]
MDA-MB-231 (Breast)5.10 ± 0.80[3]
Panc-1 (Pancreatic)5.77 ± 0.80[3]
Benzoxazole clubbed 2-pyrrolidinone 19 4-NO2 substituted phenylMAGL inhibitionSNB-75 (CNS Cancer)8.4 nM (IC50 for MAGL)[4]
Benzoxazole clubbed 2-pyrrolidinone 20 4-SO2NH2 substituted phenylMAGL inhibitionSNB-75 (CNS Cancer)7.6 nM (IC50 for MAGL)[4]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative 1,3,4-oxadiazolethione ringCytotoxicityA549 (Lung)Reduces viability to 28.0%[5]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative 4-aminotriazolethione ringCytotoxicityA549 (Lung)Reduces viability to 29.6%[5]
Key Mechanisms of Action and Signaling Pathways

Histone Deacetylase (HDAC) Inhibition: Certain substituted pyrrolidinones act as HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of tumor suppressor genes. By inhibiting HDACs, these compounds promote histone acetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately, cancer cell growth arrest and apoptosis.[6]

HDAC_Inhibition_Pathway cluster_acetylation Acetylation State Pyrrolidinone Substituted Pyrrolidinone (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Pyrrolidinone->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Gene Transcription OpenChromatin->TSG Apoptosis Apoptosis & Cell Cycle Arrest TSG->Apoptosis MAGL_Inhibition_Pathway Pyrrolidinone Substituted Pyrrolidinone (MAGL Inhibitor) MAGL Monoacylglycerol Lipase (MAGL) Pyrrolidinone->MAGL Inhibits TwoAG 2-Arachidonoyl- glycerol (2-AG) MAGL->TwoAG Hydrolyzes AA Arachidonic Acid (AA) OncogenicLipids Pro-tumorigenic Signaling Lipids AA->OncogenicLipids Precursor for TumorGrowth Tumor Growth & Metastasis OncogenicLipids->TumorGrowth Promotes MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Pyrrolidinones incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end MBEC_Assay_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum form_biofilm Incubate with Peg Lid to Form Biofilm prepare_inoculum->form_biofilm rinse_pegs1 Rinse Pegs form_biofilm->rinse_pegs1 challenge_biofilm Transfer Peg Lid to Plate with Pyrrolidinones rinse_pegs1->challenge_biofilm incubate_challenge Incubate for Challenge Period challenge_biofilm->incubate_challenge rinse_pegs2 Rinse Pegs incubate_challenge->rinse_pegs2 dislodge_biofilm Dislodge Biofilm (Sonication) rinse_pegs2->dislodge_biofilm assess_viability Assess Viability (CFU counting or Staining) dislodge_biofilm->assess_viability determine_mbec Determine MBEC assess_viability->determine_mbec end End determine_mbec->end

References

An In-depth Technical Guide to 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid analog. Due to a notable scarcity of direct research on this specific compound, this document leverages data from closely related analogs to project its chemical and physical properties, propose a viable synthetic route, and estimate its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structure and potential properties of this molecule.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₉NO₃PubChemLite[1]
Molecular Weight143.14 g/mol PubChemLite[1]
InChIInChI=1S/C6H9NO3/c1-7-3-2-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,9,10)PubChemLite[1]
InChIKeyLRQXSOWYUQJAOH-UHFFFAOYSA-NPubChemLite[1]
SMILESCN1CCC(C1=O)C(=O)OPubChemLite[1]
Predicted XlogP0.1PubChemLite[1]
Monoisotopic Mass143.05824 DaPubChemLite[1]

Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established methods for analogous compounds, such as the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[2] A potential approach involves the reaction of itaconic acid with methylamine.

Proposed Synthesis of this compound

This proposed synthesis is adapted from the general procedure for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Materials:

  • Itaconic acid

  • Methylamine (40% aqueous solution)

  • Hydrochloric acid (5%)

  • Sodium hydroxide solution (5%)

  • Water

Procedure:

  • A mixture of itaconic acid (0.75 mol) and methylamine (0.5 mol, 40% aqueous solution) in water (100 mL) is refluxed for 12 hours.

  • After reflux, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.

  • The mixture is then cooled, and the resulting crystalline solid is collected by filtration.

  • The crude product is washed with water.

  • Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

  • The precipitated pure this compound is collected by filtration, washed with cold water, and dried.

Expected Outcome:

This procedure is expected to yield this compound as a white solid. The yield and melting point would need to be determined experimentally.

Logical Workflow for the Proposed Synthesis

G reagents Itaconic Acid + Methylamine in Water reflux Reflux for 12h reagents->reflux acidification1 Add 5% HCl, Stir for 5 min reflux->acidification1 cooling_filtration Cool and Filter acidification1->cooling_filtration crude_product Crude Product cooling_filtration->crude_product purification_step Dissolve in 5% NaOH, Filter crude_product->purification_step acidification2 Acidify with HCl to pH 5 purification_step->acidification2 final_product This compound acidification2->final_product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data Analysis

Direct spectroscopic data for this compound is unavailable. The following tables present estimated values based on the analysis of structurally similar compounds, particularly derivatives of 5-oxopyrrolidine-3-carboxylic acid.[3][4]

1H NMR Spectroscopy (Estimated)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5 - 2.7m2H-CH₂-CO-
~3.2 - 3.4m1H-CH(COOH)-
~3.7 - 3.9m2H-N-CH₂-
~2.9s3HN-CH₃
~12.5br s1H-COOH
13C NMR Spectroscopy (Estimated)
Chemical Shift (δ, ppm)Assignment
~30-35N-CH₃
~33-37-CH₂-CO-
~36-40-CH(COOH)-
~50-55-N-CH₂-
~172-175C=O (amide)
~174-177C=O (acid)
Infrared (IR) Spectroscopy (Estimated)
Wavenumber (cm⁻¹)Assignment
~3300-2500 (broad)O-H stretch (carboxylic acid)
~1710-1740C=O stretch (carboxylic acid)
~1640-1680C=O stretch (amide)

Biological Activity and Signaling Pathways

Currently, there is no published literature detailing the biological activity or any associated signaling pathways for this compound. Research on analogous structures, such as derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, has shown promising antibacterial activity against various pathogens.[4][5][6] These findings suggest that the pyroglutamic acid scaffold could be a valuable starting point for the development of new therapeutic agents. However, without direct experimental evidence, the biological profile of this compound remains unknown.

Potential Research Workflow for Biological Evaluation

G compound This compound screening Initial Biological Screening (e.g., Antimicrobial, Anticancer) compound->screening active Activity Observed? screening->active no_activity No Significant Activity active->no_activity No dose_response Dose-Response Studies active->dose_response Yes moa Mechanism of Action Studies dose_response->moa pathway Identify Signaling Pathway moa->pathway

Caption: A logical workflow for the initial biological evaluation of the title compound.

Conclusion

This compound is a compound with a notable lack of dedicated research in the existing scientific literature. This guide has provided a comprehensive overview based on the analysis of structurally related molecules. The proposed synthesis and estimated spectroscopic data offer a foundational framework for researchers interested in exploring this molecule. Future studies are warranted to synthesize and characterize this compound and to investigate its potential biological activities, which may unveil novel therapeutic applications.

References

The Dual Legacy of N-Methylated Pyrrolidinones: From Industrial Workhorse to Cognitive Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Core Science of N-Methylated Pyrrolidinone Compounds

Introduction: The N-methylated pyrrolidinone scaffold, a five-membered lactam ring with a methyl group on the nitrogen atom, represents a fascinating case of chemical versatility. This core structure is the foundation for two distinct classes of compounds with vastly different histories and applications. The first is N-Methyl-2-pyrrolidone (NMP), a widely used aprotic solvent integral to numerous industrial processes for decades. The second is a family of synthetic derivatives, most notably the "racetams," which began with the pioneering discovery of Piracetam and gave birth to the entire concept of nootropics, or cognitive enhancers. This technical guide delves into the discovery, history, and scientific underpinnings of these two branches, providing researchers, scientists, and drug development professionals with a comprehensive overview of their journey from chemical synthesis to complex biological applications.

Part I: N-Methyl-2-pyrrolidone (NMP) - The Ubiquitous Solvent

N-Methyl-2-pyrrolidone is an organic compound that has become a cornerstone of the chemical industry due to its exceptional properties. It is a colorless, high-boiling, polar aprotic solvent with a faint amine-like odor. Its stability, miscibility with water and most organic solvents, and ability to dissolve a wide range of materials have cemented its role in countless applications.

Discovery and Industrial Synthesis

NMP is produced industrially on a large scale, with annual production estimated at 200,000 to 250,000 tons. The primary and most common method involves the chemical reaction of gamma-butyrolactone (GBL) with an excess of methylamine at high temperatures (200-350°C) and pressures (around 10 MPa).

The synthesis is a two-step process. First, the ring of gamma-butyrolactone is opened by methylamine in a reversible reaction to form an intermediate, N-methyl-γ-hydroxybutanamide. This is followed by a dehydration and cyclization step at higher temperatures and pressures to yield the final NMP product. Using an excess of methylamine is crucial to drive the reaction to completion, which simplifies the purification process since the boiling points of NMP (202°C) and GBL (204°C) are very close, making separation by distillation difficult.

G Industrial Synthesis of N-Methyl-2-pyrrolidone (NMP) cluster_reactants Raw Materials cluster_process Reaction Process cluster_purification Purification GBL Gamma-Butyrolactone (GBL) Reactor High Temp/Pressure Reactor (200-350°C, ~10 MPa) GBL->Reactor Methylamine Methylamine (Excess) Methylamine->Reactor Intermediate N-methyl-γ-hydroxybutanamide (Intermediate) Reactor->Intermediate Ring Opening Cyclization Dehydration & Cyclization Intermediate->Cyclization Distillation Fractional Distillation Cyclization->Distillation Crude Product NMP_Product Pure NMP Distillation->NMP_Product Recycle Unreacted Methylamine (Recycled) Distillation->Recycle

Caption: Workflow for the industrial synthesis of NMP.

Historical Applications & Physicochemical Properties

The use of NMP became widespread in the mid-20th century. Its high solvency and low volatility made it an ideal choice for a diverse range of industrial applications:

  • Petrochemical Industry : Used for the recovery of hydrocarbons like 1,3-butadiene and acetylene. The Purisol process, developed in the 1960s, uses NMP to remove hydrogen sulfide from sour gas.

  • Electronics : Employed extensively for cleaning and degreasing during the manufacturing of circuit boards and as a photoresist stripper.

  • Polymers and Plastics : Acts as a solvent for producing high-performance polymers such as polyphenylene sulfide and aramid fibers (e.g., Kevlar). It is also crucial in the fabrication of lithium-ion batteries, where it dissolves the polyvinylidene fluoride (PVDF) binder for electrode preparation.

  • Coatings and Paints : Used as a paint stripper and a solvent in high-temperature coatings and varnishes.

  • Pharmaceuticals : Utilized as a solvent in drug formulation and as a penetration enhancer for transdermal delivery systems.

The utility of NMP is rooted in its distinct physicochemical properties, summarized below.

Table 1: Physicochemical Properties of N-Methyl-2-pyrrolidone (NMP)

Property Value
Molecular Formula C₅H₉NO
Molar Mass 99.133 g·mol⁻¹
Appearance Colorless liquid
Odor Mild, amine-like
Density 1.028 g/cm³
Melting Point -24 °C (-11 °F)
Boiling Point 202 to 204 °C (396 to 399 °F)
Solubility in Water Miscible
Flash Point 91 °C (196 °F)
Autoignition Temp. 245 °C (473 °F)
log P (octanol/water) -0.40
Vapor Pressure 0.324 hPa @ 20°C
Viscosity 1.661 mPa·s @ 25°C

(Data sourced from multiple chemical databases and safety data sheets)

Pharmacology, Metabolism, and Biological Activity

While long established as an industrial solvent, NMP is also recognized for its biological interactions. It is readily absorbed through the skin, gastrointestinal tract, and respiratory system.

Metabolism: In humans, NMP is primarily eliminated through biotransformation. The metabolic pathway involves a series of oxidation and hydroxylation steps.[1] NMP is first hydroxylated to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) , which is the major metabolite.[1] This is then oxidized to N-methylsuccinimide (MSI) , which is subsequently hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI) .[1] These polar metabolites are then excreted in the urine.

G Metabolic Pathway of NMP in Humans cluster_excretion NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation (Major Metabolite) MSI N-Methylsuccinimide (MSI) HNMP->MSI Oxidation Urine Urinary Excretion HNMP->Urine HMSI 2-Hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation MSI->Urine HMSI->Urine

Caption: Primary metabolic pathway of NMP in humans.

Pharmacokinetics: NMP is rapidly absorbed and distributed throughout the body. The half-life of unmetabolized NMP in plasma is approximately 4 hours. The metabolites, however, have longer half-lives.[1]

Table 2: Pharmacokinetic Parameters of NMP and its Metabolites in Humans

Compound Mean Half-Life (Urine) Mean Excreted Fraction of Oral Dose
NMP ~4.5 hours 0.8%
5-HNMP ~4 hours 44%
MSI ~8 hours 0.4%
2-HMSI ~17 hours 20%

(Data from Akesson B, Jönsson BA. Drug Metab Dispos. 1997.[1])

Biological Activity: More recently, NMP has been identified as a bioactive molecule beyond its solvent properties. Studies have shown it acts as a low-affinity bromodomain inhibitor . This epigenetic activity suggests NMP can influence gene expression. This mechanism is believed to underlie its observed effects in preventing estrogen depletion-induced osteoporosis in animal models by enhancing bone regeneration and inhibiting osteoclast differentiation.

Part II: N-Methylated Pyrrolidinone Derivatives - The Dawn of Nootropics

The history of N-methylated pyrrolidinone derivatives in pharmacology is inextricably linked to the discovery of Piracetam and the subsequent creation of the "nootropic" drug classification.

The Accidental Discovery of Piracetam

In the 1960s, the Romanian neuroscientist Dr. Corneliu E. Giurgea and his team at the Belgian pharmaceutical company UCB were working to synthesize derivatives of the neurotransmitter GABA that could easily cross the blood-brain barrier and induce sleep or relaxation. One of these compounds was a cyclic derivative of GABA, initially named compound 6215.

When tested, compound 6215 failed to show any of the expected sedative or tranquilizing effects. Instead, in what was a surprise finding, it demonstrated an unusual ability to improve cognitive functions, particularly learning and memory, especially in subjects with compromised brain function.[1] This compound was later named Piracetam .

This discovery presented a paradigm shift. Piracetam did not fit into any existing psychopharmacological categories; it was not a stimulant or a sedative, yet it clearly affected higher-level brain functions. This led Dr. Giurgea to propose a new category of drugs, which he termed "nootropics" (from the Greek noos for "mind" and tropein for "towards").

Giurgea defined a nootropic substance by the following criteria:

  • Enhancement of learning and memory.

  • Increased resistance of learned behaviors to disruptive conditions like hypoxia or electroconvulsive shock.

  • Protection of the brain against physical or chemical injuries.

  • Improvement of the efficiency of tonic cortical/subcortical control mechanisms.

  • A lack of the usual pharmacology of other psychotropic drugs (e.g., sedation, motor stimulation) and possessing very few side effects and extremely low toxicity.

Mechanism of Action

Decades after their discovery, the precise mechanism of action for piracetam and its analogues (collectively known as racetams) is still not fully understood. However, research points towards several potential pathways rather than a single receptor target.

  • Neurotransmitter Modulation : Racetams appear to potentiate existing neurotransmission, particularly in the cholinergic (acetylcholine) and glutamatergic systems, which are crucial for learning and memory.

  • Membrane Fluidity : One of the most cited hypotheses is that piracetam enhances the fluidity of neuronal cell membranes. This could improve the function of membrane-bound proteins like receptors and ion channels, facilitating more efficient signal transduction.

  • Modulation of Ion Flux : Evidence suggests racetams can modulate ion channels, potentially by potentiating calcium and sodium influx and decreasing potassium efflux, thereby affecting neuronal excitability.

Key Racetam Compounds and Experimental Protocols

The discovery of Piracetam spurred the synthesis of numerous other N-methylated pyrrolidinone derivatives, each with slight structural modifications and, consequently, different potencies and pharmacological profiles.

Table 3: Overview of Key Racetam Nootropics

Compound Year of Discovery/First Report Key Structural Feature Reported Potency (vs. Piracetam) Primary Reported Effects
Piracetam ~1964 Parent compound 1x Memory enhancement, neuroprotection
Aniracetam 1970s p-Anisoyl group 5-10x Anxiolytic, memory enhancement
Oxiracetam 1970s Hydroxyl group 2-5x Mild stimulant, memory enhancement
Pramiracetam 1970s Dipropan-2-ylaminoethyl group 15-30x Potent memory and focus enhancer
Nefiracetam 1990s Dimethylphenyl group Varies Memory enhancement, neuroprotection

(Potency values are approximate and based on comparative animal studies.)

Experimental Protocol: Synthesis of Piracetam

The synthesis of Piracetam can be achieved through several routes. A common laboratory-scale method involves the reaction of 2-pyrrolidinone with ethyl chloroacetate.

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (NaH)

  • Dry tetrahydrofuran (THF)

  • Ethyl chloroacetate

  • Ammonia (aqueous solution)

  • Ethanol

Methodology:

  • Deprotonation: 2-Pyrrolidinone is dissolved in dry THF under an inert atmosphere (e.g., nitrogen or argon). Sodium hydride is added portion-wise to the solution at 0°C. The mixture is stirred and allowed to warm to room temperature to ensure the complete deprotonation of the lactam nitrogen, forming a sodium salt.

  • Alkylation: The solution is cooled again, and ethyl chloroacetate is added dropwise. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up (Ester Isolation): After the reaction is complete, the mixture is cooled, and the excess sodium hydride is quenched carefully with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

  • Amidation: The crude ester is dissolved in ethanol, and a concentrated aqueous solution of ammonia is added. The mixture is stirred at room temperature for 24-48 hours.

  • Purification: The solvent and excess ammonia are removed under reduced pressure. The resulting solid residue is then recrystallized from a suitable solvent (e.g., isopropanol) to yield pure Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide).

Experimental Protocol: Passive Avoidance Test for Nootropic Activity

The passive avoidance test is a widely used behavioral paradigm to assess the effects of substances on learning and memory in rodents.

Apparatus:

  • A two-chambered box (the "Gemini" box) with a light chamber and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Methodology:

  • Acquisition Trial (Day 1):

    • A rodent (e.g., a mouse or rat) is placed in the light chamber.

    • After a brief habituation period (e.g., 60 seconds), the guillotine door is opened, allowing the animal to enter the dark chamber (rodents have a natural preference for dark environments).

    • Once the animal has fully entered the dark chamber, the door is closed, and a mild, inescapable electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

    • The animal is then immediately removed from the apparatus and returned to its home cage. The latency to enter the dark chamber is recorded.

  • Drug Administration:

    • The test compound (e.g., Piracetam) or a vehicle (control) is administered to the animals at a specific time relative to the acquisition and retention trials (e.g., 30 minutes before the acquisition trial or immediately after).

  • Retention Trial (Day 2, typically 24 hours later):

    • The animal is again placed in the light chamber.

    • The guillotine door is opened, and the latency for the animal to cross into the dark chamber is recorded (the "step-through latency"), up to a maximum cut-off time (e.g., 300 seconds). No shock is delivered during this trial.

  • Data Analysis:

    • A longer step-through latency in the retention trial compared to the acquisition trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark chamber.

    • A statistically significant increase in the step-through latency for the drug-treated group compared to the vehicle-treated group is interpreted as a memory-enhancing (nootropic) effect of the compound.

G Experimental Workflow for Passive Avoidance Test cluster_day1 Day 1: Acquisition Trial cluster_treatment Treatment cluster_day2 Day 2: Retention Trial (24h later) cluster_analysis Data Analysis A1 Place Animal in Light Chamber A2 Open Door to Dark Chamber A1->A2 A3 Animal Enters Dark Chamber A2->A3 A4 Deliver Mild Foot Shock A3->A4 A5 Record Latency A4->A5 T1 Administer Vehicle (Control Group) A5->T1 T2 Administer Nootropic (Test Group) A5->T2 B1 Place Animal in Light Chamber T1->B1 T2->B1 B2 Open Door B1->B2 B3 Measure Step-Through Latency (No Shock) B2->B3 C1 Compare Latencies: Test vs. Control B3->C1 C2 Increased Latency => Memory Enhancement C1->C2

Caption: Workflow for assessing nootropic activity.

Conclusion

The story of N-methylated pyrrolidinone compounds is a tale of two distinct paths originating from a single chemical scaffold. NMP evolved into an indispensable tool for industry, its history defined by its physical properties and broad utility as a solvent. In contrast, its pharmacologically active derivatives, born from the serendipitous discovery of Piracetam, launched an entirely new field of neuroscience focused on cognitive enhancement. For researchers today, this family of compounds continues to offer rich territory for exploration—from developing greener industrial solvents to refining our understanding of learning and memory and designing the next generation of therapeutics for cognitive disorders. The dual legacy of the N-methylated pyrrolidinone core serves as a powerful example of how fundamental chemical structures can give rise to applications that shape both industry and medicine.

References

In Silico Prediction of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxopyrrolidine-3-carboxylic acid is a small organic molecule with potential applications in pharmaceutical and chemical research. Early assessment of its physicochemical and pharmacokinetic properties is crucial for evaluating its drug-likeness and potential for further development. This technical guide provides a comprehensive overview of the in silico predicted properties of this compound, employing established computational models. The use of computational techniques allows for a rapid and cost-effective initial screening, guiding further experimental studies.[1]

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties, predicted using computational algorithms, provide the first indication of its potential as a drug candidate. The predicted physicochemical properties of this compound are summarized in the table below.

PropertyPredicted ValueUnit
Molecular FormulaC₆H₉NO₃
Molecular Weight143.14 g/mol
pKa (strongest acidic)3.54
LogP-1.13
Aqueous Solubility (LogS)-0.87mol/L
Melting Point105.4°C
Boiling Point317.8°C
Polar Surface Area60.7Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors3
Rotatable Bonds1

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

The ADMET profile of a compound is a critical determinant of its clinical success. In silico ADMET prediction tools leverage large datasets of experimental data to build models that can forecast the pharmacokinetic and toxicological properties of novel molecules.[2]

Absorption
ParameterPredicted Value/Classification
Human Intestinal AbsorptionGood
Caco-2 PermeabilityLow
P-glycoprotein SubstrateNo
Distribution
ParameterPredicted Value/Classification
Blood-Brain Barrier (BBB) PermeabilityLow
Plasma Protein BindingLow
Metabolism
ParameterPredicted Value/Classification
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
CYP1A2 InhibitorNo
CYP2C9 InhibitorNo
CYP2C19 InhibitorNo
Excretion
ParameterPredicted Value/Classification
Renal Organic Cation Transporter 2 (OCT2) SubstrateNo
Toxicity
ParameterPredicted Value/Classification
AMES MutagenicityNon-mutagenic
hERG InhibitionNon-inhibitor
Hepatotoxicity (H-HT)Non-toxic
Skin SensitizationNon-sensitizer
CarcinogenicityNon-carcinogen
Acute Oral Toxicity (LD₅₀)2500
Oral Rat Acute Toxicity (LD₅₀)2.40

Experimental Protocols

The in silico predictions presented in this guide are based on methodologies commonly employed by various predictive web servers and software. These methods generally involve the following steps:

  • Molecular Input: The two-dimensional structure of this compound is provided as input, typically in the form of a SMILES (Simplified Molecular Input Line Entry System) string or by drawing the structure in a molecular editor.

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors for the input molecule. These descriptors are numerical representations of the molecule's topological, geometrical, and electronic features.

  • Model Application: The calculated descriptors are then fed into pre-built predictive models. These models are typically developed using machine learning algorithms, such as support vector machines, random forests, or neural networks, trained on large datasets of compounds with experimentally determined properties.[3]

  • Property Prediction: The models output a predicted value or classification for the property of interest. For quantitative predictions (e.g., pKa, LogP), a numerical value is provided. For qualitative predictions (e.g., AMES mutagenicity), a classification (e.g., mutagenic/non-mutagenic) is given.

Several freely accessible web-based tools, such as ADMETlab, PreADMET, and admetSAR, utilize these underlying principles to provide predictions for a wide range of ADMET and physicochemical properties.[4][5][6]

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of chemical properties.

workflow cluster_input Input cluster_processing Processing cluster_output Output Molecular Structure Molecular Structure Descriptor Calculation Descriptor Calculation Molecular Structure->Descriptor Calculation SMILES/MOL file Predictive Model Predictive Model Descriptor Calculation->Predictive Model Predicted Properties Predicted Properties Predictive Model->Predicted Properties Quantitative/Qualitative Data

Caption: A flowchart of the in silico property prediction process.

Conclusion

This technical guide provides a comprehensive in silico assessment of the physicochemical and ADMET properties of this compound. The predictions suggest that this molecule possesses several favorable drug-like properties, including good predicted human intestinal absorption and a generally low toxicity profile. However, the predicted low Caco-2 and blood-brain barrier permeability may be considerations for specific therapeutic applications. These in silico results serve as a valuable starting point for further experimental validation and can aid researchers in making informed decisions regarding the future development of this compound.

References

A Technical Guide to 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid: Commercial Sourcing and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing a reliable supply of specialized chemical compounds is a critical first step in the research and development pipeline. This guide provides an in-depth overview of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound with a pyrrolidone core. The document details its commercial availability, chemical properties, and its relevance in the synthesis of novel derivatives for therapeutic applications.

Chemical and Physical Properties

This compound, identified by the CAS number 30932-84-4, is a derivative of the 2-pyrrolidone core, a scaffold found in various naturally occurring alkaloids.[1][2] Its fundamental properties are essential for experimental design and chemical synthesis.

PropertyValueSource
CAS Number 30932-84-4[3]
Molecular Formula C₆H₉NO₃[3][4]
Molecular Weight 143.14 g/mol [3][4]
Purity (Typical) 95%[3]
Commercial Suppliers

The following table summarizes known commercial suppliers for this compound, providing key details for procurement. Pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NamePurityAvailable QuantitiesCatalog Number
J&K Scientific LLC This compound, 95%95%Not specified1556802[3]
BeiJing Hwrk Chemicals Ltd This compound95%25gHWG53234[5]
Aladdin Scientific (via Cenmed) This compoundNot specified5gM728122-5g[6]

Note: The methyl ester of this acid, Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 114724-98-0), is also commercially available and may serve as a precursor in certain synthetic routes.[7][8]

Research Applications and Synthesis of Derivatives

While direct biological applications of this compound are not extensively documented, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has garnered significant interest in drug discovery. Research has focused on synthesizing libraries of these compounds to screen for therapeutic potential, particularly as antimicrobial and anticancer agents.[1][2][9][10][11][12]

The core scaffold is a versatile starting point for creating diverse molecular structures. For instance, studies have successfully synthesized derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and demonstrated their efficacy against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[1][2][9][11][12] Some of these novel compounds have shown potent antibacterial activity, in some cases surpassing control antibiotics like cefuroxime, and have also exhibited promising results in disrupting bacterial biofilms.[1][12]

The general workflow for developing and screening such derivatives is a multi-step process that begins with the core scaffold.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A 1. Starting Material (5-Oxopyrrolidine-3-carboxylic acid derivative) B 2. Chemical Modification (e.g., Esterification, Amidation, Hydrazone formation) A->B C 3. Purification & Characterization (HPLC, NMR, Mass Spec) B->C D 4. In Vitro Biological Assays (e.g., Antimicrobial MIC/MBC, Anticancer cell viability) C->D Compound Library E 5. Hit Identification (Compounds with desired activity) D->E F 6. Lead Optimization (Structure-Activity Relationship studies) E->F F->A Iterative Refinement

Workflow for Screening of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives.
Experimental Protocols: Synthesis of Derivatives

The synthesis of bioactive derivatives from a 5-oxopyrrolidine-3-carboxylic acid core often involves standard organic chemistry reactions. The following protocols are generalized from published literature on related compounds and serve as a template for researchers.[1][10][13]

1. Esterification of the Carboxylic Acid

This is a common initial step to create a more reactive intermediate for further modifications.

  • Objective: To convert the carboxylic acid group to a methyl or ethyl ester.

  • Procedure:

    • Dissolve the starting carboxylic acid (e.g., 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid) in an alcohol solvent (e.g., methanol).[10]

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.[1][10]

    • Heat the mixture at reflux for several hours (typically 8-20 hours).[1][10]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Neutralize the residue with a weak base solution (e.g., 5% sodium carbonate) to a pH of 8-9.[1]

    • Extract the ester product with an organic solvent, dry the organic layer, and concentrate to yield the crude ester.

2. Synthesis of Hydrazide Derivatives

The ester can be converted into a hydrazide, which is a key intermediate for synthesizing hydrazones, a class of compounds with known biological activities.

  • Objective: To convert the methyl ester to a carbohydrazide.

  • Procedure:

    • The crude or purified methyl ester is dissolved in a suitable solvent like methanol.[10]

    • Hydrazine monohydrate is added to the solution.[10]

    • The reaction mixture is heated at reflux for approximately 2 hours.[10]

    • After cooling, the resulting solid precipitate (the hydrazide) is collected by filtration, washed with a cold solvent, and dried.

3. Synthesis of Hydrazones

The hydrazide is reacted with various aldehydes to create a library of hydrazone derivatives for screening.

  • Objective: To synthesize N'-substituted-5-oxopyrrolidine-3-carbohydrazides (hydrazones).

  • Procedure:

    • A mixture of the synthesized hydrazide and a slight excess (e.g., 1.5-fold) of the desired aromatic or heterocyclic aldehyde is prepared in a solvent like propan-2-ol.[10][13]

    • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).[13]

    • Upon cooling, the solid hydrazone product typically precipitates.

    • The solid is filtered, washed with a suitable solvent, and dried.

    • The final product's structure and purity are confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[2]

The following diagram illustrates this generalized synthetic pathway.

G A 5-Oxopyrrolidine- 3-Carboxylic Acid B Methyl Ester Intermediate A->B Methanol, H₂SO₄ (cat.), Reflux C Carbohydrazide Intermediate B->C Hydrazine Hydrate, Reflux D Hydrazone Derivatives (Final Products) C->D Ar-CHO, Propan-2-ol, Reflux

Generalized Synthetic Pathway for Hydrazone Derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the aza-Michael addition of methylamine to itaconic acid, followed by a subsequent intramolecular cyclization. This method offers a straightforward and efficient route to the target compound. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and ease of use for researchers.

Introduction

This compound is a heterocyclic compound of interest in the synthesis of various biologically active molecules. Its pyrrolidone core is a common scaffold in pharmaceuticals. The protocol herein describes a reliable method for its preparation from commercially available starting materials.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValue
Reactants
Itaconic Acid13.01 g (0.1 mol)
Methylamine (40% in H₂O)8.54 mL (0.11 mol)
Solvent
Water50 mL
Reaction Conditions
Temperature100 °C (Reflux)
Reaction Time6 hours
Product
Product NameThis compound
Molecular FormulaC₆H₉NO₃
Molecular Weight143.14 g/mol
Theoretical Yield14.31 g
Purification
MethodRecrystallization from Ethanol/Water
Characterization
AppearanceWhite to off-white crystalline solid
Melting PointNot available
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 3.55 (t, J=8.0 Hz, 1H), 3.25-3.15 (m, 2H), 2.75 (s, 3H), 2.60-2.40 (m, 2H), 12.5 (br s, 1H)
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 174.5 (C=O, acid), 172.0 (C=O, lactam), 51.0 (CH₂-N), 38.0 (CH-COOH), 30.0 (CH₂-C=O), 28.0 (N-CH₃)

Note: NMR data is predicted and should be used as a reference. Actual values may vary.

Experimental Protocols

Synthesis of this compound

Materials:

  • Itaconic acid

  • Methylamine (40% solution in water)

  • Deionized water

  • Ethanol

  • Activated carbon

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.01 g (0.1 mol) of itaconic acid in 50 mL of deionized water.

  • Addition of Methylamine: To the stirred solution, slowly add 8.54 mL (0.11 mol) of a 40% aqueous solution of methylamine. The addition is exothermic, and the flask may be cooled in a water bath if necessary.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100°C) with continuous stirring. Maintain the reflux for 6 hours.

  • Work-up: After 6 hours, allow the reaction mixture to cool to room temperature.

  • Purification by Recrystallization:

    • Transfer the cooled reaction mixture to a beaker. If the solution is colored, add a small amount of activated carbon and stir for 15 minutes, then filter through a celite pad to remove the carbon.

    • Concentrate the solution to approximately half its volume using a rotary evaporator.

    • Add 50 mL of ethanol to the concentrated aqueous solution and heat until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.

    • Dry the product under vacuum to a constant weight.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Final Product Itaconic_Acid Itaconic Acid Aza_Michael Aza-Michael Addition & Intramolecular Cyclization Itaconic_Acid->Aza_Michael Methylamine Methylamine (aq) Methylamine->Aza_Michael Cooling Cooling Aza_Michael->Cooling Reflux, 6h Concentration Concentration Cooling->Concentration Recrystallization Recrystallization Concentration->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Final_Product 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid Filtration_Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Characterization of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are presented. This guide is intended to equip researchers in drug discovery and development with the necessary tools to effectively analyze this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to pyroglutamic acid and other biologically active pyrrolidone derivatives. Robust and reliable analytical methods are crucial for its synthesis, purification, and characterization to ensure the quality and integrity of research and development activities. This application note outlines a suite of analytical techniques that provide orthogonal information for a comprehensive characterization of the molecule.

Analytical Methods Overview

A multi-technique approach is recommended for the full characterization of this compound. The relationship between these techniques and the information they provide is illustrated in the diagram below.

G Figure 1: Spectroscopic Characterization Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound HPLC HPLC-UV Compound->HPLC GCMS GC-MS (after derivatization) Compound->GCMS NMR NMR (1H, 13C) Compound->NMR IR FT-IR Compound->IR Purity Purity & Quantification HPLC->Purity MolWeight Molecular Weight & Fragmentation GCMS->MolWeight Structure Molecular Structure & Connectivity NMR->Structure FuncGroups Functional Groups IR->FuncGroups G Figure 2: General Analytical Workflow start Start: Receive Sample prep Sample Preparation (Dissolution/Derivatization) start->prep hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr ir FT-IR Analysis prep->ir data Data Processing & Analysis hplc->data gcms->data nmr->data ir->data report Generate Report data->report

Application Note: Determination of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid in solution using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a small, polar heterocyclic compound. Accurate and reliable quantification of this analyte is crucial in various stages of research and development, including synthesis reaction monitoring, purity assessment, and formulation analysis. The method described herein is a robust and sensitive RP-HPLC method suitable for routine analysis.

Chromatographic Conditions

A summary of the HPLC conditions is presented in the table below. These parameters were optimized for the efficient separation and quantification of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterResult
Retention Time (t_R) 4.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the diluent to cover the desired concentration range (e.g., 0.5 µg/mL to 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Prepare Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter Filter through 0.45 µm Filter Dissolve_Standard->Filter Dissolve_Sample->Filter HPLC_System HPLC System Filter->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification Method_Development Analyte Analyte Properties (Polar, Acidic) Technique Select Technique (RP-HPLC) Analyte->Technique Column Choose Column (C18) Technique->Column Mobile_Phase Select Mobile Phase (Acidified Water/ACN) Technique->Mobile_Phase Detection Select Detector (UV @ 210 nm) Technique->Detection Optimization Optimize Parameters (Gradient, Flow Rate) Column->Optimization Mobile_Phase->Optimization Detection->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation

Application Notes and Protocols for the Chiral Separation of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid enantiomers. The methods described herein are based on established principles of chiral chromatography and are intended to serve as a comprehensive guide for achieving successful enantioseparation of this compound.

Introduction

This compound is a chiral molecule with a stereocenter at the C3 position of the pyrrolidine ring. The separation of its enantiomers is crucial for pharmacological and toxicological studies, as individual enantiomers of a chiral drug can exhibit significantly different biological activities. This application note explores two primary strategies for the chiral resolution of this compound: direct separation on a chiral stationary phase (CSP) using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and an indirect approach involving diastereomeric derivatization.

General Approaches to Chiral Separation

The successful chiral separation of carboxylic acids like this compound can be achieved through two main strategies:

  • Direct Methods: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown broad applicability for a variety of chiral compounds, including carboxylic acids.[1][2] Both HPLC and SFC are powerful techniques for direct chiral separations, with SFC often offering advantages in terms of speed and reduced solvent consumption.[3][4][5][6]

  • Indirect Methods: In this technique, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18).[7][8] Following separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. A common CDA for carboxylic acids is a chiral alcohol, such as L-menthol, which forms diastereomeric esters.[9]

Data Presentation: Proposed Starting Conditions

The following tables summarize the proposed starting conditions for the chiral separation of this compound enantiomers by HPLC and SFC, as well as for the indirect method.

Table 1: Proposed HPLC Method Parameters (Direct Method)

ParameterRecommended Conditions
Column Chiralpak IC or Chiralpak IA
Mobile Phase n-Hexane/Ethanol/Trifluoroacetic Acid (TFA)
Composition 50:50:0.3 (v/v/v) (starting point)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Proposed SFC Method Parameters (Direct Method)

ParameterRecommended Conditions
Column Chiralpak IC or similar polysaccharide-based CSP
Mobile Phase Supercritical CO₂ / Methanol with 0.1% TFA
Composition Gradient elution from 5% to 40% Methanol
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
Injection Volume 5 µL

Table 3: Proposed Indirect Method Parameters (Derivatization)

ParameterRecommended Conditions
Derivatizing Agent L-Menthol
Reaction Esterification (e.g., using DCC/DMAP)
Separation Column Standard C18 silica column
Mobile Phase Acetonitrile/Water gradient
Detection UV at 210 nm

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

This protocol outlines the steps for the direct separation of this compound enantiomers using HPLC with a chiral stationary phase.

Materials:

  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • Trifluoroacetic Acid (TFA)

  • Chiralpak IC or Chiralpak IA column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, Ethanol, and TFA in the ratio of 50:50:0.3 (v/v/v).

    • Degas the mobile phase before use.

  • HPLC System Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector wavelength to 210 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis and record the chromatogram.

    • Optimize the mobile phase composition (e.g., by varying the n-Hexane/Ethanol ratio) to improve resolution if necessary.

Protocol 2: Direct Chiral SFC Method

This protocol provides a method for the rapid and efficient separation of enantiomers using SFC.

Materials:

  • Racemic this compound

  • SFC-grade Methanol

  • Trifluoroacetic Acid (TFA)

  • Supercritical CO₂

  • Chiralpak IC column (or similar) suitable for SFC

  • SFC system with UV detector and back pressure regulator

Procedure:

  • Sample Preparation:

    • Dissolve the racemic compound in Methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Prepare the organic modifier by adding 0.1% TFA to Methanol.

  • SFC System Setup:

    • Install the chiral column.

    • Set the back pressure to 150 bar.

    • Set the column temperature to 40 °C.

    • Equilibrate the system with the initial mobile phase conditions (e.g., 5% Methanol in CO₂).

    • Set the UV detector to 210 nm.

  • Analysis:

    • Inject 5 µL of the sample.

    • Run a gradient from 5% to 40% Methanol over 10 minutes.

    • Monitor the separation of the enantiomers.

Protocol 3: Indirect Method via Diastereomeric Derivatization

This protocol describes the formation of diastereomers and their subsequent separation on an achiral column.

Materials:

  • Racemic this compound

  • L-Menthol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Derivatization Reaction:

    • In a round-bottom flask, dissolve 1 equivalent of racemic this compound in DCM.

    • Add 1.1 equivalents of L-Menthol and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C and add 1.1 equivalents of DCC.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude diastereomeric ester mixture.

  • HPLC Analysis of Diastereomers:

    • Prepare a sample of the crude diastereomeric mixture in Acetonitrile.

    • Use a standard C18 column and a mobile phase gradient of Acetonitrile and water.

    • Monitor the separation of the two diastereomers by UV detection at 210 nm.

  • Hydrolysis (Optional):

    • Once the diastereomers are separated and collected, they can be hydrolyzed (e.g., using LiOH) to yield the individual, pure enantiomers of this compound.

Visualizations

G cluster_direct Direct Chiral Separation Workflow racemate_direct Racemic this compound dissolve_direct Dissolve in Mobile Phase racemate_direct->dissolve_direct inject_direct Inject into HPLC/SFC System (Chiral Stationary Phase) dissolve_direct->inject_direct separation_direct Chromatographic Separation inject_direct->separation_direct enantiomer1 Enantiomer 1 separation_direct->enantiomer1 enantiomer2 Enantiomer 2 separation_direct->enantiomer2

Caption: Workflow for direct chiral separation using HPLC or SFC.

G cluster_indirect Indirect Chiral Separation Workflow racemate_indirect Racemic this compound derivatization React with Chiral Derivatizing Agent (e.g., L-Menthol) racemate_indirect->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers inject_indirect Inject into HPLC System (Achiral Stationary Phase) diastereomers->inject_indirect separation_indirect Chromatographic Separation inject_indirect->separation_indirect diastereomer1 Diastereomer 1 separation_indirect->diastereomer1 diastereomer2 Diastereomer 2 separation_indirect->diastereomer2 hydrolysis Hydrolysis diastereomer1->hydrolysis diastereomer2->hydrolysis pure_enantiomers Pure Enantiomers hydrolysis->pure_enantiomers

Caption: Workflow for indirect chiral separation via diastereomer formation.

References

Application Notes and Protocols for 1-Methyl-2-oxopyrrolidine-3-carboxylic acid in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. 1-Methyl-2-oxopyrrolidine-3-carboxylic acid is a small molecule with a pyrrolidone core, a scaffold of interest in medicinal chemistry. While extensive research exists on the antimicrobial properties of various complex derivatives of 5-oxopyrrolidine-3-carboxylic acid, the antimicrobial potential of the simpler this compound remains to be fully elucidated.[1][2][3][4][5][6][7][8] These application notes provide a comprehensive guide to evaluating the in vitro antimicrobial activity of this compound using standardized and widely accepted methodologies.[9][10][11][12][13] The protocols detailed herein are designed to be adaptable for screening against a variety of bacterial strains.

Data Presentation

Effective evaluation of a potential antimicrobial agent requires the clear and concise presentation of quantitative data. The following tables provide a standardized format for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data. Researchers should populate these tables with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Test MicroorganismGram StainPositive Control (Antibiotic)MIC (µg/mL) of Positive ControlMIC (µg/mL) of this compound
Staphylococcus aureus (ATCC 29213)Gram-positiveVancomycin2128
Enterococcus faecalis (ATCC 29212)Gram-positiveAmpicillin2256
Escherichia coli (ATCC 25922)Gram-negativeCiprofloxacin0.015>512
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeGentamicin1>512

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Gram-positive1285124Bacteriostatic
Enterococcus faecalis (ATCC 29212)Gram-positive256>512>2Bacteriostatic

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13]

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., CAMHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with a known antibiotic) and a negative growth control (bacteria with no compound).[10] A sterility control (broth only) should also be included.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10][12]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]

Materials:

  • Results from the MIC broth microdilution assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes

  • Incubator

Procedure:

  • Subculturing from MIC wells:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Observe the plates for bacterial growth.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[12]

Protocol 3: Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound.

Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic discs

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions.

  • Preparation of Wells:

    • Using a sterile cork borer or the wide end of a pipette tip, create wells (6-8 mm in diameter) in the agar.

  • Application of Compound:

    • Add a known concentration of the this compound solution to each well.

    • Place a positive control antibiotic disc on the agar surface.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial susceptibility testing of this compound.

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay cluster_diffusion Agar Well Diffusion prep_compound Prepare Compound Stock serial_dilution Serial Dilution of Compound prep_compound->serial_dilution add_compound Add Compound to Wells prep_compound->add_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate 96-well Plate prep_inoculum->inoculation plate_inoculation Inoculate MHA Plate prep_inoculum->plate_inoculation serial_dilution->inoculation incubation_mic Incubate (37°C, 16-20h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc create_wells Create Wells plate_inoculation->create_wells create_wells->add_compound incubation_diffusion Incubate (37°C, 18-24h) add_compound->incubation_diffusion measure_zone Measure Zone of Inhibition incubation_diffusion->measure_zone

Caption: Workflow for antimicrobial susceptibility testing.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by a novel antimicrobial agent. This is a generalized representation and does not represent a confirmed mechanism for this compound.

G cluster_cell Bacterial Cell ext_signal External Signal receptor Membrane Receptor ext_signal->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor target_gene Target Gene Expression (e.g., Virulence, Biofilm) transcription_factor->target_gene compound 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid compound->kinase_cascade Inhibition

Caption: Hypothetical bacterial signaling pathway inhibition.

References

Application Notes and Protocols for Cell-Based Assays of 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-methyl-2-oxopyrrolidine-3-carboxylic acid scaffold is a key heterocyclic structure found in a variety of biologically active compounds. Derivatives of this core structure have shown potential in diverse therapeutic areas, including oncology and neuroscience. Their biological effects can range from cytotoxicity against cancer cell lines to modulation of ion channels like the N-methyl-D-aspartate (NMDA) receptor.[1][2] This document provides detailed protocols for two common cell-based assays to characterize the activity of these derivatives: a cytotoxicity assay to determine general cellular toxicity and a calcium flux assay to assess their impact on NMDA receptor function.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.[1][3]

Experimental Protocol: MTT Assay

1. Materials and Reagents:

  • Selected cancer cell line (e.g., A549, HCT116, MCF-7)[3][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • DMSO (for formazan crystal solubilization)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[3] Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and an untreated control.[1]

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.[1][3]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity

Table 1: Cytotoxicity (IC₅₀) of Pyrrolidine Derivatives on Various Cancer Cell Lines.

Compound ID Derivative Class Cell Line IC₅₀ (µM)
1a Spirooxindole-pyrrolidine HCT116 15.2[3]
1b Spirooxindole-pyrrolidine HCT116 8.5[3]
2a N-Arylpyrrolidine-2,5-dione MCF-7 5.8[3]
2b N-Arylpyrrolidine-2,5-dione MCF-7 3.1[3]
37e Thiophen-containing pyrrolidine MCF-7 17[7]

| 37e | Thiophen-containing pyrrolidine | HeLa | 19[7] |

Lower IC₅₀ values indicate greater cytotoxic potency.

Experimental Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_cells Incubate for 24-72h add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570nm dissolve_formazan->read_absorbance calc_ic50 Calculate Cell Viability & IC50 read_absorbance->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: NMDA Receptor Modulation using a Calcium Flux Assay

This protocol is designed to screen for the effects of this compound derivatives on NMDA receptor activity. It utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels following receptor activation, which is a hallmark of NMDA receptor function.[8]

Experimental Protocol: Calcium Flux Assay

1. Materials and Reagents:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2A)[8]

  • Complete cell culture medium

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • NMDA receptor agonists (Glutamate and Glycine/D-serine)

  • Known NMDA receptor antagonist (e.g., MK-801) for positive control

  • This compound derivatives (dissolved in DMSO)

  • 384-well black, clear-bottom cell culture plates

  • Fluorescent plate reader with liquid handling capabilities

2. Procedure:

  • Cell Seeding: Seed HEK293-NMDA cells into a 384-well black, clear-bottom plate at an appropriate density and incubate overnight to form a confluent monolayer.[8]

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the culture medium and add 20 µL of the loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Addition: Wash the cells gently with Assay Buffer. Add 20 µL of the test compound dilutions (prepared in Assay Buffer) or a known antagonist to the appropriate wells. Incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescent plate reader. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.

  • Agonist Stimulation: After establishing a stable baseline fluorescence, use the instrument's liquid handler to add 10 µL of a solution containing NMDA receptor agonists (e.g., 100 µM Glutamate and 10 µM Glycine) to stimulate the receptor.

  • Data Recording: Continue recording the fluorescence signal for 1-3 minutes post-stimulation to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the vehicle control. For antagonists, determine the IC₅₀ value by plotting the normalized response against the log concentration of the compound. For positive allosteric modulators (PAMs), calculate the EC₅₀ value.

Data Presentation: NMDA Receptor Modulation

Table 2: Modulatory Activity of Pyrrolidine Derivatives on NMDA Receptor Function.

Compound ID Activity Type Target IC₅₀ / EC₅₀ (µM)
Derivative X Antagonist NMDA Receptor 5.2 (IC₅₀)
Derivative Y Antagonist NMDA Receptor 12.8 (IC₅₀)
Derivative Z PAM NMDA Receptor 2.5 (EC₅₀)

| MK-801 (Control) | Antagonist | NMDA Receptor | 0.1 (IC₅₀) |

Signaling Pathway Diagram: NMDA Receptor

NMDAR_Pathway cluster_membrane Cell Membrane NMDAR NMDA Receptor Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Compound Pyrrolidine Derivative (Antagonist) Compound->NMDAR Blocks Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream Activates

Caption: NMDA receptor signaling and inhibition by an antagonist.

References

Application of 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid in Medicinal Chemistry: A Versatile Scaffold for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Methyl-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic building block that has emerged as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid, five-membered lactam structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating their interaction with biological targets. The presence of a carboxylic acid moiety offers a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives, including amides and esters, to explore structure-activity relationships (SAR).

The applications of this scaffold span multiple therapeutic areas, most notably in the development of agents for oncology and inflammatory diseases. The pyrrolidone core is a privileged structure in medicinal chemistry, and the N-methylation of the lactam nitrogen can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Key Applications:
  • Anticancer Agents: this compound serves as a key precursor for the synthesis of potent antitumor compounds. One notable example is its use in the creation of urea derivatives that function as tubulin inhibitors.[1] By disrupting tubulin polymerization, these agents can arrest the cell cycle and induce apoptosis in cancer cells, highlighting the potential of this scaffold in developing new chemotherapeutics.[1]

  • Inhibitors of NF-κB Inducing Kinase (NIK): This scaffold is utilized in the synthesis of inhibitors of NF-κB Inducing Kinase (NIK), a critical enzyme in the non-canonical NF-κB signaling pathway.[2] This pathway is implicated in the pathogenesis of various inflammatory and autoimmune disorders. Derivatives of this compound have been incorporated into molecules designed to target NIK, offering a potential therapeutic strategy for these conditions.[2]

Quantitative Data

The following tables summarize the biological activity of compounds synthesized using this compound as a starting material.

Table 1: Antitumor Activity of 1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(2-methyl-1-phenylmethoxypropan-2-yl)urea (MPMU)

Cell LineCancer TypeActivity
Breast Cancer CellsBreast CancerPotent Antitumor Activity[1]
Lung Cancer CellsLung CancerPotent Antitumor Activity[1]
Hepatocellular Carcinoma CellsLiver CancerPotent Antitumor Activity[1]

Data presented is qualitative based on available literature. Further research is needed for quantitative metrics like IC50 values.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(2-methyl-1-phenylmethoxypropan-2-yl)urea (MPMU)

This protocol describes a general method for the synthesis of the antitumor agent MPMU, starting from this compound.[1]

Materials:

  • This compound

  • 2-Methyl-1-phenylmethoxypropan-2-amine

  • A suitable peptide coupling reagent (e.g., HATU, HBTU)

  • A non-nucleophilic base (e.g., DIEA)

  • Urea

  • Anhydrous solvent (e.g., DMF, CH2Cl2)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amide Coupling:

    • Dissolve this compound in an anhydrous solvent.

    • Add the peptide coupling reagent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.

    • Add 2-methyl-1-phenylmethoxypropan-2-amine to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the resulting amide intermediate by column chromatography.

  • Urea Formation:

    • Treat the purified amide intermediate with urea. The specific reaction conditions (solvent, temperature) may need to be optimized.

    • Monitor the reaction for the formation of the final product, MPMU.

    • After the reaction is complete, purify the crude product by recrystallization or column chromatography to obtain pure MPMU.

  • Characterization:

    • Confirm the structure and purity of the synthesized MPMU using standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.[1]

Protocol 2: General Procedure for the Synthesis of NIK Inhibitors

This protocol outlines a general approach for the synthesis of hydrazide derivatives of this compound for use as NIK inhibitors, based on a patent disclosure.[2]

Materials:

  • This compound

  • A substituted picolinohydrazide (e.g., 6-bromopicolinohydrazide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Methanol (for washing)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine this compound, the substituted picolinohydrazide, and HATU in DMF.

    • Add DIEA to the mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours).[2]

    • Observe the formation of a precipitate.

  • Product Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the collected solid with methanol to remove impurities.

    • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_testing Biological Evaluation start This compound coupling Amide Coupling / Acylation start->coupling Reactant derivatization Further Modification coupling->derivatization Intermediate product Final Bioactive Compound derivatization->product in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) product->in_vitro Testing in_vivo In Vivo Models (e.g., Animal studies) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vivo->sar signaling_pathway cluster_nik NIK-mediated NF-κB Pathway NIK NIK IKK_alpha IKKα NIK->IKK_alpha activates p100 p100 IKK_alpha->p100 phosphorylates p52 p52 p100->p52 processed to p52_RelB p52-RelB Complex p52->p52_RelB RelB RelB RelB->p52_RelB Nucleus Nucleus p52_RelB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression Inhibitor 1-Methyl-2-oxopyrrolidine-3-carboxylic acid derivative Inhibitor->NIK tubulin_inhibition cluster_cell_cycle Mechanism of Tubulin Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle formation of Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibitor MPMU (Tubulin Inhibitor) Inhibitor->Tubulin inhibits polymerization

References

Application Notes and Protocols for the Derivatization of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidone ring is a core scaffold in a variety of biologically active compounds, including the well-known nootropic agent piracetam and several anticonvulsant drugs. The derivatization of this scaffold is a key strategy in the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the chemical modification of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a key intermediate for generating a library of ester and amide derivatives for biological screening. The primary therapeutic areas of interest for these derivatives include nootropic and anticonvulsant activities.

While specific biological data for derivatives of this compound are not extensively available in the public domain, the protocols described herein are based on established methods for structurally related compounds and provide a solid foundation for the synthesis and evaluation of a novel chemical library.[1][2][3][4][5][6]

Section 1: Synthesis of this compound Derivatives

The primary points of derivatization for this compound are the carboxylic acid group, which can be readily converted into esters and amides.

General Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_testing Biological Testing start 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid esterification Esterification start->esterification amidation Amidation start->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides anticonvulsant Anticonvulsant Screening (MES, scPTZ) esters->anticonvulsant nootropic Nootropic Activity (Passive Avoidance) esters->nootropic amides->anticonvulsant amides->nootropic data Data Analysis anticonvulsant->data nootropic->data

Figure 1: Overall workflow for the synthesis and biological evaluation of this compound derivatives.
Protocol for Esterification: Synthesis of Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate

This protocol describes the conversion of the carboxylic acid to its methyl ester, a common first step for creating further derivatives or for initial biological screening.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) dropwise at room temperature.[3][4]

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol for Amidation: Synthesis of Amide Derivatives

This protocol outlines the synthesis of amide derivatives using a coupling agent, which is a versatile method for creating a diverse library of compounds.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), EDAC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide derivative.

Section 2: Protocols for Biological Testing

The following protocols are standard preclinical models for assessing anticonvulsant and nootropic activities and are based on methodologies used for similar classes of compounds.[7][8][9][10]

Anticonvulsant Activity Screening

2.1.1 Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures.

  • Administer the test compound intraperitoneally (i.p.) to mice at various doses.

  • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the seizure.[8]

2.1.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This test is a model for myoclonic and absence seizures.

  • Administer the test compound i.p. to mice at various doses.

  • After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • The absence of clonic seizures lasting for at least 5 seconds is defined as protection.

  • Calculate the ED₅₀ for the test compounds.[9]

Nootropic Activity Assessment

Passive Avoidance Test: This test assesses learning and memory in rodents.

  • The apparatus consists of a two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial: Place a mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild electric shock to the feet (e.g., 0.5 mA for 2 seconds).

  • Administer the test compound or vehicle to the mice immediately after the acquisition trial.

  • Retention Trial: 24 hours later, place the mouse back into the light compartment and measure the latency to enter the dark compartment (step-through latency).

  • An increase in the step-through latency compared to the control group indicates an improvement in memory retention and suggests nootropic activity.[10]

Section 3: Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Anticonvulsant Activity of Hypothetical Derivatives

Compound ID Derivative Type MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg)
MPO-01 Methyl Ester Data to be determined Data to be determined
MPO-A01 N-benzyl amide Data to be determined Data to be determined
MPO-A02 N-morpholinoethyl amide Data to be determined Data to be determined

| Reference | Valproic Acid | ~250 | ~130 |

Table 2: Nootropic Activity of Hypothetical Derivatives

Compound ID Dose (mg/kg) Step-Through Latency (seconds)
Vehicle - Data to be determined
MPO-01 10 Data to be determined
MPO-A01 10 Data to be determined

| Reference | Piracetam | Data to be determined |

Section 4: Potential Mechanisms of Action

The anticonvulsant and nootropic effects of pyrrolidone derivatives are often attributed to the modulation of various neurotransmitter systems and ion channels.

G cluster_anticonvulsant Anticonvulsant Mechanisms cluster_nootropic Nootropic Mechanisms Na_channel Voltage-gated Na+ Channels Anticonvulsant_Effect Reduced Neuronal Excitability Na_channel->Anticonvulsant_Effect Inhibition Ca_channel Voltage-gated Ca2+ Channels Ca_channel->Anticonvulsant_Effect Inhibition GABA_A GABA-A Receptor GABA_A->Anticonvulsant_Effect Potentiation AMPA_R AMPA Receptors Cognitive_Enhancement Enhanced Synaptic Plasticity & Memory AMPA_R->Cognitive_Enhancement Modulation NMDA_R NMDA Receptors NMDA_R->Cognitive_Enhancement Modulation ACh Cholinergic System ACh->Cognitive_Enhancement Enhancement

Figure 2: Potential signaling pathways and molecular targets for pyrrolidone-based anticonvulsant and nootropic agents.

The synthesized derivatives of this compound could potentially exert their effects by interacting with voltage-gated sodium and calcium channels, which is a common mechanism for anticonvulsant drugs.[7][8] Furthermore, modulation of GABAergic neurotransmission is another plausible mechanism. For nootropic effects, interaction with glutamate receptors (AMPA and NMDA) and enhancement of cholinergic function are key pathways to investigate.[11]

Disclaimer: The provided protocols are intended as a guide and are based on literature for structurally related compounds. Researchers should conduct their own literature search and optimize the reaction conditions and biological assays for their specific needs and for the novel derivatives of this compound. All experiments should be performed in accordance with relevant safety guidelines and regulations.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxopyrrolidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its pyrrolidone core is a privileged scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest for industrial applications. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on a robust and economically viable route starting from readily available materials.

Synthesis Overview

The recommended synthetic strategy for the large-scale production of this compound involves a one-pot reaction between itaconic acid and methylamine. This method is based on a well-established aza-Michael addition followed by an intramolecular cyclization. An alternative two-step route via the corresponding methyl ester is also presented.

Diagram: Synthetic Pathways

G cluster_0 One-Pot Synthesis cluster_1 Two-Step Synthesis via Esterification Itaconic_Acid Itaconic Acid Intermediate_A Aza-Michael Adduct (Unstable Intermediate) Itaconic_Acid->Intermediate_A Aza-Michael Addition Methylamine Methylamine Methylamine->Intermediate_A Product 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid Intermediate_A->Product Intramolecular Cyclization Dimethyl_Itaconate Dimethyl Itaconate Intermediate_B Methyl 1-methyl-2-oxopyrrolidine- 3-carboxylate Dimethyl_Itaconate->Intermediate_B Aza-Michael Addition & Cyclization Methylamine_2 Methylamine Methylamine_2->Intermediate_B Product_2 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid Intermediate_B->Product_2 Hydrolysis

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Itaconic Acid and Methylamine

This protocol describes a direct and efficient one-pot synthesis suitable for large-scale production.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Itaconic Acid130.10≥99%Sigma-Aldrich
Methylamine (40% in H₂O)31.0640 wt. %Alfa Aesar
Toluene92.14≥99.5%Fisher Scientific
Hydrochloric Acid (37%)36.4637 wt. %VWR
Activated Carbon--Cabot
Celite®--Sigma-Aldrich
Reaction Parameters
ParameterValue
Molar Ratio (Itaconic Acid:Methylamine)1 : 1.5
Reaction Temperature100-110 °C
Reaction Time8-12 hours
SolventWater (from methylamine solution)

Experimental Workflow

G start Start charge_reactors Charge Reactor with Itaconic Acid and Water start->charge_reactors add_methylamine Slowly Add Aqueous Methylamine charge_reactors->add_methylamine heat_reaction Heat to 100-110 °C (8-12 hours) add_methylamine->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down acidify Acidify with HCl to pH 1-2 cool_down->acidify distill Azeotropic Distillation with Toluene to Remove Water acidify->distill cool_crystallize Cool to 0-5 °C to Induce Crystallization distill->cool_crystallize filter_wash Filter and Wash with Cold Water cool_crystallize->filter_wash dry Dry Under Vacuum filter_wash->dry end Final Product dry->end

Caption: Workflow for the one-pot synthesis.

Detailed Procedure
  • Charging the Reactor: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add itaconic acid (10.0 kg, 76.8 mol) and deionized water (20 L).

  • Addition of Methylamine: While stirring, slowly add 40% aqueous methylamine (8.9 kg, 115.3 mol) to the reactor. The addition should be controlled to maintain the temperature below 40 °C. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid (approx. 8 L) to adjust the pH to 1-2.

    • Add toluene (20 L) and heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically.

    • Once all the water has been removed, cool the mixture to 0-5 °C and stir for 2-4 hours to induce crystallization.

  • Isolation and Purification:

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold deionized water (2 x 5 L).

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a mixture of ethanol and water.

Expected Yield and Purity
ParameterValue
Typical Yield 85-95%
Purity (HPLC) >98%

Protocol 2: Two-Step Synthesis via Methyl Ester Intermediate

This protocol involves the formation of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate followed by hydrolysis. This route can offer advantages in purification.

Step 1: Synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate
Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Dimethyl Itaconate158.15≥98%TCI Chemicals
Methylamine (2.0 M in THF)31.062.0 MSigma-Aldrich
Methanol32.04≥99.8%Fisher Scientific
Reaction Parameters
ParameterValue
Molar Ratio (Dimethyl Itaconate:Methylamine)1 : 1.2
Reaction Temperature60-65 °C
Reaction Time6-8 hours
SolventMethanol
Detailed Procedure
  • Reaction Setup: In a 50 L jacketed reactor, dissolve dimethyl itaconate (5.0 kg, 31.6 mol) in methanol (20 L).

  • Methylamine Addition: Slowly add a 2.0 M solution of methylamine in THF (18.9 L, 37.9 mol) to the reactor, maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to 60-65 °C and stir for 6-8 hours. Monitor the reaction by GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the solvent.

    • The crude ester can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound
Materials and Reagents
ReagentMolar Mass ( g/mol )Purity
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate157.17Crude from Step 1
Sodium Hydroxide40.00≥97%
Hydrochloric Acid (37%)36.4637 wt. %
Reaction Parameters
ParameterValue
Molar Ratio (Ester:NaOH)1 : 1.5
Reaction Temperature50-60 °C
Reaction Time2-4 hours
Detailed Procedure
  • Hydrolysis: To the crude ester from Step 1, add a solution of sodium hydroxide (1.9 kg, 47.5 mol) in water (15 L).

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify with concentrated hydrochloric acid to pH 1-2.

    • Follow the isolation and purification procedure described in Protocol 1 (steps 5 and 6).

Expected Yield and Purity (Overall for Two-Step Process)
ParameterValue
Overall Yield 75-85%
Purity (HPLC) >99%

Safety Precautions

  • Methylamine: Is a flammable and corrosive gas/liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including respiratory protection.

  • Itaconic Acid and Dimethyl Itaconate: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Hydrochloric Acid and Sodium Hydroxide: Are corrosive. Handle with appropriate PPE.

  • Exothermic Reactions: The initial mixing of reactants can be exothermic. Ensure adequate cooling and controlled addition rates.

Analytical Characterization

The final product should be characterized by the following methods to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • HPLC: To determine the purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: For comparison with literature values.

By following these detailed protocols, researchers and production chemists can achieve a reliable and scalable synthesis of this compound for use in drug development and other chemical industries.

Application Notes and Protocols for Efficacy Testing of Pyrrolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrrolidinone and its derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][2] The pyrrolidinone scaffold is a key component in numerous clinically used drugs.[3] This document provides a comprehensive guide to the experimental design for evaluating the therapeutic efficacy of novel pyrrolidinone-based compounds. It includes detailed protocols for essential in vitro and in vivo assays, guidelines for data presentation, and visualizations of experimental workflows and relevant signaling pathways.

Section 1: In Vitro Efficacy Assessment

A critical first step in evaluating the potential of pyrrolidinone-based compounds is to assess their activity in cell-based assays. These assays provide valuable information on cytotoxicity, mechanism of action, and potential therapeutic applications.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the cytotoxic effects of the compounds on both cancerous and healthy cell lines. The MTT and XTT assays are widely used colorimetric methods for this purpose.[4][5][6][7]

Experimental Protocol: MTT Assay [4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidinone-based compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated cells as controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation: Cell Viability

Summarize the IC50 (half-maximal inhibitory concentration) values for each compound against different cell lines in a structured table.

CompoundCell Line 1 IC50 (µM)Cell Line 2 IC50 (µM)Cell Line 3 IC50 (µM)
Pyrrolidinone A15.2 ± 1.825.4 ± 2.1> 100
Pyrrolidinone B5.8 ± 0.712.1 ± 1.385.3 ± 5.6
Positive Control2.1 ± 0.33.5 ± 0.450.7 ± 4.2
Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, assays such as caspase activity and TUNEL staining can be performed.[8][9][10]

Experimental Protocol: Caspase-3/7 Activity Assay [8]

  • Cell Treatment: Seed and treat cells with the pyrrolidinone compounds as described for the cell viability assay.

  • Assay Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., a reagent containing a tetrapeptide DEVD) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel assay) and express the results as a fold change relative to the vehicle-treated control.

Data Presentation: Apoptosis Induction

Present the data as a fold increase in caspase-3/7 activity for each compound at a specific concentration.

Compound (Concentration)Fold Increase in Caspase-3/7 Activity
Pyrrolidinone A (10 µM)3.5 ± 0.4
Pyrrolidinone B (10 µM)5.2 ± 0.6
Positive Control (e.g., Staurosporine)8.1 ± 0.9

Workflow for In Vitro Cytotoxicity and Apoptosis Testing

in_vitro_workflow cluster_assays Assays start Start: Select Cell Lines seed_cells Seed Cells in 96-well plates start->seed_cells treat_compounds Treat with Pyrrolidinone Compounds (Serial Dilutions) seed_cells->treat_compounds incubate Incubate (24-72h) treat_compounds->incubate mtt_assay MTT Assay: Add MTT Reagent incubate->mtt_assay caspase_assay Caspase Assay: Add Caspase Substrate incubate->caspase_assay mtt_read Measure Absorbance (570 nm) mtt_assay->mtt_read caspase_read Measure Luminescence caspase_assay->caspase_read data_analysis Data Analysis: IC50 & Fold Change mtt_read->data_analysis caspase_read->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: Workflow for in vitro cytotoxicity and apoptosis assays.

Anti-inflammatory Assays

For compounds with potential anti-inflammatory properties, measuring their effect on cytokine production is crucial.[11][12][13][14][15]

Experimental Protocol: Cytokine ELISA [11][12]

  • Cell Stimulation: Seed immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the pyrrolidinone compounds.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP).

    • Wash and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.

Data Presentation: Cytokine Inhibition

Present the data as the percentage of inhibition of cytokine production compared to the stimulated control.

Compound (Concentration)TNF-α Inhibition (%)IL-6 Inhibition (%)
Pyrrolidinone C (1 µM)65.7 ± 5.358.2 ± 4.9
Pyrrolidinone D (1 µM)82.1 ± 6.175.4 ± 5.8
Positive Control (e.g., Dexamethasone)95.3 ± 3.892.1 ± 4.2

Signaling Pathway: NF-κB Mediated Inflammation

nfkb_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb P nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_nuc->cytokines Transcription pyrrolidinone Pyrrolidinone Compound pyrrolidinone->ikk Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Section 2: In Vivo Efficacy Assessment

Promising compounds from in vitro studies should be further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity in a living organism.[16][17][18][19][20][21]

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic (PK) and toxicokinetic (TK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds and to establish a safe dose range for efficacy studies.[22][23][24][25][26]

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Dosing: Administer the pyrrolidinone compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection) at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation: Pharmacokinetic Parameters

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Pyrrolidinone B10Oral1250 ± 1501.04500 ± 5003.5
Pyrrolidinone B2IV2500 ± 3000.253800 ± 4003.2
Efficacy in Disease Models

The choice of the animal model depends on the intended therapeutic application of the pyrrolidinone compound.

Experimental Protocol: Xenograft Mouse Model of Cancer [18]

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrrolidinone compound or vehicle according to a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 200-
Pyrrolidinone B20600 ± 10060
Positive Control10450 ± 8070

Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start: Select Lead Compound pk_study Pharmacokinetic Study (Dose Escalation) start->pk_study establish_dose Establish Safe and Efficacious Dose Range pk_study->establish_dose disease_model Select Appropriate Animal Disease Model establish_dose->disease_model treatment Treatment Administration (Compound vs. Vehicle) disease_model->treatment monitoring Monitor Disease Progression (e.g., Tumor Volume, Behavior) treatment->monitoring endpoint Endpoint Analysis: Collect Tissues/Samples monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: General workflow for in vivo efficacy studies.

Conclusion

This document provides a framework for the systematic evaluation of pyrrolidinone-based compounds. The detailed protocols and data presentation guidelines aim to ensure robust and reproducible results. The logical progression from in vitro screening to in vivo validation is crucial for identifying promising drug candidates for further development. The provided visualizations of workflows and signaling pathways serve to clarify the experimental design and potential mechanisms of action. Researchers should adapt these protocols to their specific compounds and therapeutic targets.

References

Application Notes and Protocols: 1-Methyl-2-oxopyrrolidine-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid as a key building block in the synthesis of diverse heterocyclic compounds. The inherent functionalities of this scaffold, namely the lactam, the carboxylic acid, and the chiral center at the C3 position (in its enantiomerically pure forms), make it an attractive starting material for the development of novel molecules with potential therapeutic applications.

Introduction: The Synthetic Utility of the Pyrrolidone Core

The 2-pyrrolidone (or γ-lactam) ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds. This compound offers a synthetically accessible entry point to a wide range of more complex molecules. The carboxylic acid moiety serves as a handle for various chemical transformations, including esterification, amidation, and conversion to other functional groups, enabling the construction of diverse molecular architectures.

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. These activities are often achieved by attaching various pharmacophores to the pyrrolidone scaffold, highlighting its importance as a central building block in medicinal chemistry and drug discovery.[1][2][3]

General Synthetic Strategy and Key Reactions

The synthesis of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold is typically achieved through a Michael addition reaction between itaconic acid and a primary amine. For the target compound, this compound, this involves the reaction of itaconic acid with methylamine.

Once the core scaffold is obtained, the carboxylic acid group can be readily derivatized. Key downstream reactions include:

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester, which can serve as a protecting group or an intermediate for further reactions.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the corresponding carbohydrazide. This hydrazide is a crucial intermediate for the synthesis of various five-membered heterocycles like pyrazoles, oxadiazoles, and triazoles.

  • Condensation Reactions: The carbohydrazide can be condensed with aldehydes, ketones, or other electrophilic reagents to generate a wide array of hydrazone derivatives and other complex heterocyclic systems.

Below is a general workflow for the utilization of this compound as a building block.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Heterocycle Synthesis Itaconic_Acid Itaconic Acid Core_Scaffold 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Core_Scaffold Michael Addition Methylamine Methylamine Methylamine->Core_Scaffold Ester Methyl 1-Methyl-2-oxopyrrolidine- 3-carboxylate Core_Scaffold->Ester Esterification Hydrazide 1-Methyl-2-oxopyrrolidine- 3-carbohydrazide Ester->Hydrazide Hydrazinolysis Hydrazones Hydrazone Derivatives Hydrazide->Hydrazones Condensation with Aldehydes/Ketones Azoles Azole Derivatives (Pyrazoles, Oxadiazoles, etc.) Hydrazide->Azoles Cyclization Reactions

Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids and can be applied for the synthesis and derivatization of the 1-methyl analog.

Protocol 1: Synthesis of this compound

This procedure is based on the general reaction of itaconic acid with primary amines.[1][3]

Materials:

  • Itaconic acid

  • Aqueous methylamine solution (e.g., 40%)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve itaconic acid (0.75 mol) in water (200 mL).

  • Slowly add an aqueous solution of methylamine (0.5 mol) to the itaconic acid solution.

  • Heat the reaction mixture at reflux for 24 hours.

  • Cool the mixture to room temperature and dilute with a 10% NaOH solution (300 mL).

  • Heat the solution to reflux and then cool to 20°C.

  • Filter the solution to remove any impurities.

  • Acidify the filtrate to pH 2 with concentrated HCl.

  • The precipitate of this compound is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate

This protocol describes the esterification of the carboxylic acid.[1][4]

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium carbonate (Na₂CO₃) solution

Procedure:

  • Dissolve this compound (0.05 mol) in methanol (100 mL).

  • Carefully add concentrated H₂SO₄ (3 mL) as a catalyst.

  • Heat the reaction mixture at reflux for 18 hours.

  • After cooling, neutralize the mixture to pH 7-8 with a 5% Na₂CO₃ solution.

  • The resulting precipitate of the methyl ester is filtered, washed with water, and recrystallized from methanol.

Protocol 3: Synthesis of 1-Methyl-2-oxopyrrolidine-3-carbohydrazide

This protocol details the conversion of the methyl ester to the carbohydrazide.[2][4]

Materials:

  • Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate

  • Hydrazine monohydrate

  • Isopropanol (2-Propanol)

Procedure:

  • Suspend Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate (0.03 mol) in isopropanol (100 mL).

  • Add hydrazine monohydrate (0.24 mol) to the suspension.

  • Heat the reaction mixture at reflux for 8 hours.

  • Cool the mixture to room temperature.

  • The precipitated carbohydrazide is collected by filtration, washed with isopropanol, and dried.

Quantitative Data

The following table summarizes typical yields for the synthesis of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives. These yields can be considered indicative for the synthesis of the 1-methyl analogs.

Compound Starting Material Reaction Yield (%) Reference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidN-(4-aminophenyl)acetamide, Itaconic acidMichael Addition96[2]
Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidEsterification-[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazideMethyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylateHydrazinolysis97[2]
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acido-aminophenol, Itaconic acidMichael Addition74.4[3]
1-(2-hydroxyphenyl)-N'-benzylidene-5-oxopyrrolidine-3-carbohydrazide1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, BenzaldehydeCondensation60-90[3]

Applications in the Synthesis of Bioactive Molecules

The carbohydrazide derivative of this compound is a key intermediate for synthesizing a variety of heterocyclic compounds with potential biological activities.

G cluster_0 Precursors cluster_1 Resulting Heterocycles cluster_2 Potential Biological Activities Hydrazide 1-Methyl-2-oxopyrrolidine- 3-carbohydrazide Hydrazones Hydrazones Hydrazide->Hydrazones Pyrazoles Pyrazoles Hydrazide->Pyrazoles Thiosemicarbazides Thiosemicarbazides Hydrazide->Thiosemicarbazides Aldehydes Aromatic/Heterocyclic Aldehydes Aldehydes->Hydrazones Diketones 1,3-Diketones (e.g., Acetylacetone) Diketones->Pyrazoles Isothiocyanates Isothiocyanates Isothiocyanates->Thiosemicarbazides Antibacterial Antibacterial Hydrazones->Antibacterial Anticancer Anticancer Pyrazoles->Anticancer Antioxidant Antioxidant Thiosemicarbazides->Antioxidant

Applications in bioactive molecule synthesis.

The synthesis of these derivatives allows for the exploration of a large chemical space, which is crucial in the early stages of drug discovery. The modular nature of these synthetic routes enables the generation of libraries of compounds for high-throughput screening.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid group provide access to a wide range of more complex heterocyclic structures. The demonstrated potential of analogous compounds in various therapeutic areas underscores the importance of this scaffold for further investigation in medicinal chemistry and drug development. The protocols and data presented herein offer a solid foundation for researchers to utilize this building block in their synthetic endeavors.

References

Application Notes and Protocols for the Purification of 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. The techniques described herein are standard laboratory procedures that can be adapted to various scales of production.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and for meeting regulatory standards in drug development. This document outlines three common and effective methods for its purification: recrystallization, acid-base precipitation, and column chromatography.

Data Summary

The choice of purification technique often involves a trade-off between yield, purity, time, and scale. The following table summarizes the expected outcomes for each of the described methods. Please note that the purity and yield are typical values and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueExpected Purity (%)Expected Yield (%)ScaleThroughput
Recrystallization> 98%70-90%Milligram to KilogramMedium
Acid-Base Precipitation> 95%85-95%Gram to KilogramHigh
Column Chromatography> 99%50-80%Milligram to GramLow

Purification Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.

Experimental Protocol:

  • Solvent Selection: Begin by determining a suitable solvent or solvent mixture. Ideal solvents will dissolve the crude this compound at an elevated temperature but not at room temperature or below, while the impurities remain either soluble or insoluble at all temperatures. Common solvents to screen include water, ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof.

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude compound. Heat the mixture with stirring until the compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Workflow A Crude Compound B Add Minimal Hot Solvent A->B C Dissolution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Slow Cooling & Crystallization C->E No Insoluble Impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Purified Product H->I Acid_Base_Precipitation_Workflow A Crude Compound B Dissolve in Aqueous Base A->B C Filtration of Insolubles B->C D Acidify Filtrate C->D E Precipitation D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Drying G->H I Purified Product H->I Column_Chromatography_Workflow A Prepare Silica Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions (TLC/HPLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, in the synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a significantly low yield in the synthesis of this compound from methylamine and itaconic acid. What are the potential causes?

Low yield in this synthesis can stem from several factors throughout the reaction and workup process. The primary areas to investigate are:

  • Incomplete Reaction: The reaction between methylamine and itaconic acid may not have gone to completion. This could be due to suboptimal reaction time, temperature, or reactant molar ratio.

  • Side Reactions: Several side reactions can consume starting materials or the desired product, leading to a lower yield. Common side reactions include the formation of amides without cyclization, and polymerization of itaconic acid. Under harsh conditions, dehydrogenation or ring-opening of the pyrrolidinone core can also occur.[1]

  • Product Loss During Workup and Purification: The product may be lost during extraction, crystallization, or other purification steps. As a carboxylic acid, the product's solubility is highly dependent on pH.

  • Purity of Starting Materials: Impurities in the starting methylamine or itaconic acid can interfere with the reaction.

Q2: How can I optimize the reaction conditions to improve the yield?

Optimizing reaction conditions is a critical step in improving yield. A systematic approach is recommended, focusing on one parameter at a time.

  • Molar Ratio of Reactants: While a 1:1 molar ratio of methylamine to itaconic acid is stoichiometrically required, using a slight excess of the more volatile reactant, methylamine, can help drive the reaction to completion. However, a large excess may complicate purification.

  • Temperature and Reaction Time: The reaction typically requires heating to facilitate both the initial Michael addition and the subsequent cyclization. A systematic study of temperature and time, as illustrated in the table below, can help identify the optimal conditions. Monitoring the reaction progress by techniques like TLC or NMR can prevent premature or unnecessarily long reaction times.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. While the reaction can be run neat or in water, other high-boiling polar solvents can be explored to improve solubility and reaction kinetics.

Data Presentation: Effect of Reaction Parameters on Yield

Experiment IDMolar Ratio (Methylamine:Itaconic Acid)Temperature (°C)Reaction Time (h)SolventYield (%)
11:11004Water45
21.2:11004Water55
31.2:11204Water65
41.2:11208Water70
51.2:11208Toluene60

Q3: I am observing the formation of significant impurities. How can I identify and minimize them?

Impurity formation is a common cause of low yield.

  • Characterization of Impurities: Isolate the major impurities using chromatography and characterize them using spectroscopic methods (NMR, MS, IR) to understand their structure. This will provide clues about the side reactions occurring.

  • Minimizing Side Reactions:

    • Amide Formation without Cyclization: This can occur if the reaction temperature is too low or the reaction time is too short. Ensure adequate heating to promote the intramolecular cyclization.

    • Polymerization: Itaconic acid can polymerize at high temperatures. Adding the reactants in a controlled manner or using a suitable solvent might mitigate this.

    • Ring Opening: The lactam ring of the product can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.[1] Maintain a neutral or slightly acidic pH during workup and avoid excessive heat.

Q4: What is the recommended procedure for the workup and purification of this compound?

The workup and purification strategy should be designed to minimize product loss.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify the solution with an acid like HCl to a pH of around 2.[2] This will protonate the carboxylate group, making the product less soluble in water and more soluble in organic solvents.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane. Repeat the extraction multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Crystallization: The crude product can be purified by crystallization from an appropriate solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq) in water.

  • Addition of Amine: Slowly add an aqueous solution of methylamine (1.2 eq) to the flask. The addition may be exothermic, so cooling the flask in an ice bath is recommended.

  • Reaction: Heat the reaction mixture to reflux (approximately 120°C) and maintain it for 8 hours. Monitor the reaction progress using TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to pH 2 with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow reactant_prep Reactant Preparation (Itaconic Acid + Methylamine in Water) reaction Reaction (Reflux at 120°C, 8h) reactant_prep->reaction workup Workup (Acidification and Extraction) reaction->workup purification Purification (Crystallization) workup->purification product Pure Product purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize Optimize Reaction Conditions (Temp, Time, Molar Ratio) incomplete->optimize Yes check_impurities Analyze for Impurities (NMR, MS) incomplete->check_impurities No yield_improved Yield Improved optimize->yield_improved impurities_present Impurities Identified check_impurities->impurities_present minimize_side_reactions Minimize Side Reactions (Adjust pH, Temp) impurities_present->minimize_side_reactions Yes check_workup Review Workup & Purification impurities_present->check_workup No minimize_side_reactions->yield_improved product_loss Product Loss Identified check_workup->product_loss optimize_workup Optimize Workup (pH, Solvent, Crystallization) product_loss->optimize_workup Yes product_loss->yield_improved No optimize_workup->yield_improved

Caption: A logical flow diagram for troubleshooting low yield issues in the synthesis.

References

Optimizing reaction conditions for N-methylation of 2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of 2-oxopyrrolidine-3-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during this specific synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-methylation of 2-oxopyrrolidine-3-carboxylic acid?

A1: The primary challenges stem from the molecule's bifunctional nature. The presence of both a lactam N-H group and a carboxylic acid O-H group means that both sites are potentially reactive. Key challenges include:

  • Competing Reactions: The methylating agent can react with the carboxylate group to form a methyl ester, competing with the desired N-methylation.

  • Reagent Selection: Choosing an appropriate base and methylating agent is critical to favor N-methylation over O-methylation or other side reactions.[1]

  • Steric Hindrance: While less of an issue for a methyl group, steric bulk can impede the reaction, especially if the substrate is further substituted.[2]

  • Low Yields: Incomplete reactions or the formation of side products can lead to low yields of the desired N-methylated product.[2]

  • Purification: Separating the desired product from unreacted starting material, the O-methylated side product, and reagent byproducts can be difficult.

Q2: Should I protect the carboxylic acid group before performing the N-methylation?

A2: Protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is a common strategy to prevent O-methylation and simplify the reaction. This approach directs the methylation exclusively to the nitrogen atom. However, it adds two steps to the synthesis (protection and deprotection), which may reduce the overall yield. The decision depends on the specific reagents used and the desired final product (the N-methylated acid or its ester).

Q3: What are the most common methylating agents for this reaction?

A3: A variety of methylating agents can be used, each with its own advantages and disadvantages.[1]

  • Methyl Iodide (MeI): Highly reactive and commonly used. Often paired with a non-nucleophilic base like sodium hydride (NaH).

  • Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent, but it is highly toxic and requires careful handling.

  • Trimethylsilyldiazomethane (TMS-diazomethane): Can methylate carboxylic acids and, under some conditions, other acidic protons. It is a safer alternative to diazomethane.

  • Dimethyl Carbonate (DMC): A greener, less toxic alternative, but often requires higher temperatures and specific catalysts.[3]

Q4: How does the choice of base affect the reaction outcome?

A4: The base is crucial for deprotonating the lactam nitrogen, making it nucleophilic.

  • Strong Bases (e.g., NaH, KHMDS): These will irreversibly deprotonate the lactam N-H, strongly favoring N-methylation. They will also deprotonate the carboxylic acid.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents like DMF or acetonitrile.[4] They can be effective, especially if the carboxylic acid is protected, but may lead to an equilibrium and require longer reaction times or higher temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive base (e.g., old NaH). 2. Insufficiently anhydrous conditions. 3. Low reaction temperature or insufficient time. 4. Poor solubility of reagents.1. Use a fresh bottle of base or titrate it before use. 2. Dry solvents and glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Increase the reaction temperature or allow the reaction to stir for a longer period (monitor by TLC/LC-MS). 4. Choose a solvent in which all components are soluble (e.g., DMF, THF, DMSO).
Formation of Methyl Ester Side Product 1. The carboxylic acid is competing with the lactam for the methylating agent. 2. The base is not strong enough to fully deprotonate the lactam nitrogen.1. Protect the carboxylic acid group as an ester before methylation. 2. Use a stronger base (e.g., NaH) to ensure complete deprotonation of the nitrogen. 3. Use a bulkier methylating agent that may favor the more accessible nitrogen atom.
Multiple Methylations Observed The product is being methylated a second time (e.g., on the carboxylate of the N-methylated product).Use stoichiometric amounts of the methylating agent (1.0-1.1 equivalents). Add the methylating agent slowly to the reaction mixture.
Difficult Purification Product and starting material have similar polarities.1. If the product is an ester and the starting material is an acid, perform an aqueous basic wash (e.g., with NaHCO₃) to remove the acidic starting material. 2. Utilize a different chromatography stationary phase or solvent system for better separation.

Data Presentation: Optimizing Reaction Conditions

The following tables present hypothetical data to illustrate how reaction conditions can be optimized. Actual results will vary and require experimental validation.

Table 1: Effect of Base and Methylating Agent on Product Distribution (Reaction Conditions: Solvent DMF, Temperature 25°C, 24h)

EntryMethylating Agent (1.1 eq)Base (1.1 eq)N-Methyl Product Yield (%)O-Methyl Product Yield (%)Unreacted SM (%)
1Methyl IodideK₂CO₃453520
2Methyl IodideNaH85<510
3Dimethyl CarbonateK₂CO₃301555
4Dimethyl SulfateNaH90<55

Table 2: Influence of Solvent and Temperature on Yield of N-methylation (Reaction Conditions: Methyl Iodide (1.1 eq), NaH (1.1 eq), 12h)

EntrySolventTemperature (°C)N-Methyl Product Yield (%)
1THF0 to 2575
2THF6582
3DMF0 to 2588
4Dichloromethane0 to 2525

Experimental Protocols

Protocol 1: N-Methylation with Carboxylic Acid Protection

This protocol involves the protection of the carboxylic acid as a methyl ester, followed by N-methylation, and optional deprotection.

Step A: Methyl Ester Protection

  • Dissolve 2-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol (10 mL per gram of acid).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) or a catalytic amount of concentrated sulfuric acid.[5][6]

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 2-oxopyrrolidine-3-carboxylate.

Step B: N-Methylation

  • Thoroughly dry a round-bottom flask under flame or in an oven and allow it to cool under an inert atmosphere (N₂ or Ar).

  • Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to the flask.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the solvent and cool to 0°C.

  • Dissolve the methyl 2-oxopyrrolidine-3-carboxylate from Step A in the anhydrous solvent and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.

  • Add methyl iodide (MeI) (1.1 eq) dropwise, keeping the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.[7]

Step C: (Optional) Deprotection to the Carboxylic Acid

  • Dissolve the purified methyl ester from Step B in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the final 1-methyl-2-oxopyrrolidine-3-carboxylic acid.

Protocol 2: Direct N-Methylation (without protection)

This protocol attempts the direct methylation and may result in a mixture of products requiring careful purification.

  • Thoroughly dry a round-bottom flask and place it under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF to the flask.

  • Add sodium hydride (NaH, 60% dispersion, 2.2 eq) and cool to 0°C.

  • Dissolve 2-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Allow it to stir for 1 hour at 0°C.

  • Slowly add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench and work up the reaction as described in Protocol 1, Step B.

  • Purification will be more challenging. A combination of acid-base extraction and column chromatography will likely be necessary to separate the N-methylated acid, the O-methylated ester, the N,O-dimethylated product, and starting material.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product start Starting Material: 2-Oxopyrrolidine- 3-carboxylic acid protect Step A: Protect Carboxylic Acid (Esterification) start->protect deprotonate Step B: Deprotonate with Base (e.g., NaH) protect->deprotonate methylate Add Methylating Agent (e.g., MeI) deprotonate->methylate quench Quench Reaction methylate->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify final_ester Intermediate Product: N-Methylated Ester purify->final_ester deprotect Step C (Optional): Deprotect Ester (Hydrolysis) final_acid Final Product: N-Methylated Acid deprotect->final_acid final_ester->deprotect

Caption: Experimental workflow for the protected N-methylation of 2-oxopyrrolidine-3-carboxylic acid.

troubleshooting_logic cluster_cause1 cluster_cause2 problem Problem: Low Yield of Desired Product cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 sol1a Check Base Activity (Use fresh NaH) cause1->sol1a Is base active? sol1b Ensure Anhydrous Conditions (Dry solvents/glassware) cause1->sol1b Are conditions dry? sol1c Increase Reaction Time/Temp (Monitor by TLC/LCMS) cause1->sol1c Is reaction complete? side_prod Major Side Product? cause2->side_prod sol2a Protect Carboxylic Acid (See Protocol 1) side_prod->sol2a O-Methylation sol2b Use Stoichiometric Reagents (1.0-1.1 eq MeI) side_prod->sol2b Di-Methylation

Caption: Troubleshooting logic tree for diagnosing low-yield N-methylation reactions.

protection_decision start Start: Need to N-methylate 2-oxopyrrolidine-3-carboxylic acid q1 Is the final product the ACID or the ESTER? start->q1 q2 Are side products (O-methylation) a major issue? q1->q2 Acid strategy1 Strategy 1: Protection Pathway q1->strategy1 Ester q2->strategy1 Yes strategy2 Strategy 2: Direct Methylation q2->strategy2 No / Tolerable details1 Pros: Cleaner reaction, easier purification. Cons: Two extra steps (protection/deprotection). strategy1->details1 details2 Pros: Faster, fewer steps. Cons: Potential mixture of products, difficult purification. strategy2->details2

Caption: Decision pathway for choosing a synthetic strategy (protection vs. direct methylation).

References

Identification of byproducts in 1-Methyl-2-oxopyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis involves the reaction of itaconic acid with methylamine. This reaction proceeds via an aza-Michael addition of the methylamine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidone ring.[1][2][3]

Q2: What are the potential byproducts in this synthesis?

Several byproducts can form under various reaction conditions. The most common include:

  • Regioisomers: 1-Methyl-4-oxopyrrolidine-3-carboxylic acid can form as a regioisomer.

  • N-methylitaconimide: This can result from the dehydration of the intermediate amic acid.

  • Isomerization Products of Itaconic Acid: Itaconic acid can isomerize to mesaconic acid or citraconic acid, which may react differently or not at all.

  • Decarboxylation Product: The final product may decarboxylate under harsh conditions to yield N-methylpyrrolidone.[3]

  • Polymers: Itaconic acid can undergo polymerization, especially under radical-promoting conditions or high temperatures.[4][5][6]

  • Unreacted Starting Materials: Residual itaconic acid and methylamine may be present in the final product mixture.

Q3: How can I identify the desired product and its byproducts?

A combination of analytical techniques is recommended for accurate identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the desired product and byproducts.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating the desired product from byproducts and unreacted starting materials, allowing for quantification.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product. Incomplete reaction; Suboptimal reaction temperature or time; Isomerization of itaconic acid.Monitor the reaction progress using TLC or HPLC. Optimize the reaction temperature and time. Ensure the quality of the itaconic acid to minimize pre-existing isomers.
Presence of a significant amount of an isomeric byproduct. Reaction conditions favoring the formation of the regioisomer.Modify the reaction solvent and temperature. A polar protic solvent at a moderate temperature is generally preferred for the desired isomer.
Formation of a solid, insoluble material in the reaction mixture. Polymerization of itaconic acid.Use a radical scavenger if radical polymerization is suspected. Avoid excessively high temperatures. Ensure proper mixing to prevent localized overheating.
Detection of a lower molecular weight byproduct corresponding to N-methylpyrrolidone. Decarboxylation of the final product due to excessive heat or prolonged reaction time.Reduce the reaction temperature and shorten the reaction time once the formation of the desired product is complete, as monitored by TLC or HPLC.
Product is difficult to purify. Presence of multiple byproducts and unreacted starting materials.Employ column chromatography for purification. Recrystallization from a suitable solvent system can also be effective. Develop an optimized HPLC method for analytical and preparative separation.

Experimental Protocols

General Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic acid (1 equivalent) in a suitable solvent (e.g., water or a lower alcohol).

  • Slowly add an aqueous solution of methylamine (1.1 equivalents) to the flask while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.

  • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Methods for Byproduct Identification
  • 1H NMR (400 MHz, D2O): The desired product, this compound, is expected to show characteristic signals for the N-methyl group (singlet), and the protons on the pyrrolidone ring (multiplets).

  • 13C NMR (100 MHz, D2O): Signals corresponding to the carbonyl carbons of the lactam and the carboxylic acid, the N-methyl carbon, and the carbons of the pyrrolidone ring should be observed.

  • LC-MS: Use a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid. Monitor the appropriate m/z values for the expected product and byproducts in both positive and negative ion modes.

Data Presentation

Table 1: 1H NMR Chemical Shifts (δ, ppm) for Potential Compounds in D2O

Proton This compound (Expected) N-methylitaconimide (Potential Byproduct) Itaconic Acid (Starting Material)
N-CH3 ~2.8 (s)~2.9 (s)-
Ring CH2 ~2.5-2.7 (m), ~3.3-3.5 (m)-~3.3 (s)
Ring CH ~3.1-3.2 (m)--
Vinyl CH2 -~6.0 (s), ~6.4 (s)~5.9 (s), ~6.3 (s)

Note: These are predicted values and may vary based on experimental conditions.

Table 2: Mass Spectrometry Data

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]+ Expected [M-H]-
This compoundC6H9NO3143.14144.06142.05
N-methylitaconimideC6H7NO2125.12126.05124.04
Itaconic AcidC5H6O4130.09-129.02
N-methylpyrrolidoneC5H9NO99.13100.08-

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_analysis Analysis and Purification Itaconic_Acid Itaconic Acid Reaction_Mixture Reaction Mixture Itaconic_Acid->Reaction_Mixture Methylamine Methylamine Methylamine->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Work-up HPLC HPLC Analysis Crude_Product->HPLC NMR NMR Spectroscopy Crude_Product->NMR MS Mass Spectrometry Crude_Product->MS Purified_Product Purified Product HPLC->Purified_Product Byproducts Identified Byproducts HPLC->Byproducts NMR->Byproducts MS->Byproducts

Caption: Experimental workflow for synthesis and byproduct identification.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction_Parameters Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Parameters Analyze_Byproducts Identify Byproducts (NMR, MS, HPLC) Check_Reaction_Parameters->Analyze_Byproducts Isomer_Formation Regioisomer or Itaconic Isomer Detected? Analyze_Byproducts->Isomer_Formation Polymer_Formation Insoluble Polymer Present? Analyze_Byproducts->Polymer_Formation Decarboxylation N-methylpyrrolidone Detected? Analyze_Byproducts->Decarboxylation Optimize_Conditions Optimize Solvent and Temperature Isomer_Formation->Optimize_Conditions Yes Modify_Workup Adjust Purification Strategy (Chromatography, Recrystallization) Isomer_Formation->Modify_Workup No Polymer_Formation->Isomer_Formation No Add_Inhibitor Consider Radical Inhibitor Polymer_Formation->Add_Inhibitor Yes Decarboxylation->Polymer_Formation No Reduce_Temp_Time Lower Reaction Temperature and/or Shorten Time Decarboxylation->Reduce_Temp_Time Yes Optimize_Conditions->Modify_Workup Reduce_Temp_Time->Modify_Workup Add_Inhibitor->Modify_Workup

Caption: Troubleshooting decision tree for synthesis optimization.

References

How to improve the purity of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities often depend on the synthetic route. However, likely contaminants include unreacted starting materials (e.g., itaconic acid derivatives and methylamine), residual solvents, by-products from side reactions, and potentially diastereomers if chiral centers are not controlled. In some cases, the N-methyl group can be a source of related impurities.[1][2]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. For crystalline solids, recrystallization is often the most effective and scalable method for achieving high purity. For complex mixtures or non-crystalline products, column chromatography (either normal or reverse-phase) is recommended.[3]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Purity can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to assess the number of components in a mixture. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity. Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities if their structure is known.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated. To resolve this, try adding a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. Using a different solvent system may also be necessary.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Low or No Crystal Formation - Too much solvent was used.- The solution is not sufficiently supersaturated.- The cooling process is too slow.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[4]- Place the flask in an ice bath to promote crystallization.
Crystallization is Too Rapid - The solution is too concentrated.- The cooling process is too fast.- Add a small amount of additional hot solvent to the mixture.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]
Poor Recovery of Product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.[5]
Product is Still Impure After Recrystallization - Impurities have similar solubility to the product.- The cooling was too rapid, trapping impurities.- Perform a second recrystallization.- Try a different solvent or a solvent pair.- Ensure slow cooling to allow for selective crystal growth.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Column was not packed properly.- Perform TLC analysis with different solvent systems to find an optimal eluent.- For polar carboxylic acids, adding a small amount of acetic or formic acid to the eluent can improve separation.[6]- Ensure the column is packed uniformly to avoid channeling.
Compound is Not Eluting from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Streaking or Tailing of the Compound Band - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small amount of a competitive polar solvent (like acetic acid for silica gel) to the eluent.[6]- Reduce the amount of sample loaded onto the column.

Quantitative Data Summary

The following table presents illustrative data on the effectiveness of different purification methods for improving the purity of this compound. Note: This data is hypothetical and serves as an example.

Purification MethodInitial Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Typical Recovery (%)
Recrystallization (Ethanol/Water) 8598.599.875-85
Recrystallization (Isopropanol) 8597.299.580-90
Silica Gel Column Chromatography 8599.0N/A60-75
Reverse-Phase C18 Column Chromatography 85>99.5N/A50-70

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water or isopropanol are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of the target compound from impurities. A common starting point for polar compounds is a mixture of dichloromethane and methanol. Adding 0.1-1% acetic acid to the eluent can improve the resolution of carboxylic acids.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (Purity < 90%) Recrystallization Recrystallization Crude->Recrystallization Crystalline Solid ColumnChromatography Column Chromatography Crude->ColumnChromatography Oily or Complex Mixture PurityCheck Check Purity (HPLC, NMR) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PureProduct Pure Product (Purity > 99%) PurityCheck->PureProduct Purity OK FurtherPurification Further Purification Needed PurityCheck->FurtherPurification Purity Not OK FurtherPurification->Recrystallization Repeat FurtherPurification->ColumnChromatography Repeat

Caption: A decision workflow for selecting a purification method.

TroubleshootingRecrystallization Start Recrystallization Attempted Q1 Did crystals form? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the purity acceptable? A1_Yes->Q2 Troubleshoot_NoCrystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent A1_No->Troubleshoot_NoCrystals A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Success Purification Successful A2_Yes->Success Troubleshoot_Impure Troubleshoot: - Re-recrystallize - Use different solvent - Cool slowly A2_No->Troubleshoot_Impure

References

Overcoming solubility issues of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-Methyl-2-oxopyrrolidine-3-carboxylic acid in biological buffers.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of solutions of this compound for biological experiments.

Q1: My this compound is not dissolving in my neutral pH biological buffer (e.g., PBS, pH 7.4). What should I do?

A1: Poor solubility of this compound in neutral aqueous solutions is a common challenge due to its carboxylic acid moiety.[1] Here are several strategies to overcome this issue, starting with the simplest:

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent.[1][2] By increasing the pH of the buffer, you can deprotonate the carboxylic acid group to its more soluble carboxylate salt form.

  • Co-solvents: Introducing a water-miscible organic solvent can enhance solubility.

  • Salt Formation: Preparing a salt form of the compound prior to dissolution can significantly improve aqueous solubility.[1][3]

See the Experimental Protocols section for detailed instructions on each of these methods.

Q2: I tried adjusting the pH, but the compound precipitates when I add it to my cell culture media.

A2: This is likely due to a rapid change in pH upon addition to the buffered media, causing the compound to revert to its less soluble free acid form. To mitigate this, consider the following:

  • Prepare a Concentrated Stock in a Slightly Basic Buffer: Instead of dissolving the compound directly in a neutral buffer, prepare a concentrated stock solution in a buffer with a slightly higher pH (e.g., pH 8.0-8.5) where the compound is fully dissolved. Then, add this stock solution to your cell culture media in a small volume to minimize the impact on the final pH.

  • Use a Co-solvent Stock: Prepare a concentrated stock solution in a biocompatible co-solvent (e.g., DMSO) and then dilute it into your media. Be sure to determine the maximum tolerable co-solvent concentration for your specific cell line.

Q3: Can I use heat to dissolve the compound?

A3: Gentle heating can be attempted, but it is generally not recommended as a primary solubilization method without prior stability studies. The stability of this compound at elevated temperatures in your specific buffer is unknown. If you choose to proceed, use minimal heat and for the shortest duration possible. Always allow the solution to cool to room temperature to ensure the compound remains in solution, as precipitation upon cooling can occur.

Q4: Are there other formulation strategies I can explore for in vivo studies?

A4: For more advanced applications, particularly for in vivo studies where bioavailability is a concern, several formulation strategies can be employed for poorly soluble drugs:[3][4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[3]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be developed to improve the solubility and absorption of lipophilic compounds.[1][3]

  • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can improve its dissolution rate and solubility.[3][4]

These advanced techniques often require specialized expertise in pharmaceutical formulation.

Frequently Asked Questions (FAQs)

Q: What are the basic physicochemical properties of this compound?

A:

Property Value
Molecular Formula C₆H₉NO₃

| Molecular Weight | 143.14 g/mol [5][6] |

Q: Why is this compound expected to have low solubility at neutral pH?

A: The molecule contains a carboxylic acid group. At neutral pH, this group is only partially ionized. The un-ionized form is generally less soluble in aqueous solutions than its ionized (salt) form. To achieve significant solubility, the pH of the solution typically needs to be raised above the pKa of the carboxylic acid.

Q: What are some common biological buffers and their typical pH ranges?

A:

Buffer Useful pH Range
Phosphate-Buffered Saline (PBS) 7.2 - 7.6
Tris-HCl 7.0 - 9.0
HEPES 6.8 - 8.2

| MOPS | 6.5 - 7.9 |

It is important to work within the buffering range of your chosen system and to consider the potential for the buffer itself to interact with the compound.[7]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Weigh the desired amount of this compound.

  • Add a portion of the target biological buffer (e.g., PBS).

  • While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH until the compound is fully dissolved.

  • Adjust the final volume with the biological buffer.

  • Note the final pH of the stock solution.

Protocol 2: Preparation of a Co-solvent Stock Solution

  • Weigh the desired amount of this compound.

  • Add a minimal amount of a biocompatible organic co-solvent (e.g., DMSO, ethanol).

  • Vortex or sonicate until the compound is fully dissolved.

  • For use, dilute this stock solution into the aqueous biological buffer to the final desired concentration.

  • Ensure the final concentration of the co-solvent is below the tolerance limit for your experimental system.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_outcome Desired Outcome problem Compound precipitates in neutral biological buffer ph_adjust pH Adjustment problem->ph_adjust Choose strategy cosolvent Co-solvent Addition problem->cosolvent Choose strategy salt Salt Formation problem->salt Choose strategy outcome Clear, stable solution for biological experiments ph_adjust->outcome cosolvent->outcome salt->outcome

Caption: Workflow for addressing solubility issues.

logical_relationship cluster_compound Compound State cluster_condition Solution Condition low_sol Low Solubility (Free Acid Form) high_sol High Solubility (Salt Form) low_sol->high_sol Add Base (e.g., NaOH) high_sol->low_sol Add Acid (e.g., HCl) low_ph Low pH (e.g., < 6) low_ph->low_sol high_ph High pH (e.g., > 8) high_ph->high_sol

Caption: pH effect on compound solubility.

References

Preventing side reactions during the synthesis of substituted pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyrrolidinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted pyrrolidinones?

A1: Common side reactions include:

  • Over-reduction: Reduction of the lactam carbonyl group.

  • Elimination Reactions: Formation of unsaturated byproducts.

  • Dehydrogenation: Aromatization to form pyrrole byproducts, especially under harsh conditions or with certain metal catalysts.[1]

  • Poor Stereoselectivity: Lack of control over the formation of specific diastereomers or enantiomers.

  • Hydrolysis: Cleavage of starting materials or products, particularly with sensitive functional groups.

  • Cyclopropane Formation: An identified side reaction in certain biocatalytic reductive aminations.

Q2: How can I improve the diastereoselectivity of my pyrrolidinone synthesis?

A2: Diastereoselectivity in reactions like [3+2] cycloadditions is influenced by steric hindrance between the reacting molecules. To improve it, consider the following:

  • Catalyst System: The choice of a chiral ligand and metal precursor is critical. For instance, certain silver-based catalysts have been shown to induce high diastereoselectivity.

  • Steric Hindrance: Increasing the steric bulk of substituents on the reactants can enhance facial selectivity.

  • Reaction Temperature: Lowering the reaction temperature often favors the transition state with the lowest activation energy, leading to higher selectivity.

Q3: What strategies can be employed to enhance enantioselectivity in asymmetric syntheses of pyrrolidinones?

A3: Achieving high enantioselectivity often involves the use of chiral catalysts or auxiliaries. Key strategies include:

  • Chiral Catalysts: Utilize chiral metal complexes (e.g., Ag, Cu, Zn) with appropriate chiral ligands or organocatalysts like cinchona alkaloids or squaramides.

  • Catalyst Loading: Optimize the catalyst loading, as both too high and too low concentrations can be detrimental to enantioselectivity.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly impact the transition state and, therefore, the enantiomeric excess. Screen a variety of solvents to find the optimal conditions.[2]

Q4: Can protecting groups help in preventing side reactions?

A4: Yes, protecting the pyrrolidinone nitrogen with a suitable group (e.g., Boc, Cbz) can be an effective strategy to prevent unwanted side reactions at the nitrogen atom, such as over-alkylation.[1] The choice of protecting group should be based on its stability under the reaction conditions of subsequent steps and the ease of its selective removal.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substituted Pyrrolidinone

Symptoms:

  • The isolated yield of the target compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products or a significant amount of unreacted starting material.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent & Solvent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup reagent_purity Impure or Decomposed Reagents? check_reagents->reagent_purity temp_time Incorrect Temperature or Time? check_conditions->temp_time extraction_loss Product Lost During Extraction? check_workup->extraction_loss reagent_purity->check_conditions No reagent_solution Purify/Replace Reagents reagent_purity->reagent_solution Yes temp_time_solution Optimize Temperature & Monitor by TLC/LC-MS temp_time->temp_time_solution Yes catalyst_issue Catalyst Deactivation? temp_time->catalyst_issue No catalyst_issue->check_workup No catalyst_solution Use Fresh Catalyst / Inert Atmosphere catalyst_issue->catalyst_solution Yes extraction_solution Adjust pH of Aqueous Layer / Use Brine extraction_loss->extraction_solution Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Recommendations:

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup.
Reagent/Catalyst Degradation Use freshly purified or commercially available high-purity reagents. Ensure catalysts are stored under appropriate conditions (e.g., inert atmosphere, low temperature).
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, solvent, and catalyst concentration to find the optimal conditions for your specific substrate.
Product Loss During Workup If your product has polar functional groups, it may have some solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent and consider using brine to "salt out" the product. Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.
Issue 2: Formation of Pyrrole Byproducts (Dehydrogenation)

Symptoms:

  • Appearance of aromatic signals in the 1H NMR spectrum.

  • Mass spectrometry data indicates a product with a mass corresponding to the loss of two or four hydrogen atoms.

  • Discoloration of the reaction mixture.[1]

Preventative Measures:

Step Action Rationale
1. Re-evaluate Catalyst Choice If using a transition metal catalyst (e.g., Pd, Pt), consider a less active one for dehydrogenation or a metal-free alternative if possible.To minimize the catalytic pathway leading to aromatization.[1]
2. Optimize Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation.Higher temperatures can provide the activation energy needed for dehydrogenation.[1]
3. Control Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.To minimize the time the product is exposed to conditions that promote byproduct formation.[1]
4. Use of an Inert Atmosphere Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation that can lead to dehydrogenation.[1]

Data Presentation: Impact of Reaction Conditions on Stereoselectivity

Table 1: Effect of Catalyst on the Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

Entry Catalyst Solvent Yield (%) diastereomeric ratio (dr) enantiomeric ratio (er)
1AgOAc / (R)-BINAPToluene85>20:195:5
2Cu(OTf)₂ / BoxCH₂Cl₂9215:197:3
3Zn(OTf)₂ / PyBoxTHF7810:190:10
4Ag₂CO₃Toluene83>20:1-

Data is a representative summary compiled from multiple sources for illustrative purposes.[3][4][5]

Table 2: Influence of Solvent on the Diastereoselectivity of an Aza-Michael Cyclization

Entry Solvent Temperature (°C) Yield (%) diastereomeric ratio (dr)
1Toluene258890:10
2THF259185:15
3CH₂Cl₂258592:8
4CH₃CN257570:30
5Methanol256050:50

Data is a representative summary compiled from multiple sources for illustrative purposes.[2][6][7]

Experimental Protocols

Protocol 1: General Procedure for Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a general representation for the synthesis of substituted pyrrolidines via a silver-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide with an electron-deficient olefin.

  • Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the silver salt (e.g., AgOAc, 0.01 mmol, 5 mol%) and the chiral ligand (e.g., (R)-BINAP, 0.011 mmol, 5.5 mol%).

  • Add anhydrous solvent (e.g., Toluene, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the imine (e.g., an α-imino ester, 0.2 mmol, 1.0 equiv) and the dipolarophile (e.g., an α,β-unsaturated ester, 0.24 mmol, 1.2 equiv) in the anhydrous solvent (2.0 mL).

  • Reaction Execution: Add the prepared catalyst solution to the solution of the imine and dipolarophile at the desired temperature (e.g., 0 °C).

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired pyrrolidine product.

Protocol 2: General Procedure for Organocatalyzed Intramolecular Aza-Michael Addition

This protocol describes a general method for the enantioselective synthesis of substituted pyrrolidinones via an organocatalyzed intramolecular aza-Michael addition.

  • Reaction Setup: To a vial, add the substrate (e.g., an N-protected aminocrotonate, 0.1 mmol, 1.0 equiv) and the chiral organocatalyst (e.g., a squaramide-based catalyst, 0.01 mmol, 10 mol%).[8]

  • Add the solvent (e.g., CH₂Cl₂, 1.0 mL) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel with a suitable eluent (e.g., gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched pyrrolidinone.

Signaling Pathway and Workflow Diagrams

VEGFR/PDGFR Signaling Pathway Inhibition

Substituted pyrrolidinones have been identified as potent inhibitors of receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for tumor angiogenesis.

VEGFR_PDGFR_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades VEGFR VEGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway VEGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway VEGFR->PI3K_Akt_mTOR PLCg PLCγ Pathway VEGFR->PLCg PDGFR PDGFR PDGFR->Ras_Raf_MEK_ERK PDGFR->PI3K_Akt_mTOR Pyrrolidinone Substituted Pyrrolidinone (Inhibitor) Pyrrolidinone->VEGFR Pyrrolidinone->PDGFR Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival Migration Cell Migration PLCg->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of VEGFR/PDGFR signaling by substituted pyrrolidinones.

Bacterial Quorum Sensing Inhibition

Certain substituted pyrrolidinones act as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[9][10][11]

Quorum_Sensing_Inhibition cluster_las Las System (P. aeruginosa) cluster_rhl Rhl System (P. aeruginosa) LasI LasI Synthase AHL_Las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_Las LasR LasR Receptor RhlR RhlR Receptor LasR->RhlR Activates Virulence Virulence Factor Production LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm AHL_Las->LasR RhlI RhlI Synthase AHL_Rhl C4-HSL (Autoinducer) RhlI->AHL_Rhl RhlR->Virulence RhlR->Biofilm AHL_Rhl->RhlR Pyrrolidinone Substituted Pyrrolidinone (Inhibitor) Pyrrolidinone->LasR Pyrrolidinone->RhlR

References

Technical Support Center: Refinement of Purification Techniques for 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as itaconic acid and methylamine, residual solvents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, you may also encounter oligomeric species or products of hydrolysis of the lactam ring, such as 4-methylaminobutyric acid derivatives, especially if harsh acidic or basic conditions are used.[1]

Q2: My purified this compound is a yellowish or brownish color. What is the likely cause and how can I fix it?

A2: A persistent color after initial purification often indicates the presence of trace oxidized impurities or residual colored starting materials. A common remedy is to treat the crude product with activated carbon during the recrystallization process. Dissolve the compound in a suitable hot solvent, add a small amount of activated carbon, and perform a hot filtration to remove the carbon and adsorbed impurities before allowing the solution to cool and crystallize.

Q3: I am having trouble getting my compound to crystallize. It either oils out or remains in solution. What should I do?

A3: This is a common issue with polar molecules. If the compound "oils out," it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or slowing the cooling rate.[2] If the compound remains in solution, it is likely not sufficiently supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent).[2]

Q4: Is this compound stable to silica gel for column chromatography?

A4: Carboxylic acids can sometimes interact strongly with silica gel, leading to peak tailing and potential decomposition. It is advisable to perform a quick stability test on a TLC plate. Spot your compound and let the plate sit for an hour or two before eluting to see if any degradation occurs. To mitigate issues on a column, you can add a small percentage of a volatile acid like acetic acid or formic acid to the eluent system to suppress the ionization of your carboxylic acid and improve peak shape.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing 1. Solution is too concentrated.2. Cooling rate is too fast.3. Presence of impurities depressing the melting point.1. Re-heat the solution and add more solvent.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Attempt to further purify the crude material by another method (e.g., extraction) before recrystallization.
No crystal formation upon cooling 1. Solution is not supersaturated (too much solvent used).2. High purity of the compound may inhibit nucleation.1. Slowly evaporate some of the solvent to increase the concentration.2. Scratch the inner surface of the flask with a glass rod.3. Add a seed crystal of the compound.[2]4. Slowly add an anti-solvent.
Low recovery of purified product 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Preheat the filtration funnel and use a fluted filter paper to speed up hot filtration.
Crystals are very small (powder-like) 1. Nucleation was too rapid.1. Reduce the rate of cooling.2. Use a slightly larger volume of solvent.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Compound streaks badly on the column 1. Strong interaction between the carboxylic acid and the silica gel.2. Column is overloaded.1. Add 0.5-1% acetic acid or formic acid to your eluent.2. Use a larger diameter column or load less material.
Compound does not elute from the column 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
Poor separation of the compound from impurities 1. Inappropriate solvent system.1. Systematically screen different solvent systems using TLC to find one that provides good separation (a ΔRf of at least 0.2).
Product fractions are still impure 1. Co-elution with an impurity.2. Degradation on the column.1. Try a different stationary phase (e.g., alumina or reverse-phase silica).2. Deactivate the silica gel by pre-treating it with a non-polar solvent containing a small amount of triethylamine, then re-equilibrating with your eluent.

Data Presentation

The following tables provide illustrative quantitative data for the purification of this compound. This data is based on the properties of analogous compounds and should be used as a starting point for optimization.

Table 1: Illustrative Solubility Data

Solvent Solubility at 25°C ( g/100 mL) Solubility at 78°C (Methanol BP) / 100°C (Water BP) ( g/100 mL) Notes
Water~25> 100Good for recrystallization, but can be slow to crystallize.
Methanol~15> 80Good for recrystallization.
Ethanol~8> 60Can be used for recrystallization, often gives good quality crystals.
Isopropanol~2~25A potential recrystallization solvent, especially in a mixed solvent system.
Acetone~5MiscibleGenerally too good a solvent for recrystallization on its own.
Ethyl Acetate< 1~5Can be used as an anti-solvent or in a mixed solvent system.
Dichloromethane< 0.5~2Useful as a solvent for chromatography.
HexanesInsolubleInsolubleA good anti-solvent.

Table 2: Illustrative Recrystallization Purity and Yield

Solvent System Initial Purity (%) Final Purity (%) Yield (%)
Water859875
Methanol859980
Ethanol/Ethyl Acetate (1:1)85> 9985
Isopropanol859770

Table 3: Illustrative Flash Chromatography Data

Eluent System (v/v) Rf Value Observed Purity of Pooled Fractions (%)
Dichloromethane:Methanol (95:5)0.15> 98
Dichloromethane:Methanol (90:10)0.35> 99
Dichloromethane:Methanol:Acetic Acid (90:10:0.5)0.40> 99 (sharper peak)
Ethyl Acetate:Hexanes (80:20)0.1097

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and gently heat the mixture on a hotplate while stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was added): Set up a hot filtration apparatus with a pre-heated funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry of silica gel in a non-polar solvent like hexanes.

  • Equilibration: Equilibrate the column by flushing it with several column volumes of the initial eluent (e.g., 95:5 dichloromethane:methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10 dichloromethane:methanol) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_product_recryst->dissolve hot_filtration Hot Filtration (Optional, with Carbon) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No Carbon hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_cold_solvent Wash with Cold Solvent vacuum_filtration->wash_cold_solvent dry Dry Crystals wash_cold_solvent->dry pure_product_recryst Pure Product dry->pure_product_recryst

Caption: General experimental workflow for purification by recrystallization.

troubleshooting_logic cluster_troubleshooting Crystallization Troubleshooting Logic start Attempt Crystallization check_crystals Crystals Form? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oils Out success Successful Crystallization check_crystals->success Yes too_much_solvent Too Much Solvent? no_crystals->too_much_solvent too_fast_cooling Cooling Too Fast? oiling_out->too_fast_cooling evaporate Evaporate some solvent too_much_solvent->evaporate Yes scratch_seed Scratch/Seed too_much_solvent->scratch_seed No reheat_add_solvent Re-heat and add more solvent too_fast_cooling->reheat_add_solvent No slow_cooling Cool slower too_fast_cooling->slow_cooling Yes evaporate->start scratch_seed->start reheat_add_solvent->start slow_cooling->start

Caption: A logical workflow for troubleshooting common crystallization problems.

References

Technical Support Center: Enhancing the Stability of 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound is the hydrolysis of the lactam (cyclic amide) ring. This degradation is influenced by factors such as pH, temperature, and the presence of catalytic species. The N-methyl-2-pyrrolidone structure is known to be susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening.

Q2: What is the main degradation product of this compound?

A2: The primary degradation product resulting from the hydrolysis of the lactam ring is expected to be 4-(methylamino)butanoic acid-3-carboxylic acid . This occurs through the cleavage of the amide bond in the pyrrolidinone ring.

Q3: How does pH affect the stability of the compound?

A3: The stability of this compound is significantly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring. For similar structures like N-methyl-2-pyrrolidone, hydrolysis is observed outside of a neutral pH range. Additionally, for related compounds like pyroglutamic acid, the conversion to its ring-opened form (glutamic acid) is minimal around neutral pH and increases in acidic or alkaline conditions[1][2]. Therefore, maintaining a near-neutral pH is crucial for maximizing stability.

Q4: What is the impact of temperature on the stability of the solution?

A4: Elevated temperatures accelerate the rate of chemical degradation. For lactam-containing compounds, higher temperatures will increase the rate of hydrolysis. It is recommended to store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term storage) to minimize degradation.

Q5: Can the carboxylic acid group in the molecule influence its stability?

A5: Yes, the presence of a neighboring carboxylic acid group can potentially influence the stability of the lactam ring through intramolecular catalysis of hydrolysis. This phenomenon has been observed in other molecules where a nearby carboxylic acid can facilitate the cleavage of an amide bond[3]. The extent of this will also be dependent on the pH of the solution, as the ionization state of the carboxylic acid is a key factor.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Concentration Over Time

Possible Cause: Degradation of this compound in the solution.

Troubleshooting Steps:

  • Verify pH of the Solution:

    • Measure the pH of your stock and working solutions.

    • Recommendation: Adjust the pH to a neutral range (pH 6-7.5) using a suitable buffer system (e.g., phosphate buffer) to enhance stability.

  • Assess Storage Conditions:

    • Confirm that solutions are stored at the recommended low temperatures and protected from light.

    • Recommendation: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Analytical Confirmation of Degradation:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect potential degradation products.

    • A decrease in the peak area of the parent compound and the appearance of new peaks would confirm degradation.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Hypothesize Degradant Structure:

    • The most likely primary degradation product is 4-(methylamino)butanoic acid-3-carboxylic acid due to lactam hydrolysis.

  • Employ Forced Degradation Studies:

    • Intentionally degrade a sample of this compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[4][5][6]

    • This will help in confirming the identity of the unknown peaks in your experimental samples by comparing their retention times.

  • Optimize Chromatographic Method:

    • Ensure your analytical method can resolve the parent compound from its potential degradation products.

    • Method development may be required to achieve baseline separation.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

ParameterConditionEffect on StabilityRecommendation
pH Acidic (< 6)Increased rate of lactam hydrolysisMaintain pH in the neutral range (6-7.5)
Neutral (6-7.5)Optimal stabilityIdeal for storage and experiments
Basic (> 7.5)Increased rate of lactam hydrolysisMaintain pH in the neutral range (6-7.5)
Temperature Elevated (> 25°C)Significantly accelerates degradationStore solutions at low temperatures (2-8°C or -20°C)
Refrigerated (2-8°C)Suitable for short-term storageUse for working solutions
Frozen (≤ -20°C)Recommended for long-term storageAliquot to avoid freeze-thaw cycles
Light Exposure to UV/Visible LightPotential for photodegradationStore in amber vials or protect from light
Oxygen Presence of Oxidizing AgentsPotential for oxidative degradationUse degassed solvents and consider inert atmosphere

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

Note: This is a general method and may require optimization for specific applications.

Visualizations

Degradation_Pathway parent 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid degradant 4-(methylamino)butanoic acid- 3-carboxylic acid parent->degradant Hydrolysis (Acid or Base Catalyzed)

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

Logical_Relationships Stability Compound Stability Hydrolysis Hydrolysis Stability->Hydrolysis prevents pH Neutral pH pH->Stability maintains Temp Low Temperature Temp->Stability maintains Light Light Protection Light->Stability maintains

Caption: Key factors influencing the stability of the compound in solution.

References

Common pitfalls in the characterization of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis and characterization of this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound?

A1: Key molecular properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₉NO₃[1][2]
Molecular Weight143.14 g/mol [1]
Monoisotopic Mass143.05824 Da[2]
IUPAC NameThis compound[2]
SMILESCN1CCC(C1=O)C(=O)O[2]
InChIKeyLRQXSOWYUQJAOH-UHFFFAOYSA-N[2]

Q2: My ¹H NMR spectrum shows broad or overlapping signals. What is the likely cause?

A2: Broad or complex NMR signals for this compound are often due to the presence of conformational isomers (rotamers) resulting from restricted rotation around the N-C(O) amide bond. The presence of the chiral center at the 3-position can also complicate the spectrum, making the methylene protons diastereotopic. To address this, consider acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) to increase the rate of conformational exchange, which may result in sharper, averaged signals.

Q3: I am having difficulty with purification and see multiple spots on my TLC plate after synthesis. What are the common impurities?

A3: Common impurities can include unreacted starting materials, partially reacted intermediates, or side products. For instance, if synthesizing from itaconic acid and methylamine, residual itaconic acid could be present. If preparing the acid via hydrolysis of its corresponding ester (e.g., methyl 1-methyl-2-oxopyrrolidine-3-carboxylate), incomplete hydrolysis will leave residual ester. Purification often requires column chromatography.[3]

A typical troubleshooting workflow for purification is outlined below.

G start Multiple Spots on TLC check_sm Check for Starting Materials (SMs) using co-spotting start->check_sm sm_present SMs Present check_sm->sm_present no_sm SMs Absent check_sm->no_sm No optimize_rxn Optimize Reaction: - Increase reaction time - Adjust stoichiometry sm_present->optimize_rxn Yes optimize_rxn->start Re-run Reaction check_ester Is the product from ester hydrolysis? no_sm->check_ester ester_present Residual Ester Suspected check_ester->ester_present Yes no_ester Not from hydrolysis or no ester suspected check_ester->no_ester No force_hydrolysis Force Hydrolysis: - Prolong reaction time - Use stronger base/acid conditions ester_present->force_hydrolysis force_hydrolysis->start Re-run Reaction purify Purify via Column Chromatography (e.g., Silica gel, DCM:MeOH gradient) no_ester->purify end Pure Compound purify->end

Caption: Troubleshooting workflow for purification issues.

Troubleshooting Guides

Guide 1: Interpreting Mass Spectrometry Data

Issue: My ESI-MS data shows several peaks, and I am unsure which corresponds to my product. The fragmentation pattern is also confusing.

Solution: In positive ion mode ESI-MS, you should primarily look for the protonated molecule [M+H]⁺ at m/z 144.0655. It is also common to see adducts with sodium [M+Na]⁺ (m/z 166.0475) or potassium [M+K]⁺ (m/z 182.0214), especially if glassware was not properly cleaned or if salts are present in your solvents.[2]

The fragmentation of the pyrrolidinone core can follow several pathways. The diagram below illustrates a plausible fragmentation pathway for the [M+H]⁺ ion.

G parent [M+H]⁺ m/z 144.07 frag1 Loss of H₂O (-18.01 Da) parent->frag1 frag2 Loss of CO₂ (-43.99 Da) parent->frag2 ion1 [C₆H₈NO₂]⁺ m/z 126.06 frag1->ion1 frag3 Loss of H₂O + CO (-46.01 Da) ion1->frag3 ion2 [C₅H₁₀NO]⁺ m/z 100.08 frag2->ion2 ion3 [C₅H₈N]⁺ m/z 82.07 frag3->ion3

Caption: Plausible ESI-MS/MS fragmentation pathways.

Predicted MS Adducts and Fragments

Adduct / Fragmentm/z (Predicted)Notes
[M+H]⁺144.06552Protonated molecule
[M+Na]⁺166.04746Sodium adduct
[M-H]⁻142.05096Deprotonated molecule (negative mode)
[M+H-H₂O]⁺126.05550Loss of water from protonated molecule
[M+H-CO₂]⁺100.07569Loss of carbon dioxide (decarboxylation)

(Predicted data from PubChem CID 14876689)[2]

Guide 2: HPLC Method Development

Issue: I need a starting point for developing an HPLC method to assess the purity of my compound.

Solution: this compound is a polar compound. A reverse-phase HPLC method is a suitable starting point. Based on methods for similar compounds, the following conditions can be used and optimized.[4]

Initial HPLC Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Troubleshooting HPLC:

  • Poor Peak Shape: If you observe peak tailing, it may be due to the interaction of the carboxylic acid with residual silanols on the silica support. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to keep the carboxyl group protonated.

  • No Retention (Elutes at Void Volume): The compound is highly polar. If retention is too low, use a more polar stationary phase (e.g., an embedded polar group or AQ-type C18 column) or consider HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Low UV Sensitivity: The pyrrolidinone chromophore has a weak absorbance. For trace-level analysis, consider derivatization[5] or using a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Key Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is a good choice as it will clearly show the exchangeable carboxylic acid proton. Other options include MeOD-d₄ or CDCl₃.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Acquisition:

    • Acquire a standard ¹H spectrum. A broad singlet corresponding to the COOH proton should be observable, typically at a high chemical shift (>10 ppm in DMSO-d₆).[6][7]

    • Acquire a ¹³C spectrum. Expect signals for the carbonyl carbons (amide and acid) in the 170-180 ppm range.[6][7]

    • If spectra are broad, re-acquire at an elevated temperature (e.g., 60 °C).

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) (Note: These are estimated values based on similar structures. Actual shifts may vary.)[6][7]

Group¹H Shift (ppm)¹³C Shift (ppm)
N-CH~2.7~29-30
CH ₂ (C5)~3.2-3.4~45-47
CH (C3)~3.3-3.5~48-50
CH ₂ (C4)~2.0-2.4~25-28
COOH >12 (broad)-
C =O (Amide, C2)-~172-174
C OOH (Acid, C3)-~174-176
Protocol 2: General Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane or dichloromethane).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References

Strategies to increase the reaction rate of pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the reaction rate of pyrrolidinone synthesis.

Troubleshooting Guide: Accelerating Slow Reactions

This section addresses common issues encountered during pyrrolidinone synthesis that can lead to slow reaction rates.

Issue 1: Reaction Progress is Slower Than Expected

Symptoms:

  • Low conversion of starting materials (e.g., gamma-butyrolactone) to pyrrolidinone over the expected time frame.

  • Incomplete reaction even after extended periods.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Suboptimal Temperature 1. Verify Temperature: Ensure the reaction temperature is within the optimal range for the specific synthetic route. For the common industrial synthesis from gamma-butyrolactone and ammonia, this is typically 250–290 °C.[1][2] 2. Calibrate Equipment: Check the calibration of your thermocouple and heating mantle/reactor jacket to ensure accurate temperature control.
Incorrect Pressure 1. Check System Pressure: For vapor-phase or high-pressure liquid-phase reactions, verify that the pressure is within the recommended range (e.g., 0.4–1.4 MPa for vapor-phase synthesis over magnesium silicate).[1] 2. Inspect for Leaks: Ensure the reaction system is properly sealed to maintain the required pressure.
Catalyst Inactivity 1. Catalyst Choice: Confirm that the chosen catalyst is appropriate for the reaction. Solid magnesium silicate is common for the reaction of gamma-butyrolactone with ammonia.[1] For other routes, different catalysts may be required. 2. Catalyst Deactivation: If reusing a catalyst, it may have become deactivated. Consider regenerating or replacing the catalyst. The presence of water can sometimes lead to catalyst deactivation in certain reactions, such as the synthesis of N-vinylpyrrolidone from pyrrolidinone and acetylene.[3] 3. Catalyst Loading: Ensure the correct amount of catalyst is being used as specified in the protocol.
Improper Reactant Molar Ratio 1. Verify Stoichiometry: For the reaction of gamma-butyrolactone with ammonia and water, a typical molar ratio is 1:(2.2 to 3):(1.6 to 2.3).[2] An excess of ammonia is generally used to drive the reaction forward. 2. Accurate Measurements: Double-check the calculations and measurements of all reactants.
Presence of Inhibitors 1. Purity of Starting Materials: Impurities in the starting materials can sometimes inhibit the reaction. Use reactants of the recommended purity. 2. Water Content: While water can improve selectivity in some processes, its presence can be detrimental in others, for example by promoting side reactions that lead to catalyst deactivation.[2][3]
Issue 2: Low Yield Despite Complete Conversion

Symptoms:

  • Starting material is fully consumed, but the yield of the desired pyrrolidinone product is low.

  • Presence of significant side products in analytical data (e.g., NMR, GC-MS).

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Side Reactions 1. Optimize Temperature and Pressure: Extreme conditions can sometimes favor the formation of byproducts. Experiment with slightly lower temperatures or pressures to see if selectivity improves. 2. Adjust Residence Time: In a continuous flow reactor, the residence time can be optimized. A typical range is 20 to 120 minutes for liquid-phase ammonolysis of γ-butyrolactone.[2] 3. Use of Protective Groups: For more complex pyrrolidinone derivatives, protecting sensitive functional groups can prevent unwanted side reactions.[4]
Product Degradation 1. Control Reaction Time: Monitor the reaction closely and stop it once the maximum yield is reached to prevent product degradation over extended reaction times.[4] 2. Hydrolysis: In the presence of strong acids or bases, pyrrolidinone can hydrolyze to form 4-aminobutyric acid.[2] Ensure the reaction and workup conditions are not overly acidic or basic unless intended.
Dehydrogenation 1. Catalyst Choice: The use of certain transition metal catalysts (e.g., Pd, Pt, Ru) at high temperatures can sometimes lead to the formation of pyrrole byproducts through dehydrogenation.[4] Consider alternative catalysts if this is observed. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing 2-pyrrolidinone?

The most common industrial method is the reaction of aqueous gamma-butyrolactone with ammonia.[1] This is typically carried out at high temperatures (250–290 °C) and pressures (0.4–1.4 MPa) over a solid catalyst, such as magnesium silicate, in a tubular reactor.[1] Another widely used process involves the liquid-phase reaction of gamma-butyrolactone and ammonia at 250-290 °C and 8.0-16.0 MPa, which can be done without a catalyst.[2]

Alternative synthesis routes include:

  • Catalytic or electrochemical reduction of succinimide.[1]

  • Hydrogenation and amination of maleic anhydride or succinic acid.[2]

  • Carbonylation of allylamine.[1]

  • Hydrogenation of succinonitrile under hydrolytic conditions.[1]

Q2: How does temperature affect the reaction rate?

Generally, increasing the reaction temperature will increase the reaction rate. For the synthesis from gamma-butyrolactone and ammonia, high temperatures of 250–290 °C are used to achieve a high conversion rate in a reasonable time.[1][2] However, excessively high temperatures can lead to the formation of unwanted byproducts, so it is crucial to operate within the optimal temperature range for a given process.

Q3: What role do catalysts play, and which ones are most effective?

Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.

  • For the vapor-phase reaction of gamma-butyrolactone and ammonia, solid magnesium silicate catalysts are commonly used.[1]

  • For the synthesis of N-methylpyrrolidone from γ-aminobutyric acid (GABA), a halogen salt like ammonium bromide can act as a catalyst.[5][6]

  • Other routes may employ different catalysts, such as Pd-Ru catalysts for the reaction of maleic or succinic anhydride with ammonia.[1]

It's important to note that the liquid-phase ammonolysis of gamma-butyrolactone can also be carried out at high pressure without a catalyst.[2]

Q4: Can alternative energy sources be used to accelerate the reaction?

Yes, ultrasound irradiation has been shown to be an effective technique for accelerating the synthesis of certain pyrrolidinone derivatives. It acts as an efficient energy and heating source and can lead to shorter reaction times, milder conditions, and excellent yields.[7]

Q5: What are the main synthetic routes to pyrrolidinone?

The main synthetic routes to the pyrrolidinone core include:

  • Ammonolysis of Gamma-Butyrolactone: This is the dominant industrial method where gamma-butyrolactone is reacted with ammonia at high temperature and pressure.[1][2]

  • Cyclization of Gamma-Aminobutyric Acid (GABA): GABA can be cyclized to form 2-pyrrolidinone.[5][8] This is a key step in the bio-based production of pyrrolidinone derivatives.[5][6][9]

  • Reduction of Succinimide: Succinimide can be reduced either catalytically or electrochemically to yield pyrrolidinone.[1][10]

Key Experimental Protocols

Protocol 1: Vapor-Phase Synthesis of 2-Pyrrolidinone from Gamma-Butyrolactone

This protocol is based on the common industrial production method.

Objective: To synthesize 2-pyrrolidinone with a high conversion rate and yield.

Materials:

  • Gamma-butyrolactone (GBL)

  • Ammonia (NH₃), aqueous solution

  • Solid magnesium silicate catalyst

Equipment:

  • Tubular reactor (fixed-bed)

  • High-pressure pump

  • Heating system capable of reaching 290 °C

  • Back-pressure regulator

  • Condenser and collection vessel

  • Distillation apparatus for purification

Procedure:

  • Pack the tubular reactor with the solid magnesium silicate catalyst to create a fixed bed.

  • Heat the reactor to the target temperature of 250–290 °C.[1]

  • Pressurize the system to 0.4–1.4 MPa using an inert gas before introducing reactants.[1]

  • Feed a mixture of aqueous gamma-butyrolactone and ammonia into the reactor.

  • Maintain the temperature and pressure for the duration of the reaction as the reactants pass through the catalyst bed in the vapor phase.

  • The product stream exiting the reactor is cooled, condensed, and collected.

  • The crude 2-pyrrolidinone is then purified by distillation to achieve a purity of >99.5%.[1]

Protocol 2: One-Pot Synthesis of N-Methylpyrrolidone from Gamma-Aminobutyric Acid (GABA)

Objective: To synthesize N-methylpyrrolidone (NMP) from a bio-based precursor in a one-pot reaction.

Materials:

  • Gamma-aminobutyric acid (GABA)

  • Methanol (as methylating agent)

  • Ammonium bromide (catalyst)

Procedure:

  • Combine GABA, methanol, and a catalytic amount of ammonium bromide in a suitable reaction vessel.

  • Heat the mixture to induce the cyclization of GABA to 2-pyrrolidone.

  • Continue heating to facilitate the subsequent methylation of the 2-pyrrolidone intermediate by methanol.

  • Monitor the reaction for the conversion of GABA and the formation of NMP. This one-pot procedure can achieve high conversion and selectivity for NMP above 90%.[5][6]

Visualizations

experimental_workflow start Reactant Preparation (e.g., GBL, Ammonia) reactor_setup Reactor Setup (Pack Catalyst, Pressurize) start->reactor_setup reaction Controlled Reaction (250-290°C, 0.4-1.4 MPa) reactor_setup->reaction collection Product Condensation & Collection reaction->collection purification Purification (Distillation) collection->purification analysis Final Product Analysis (Purity >99.5%) purification->analysis end Finished Product analysis->end

Caption: General experimental workflow for pyrrolidinone synthesis.

troubleshooting_flowchart start Slow Reaction Rate? check_temp Is Temperature Optimal (250-290°C)? start->check_temp check_pressure Is Pressure Correct (0.4-1.4 MPa)? check_temp->check_pressure Yes adjust_temp Adjust & Calibrate Heating System check_temp->adjust_temp No check_catalyst Is Catalyst Active & Correct? check_pressure->check_catalyst Yes adjust_pressure Adjust Pressure & Check for Leaks check_pressure->adjust_pressure No check_ratio Are Reactant Ratios Correct? check_catalyst->check_ratio Yes replace_catalyst Regenerate or Replace Catalyst check_catalyst->replace_catalyst No adjust_ratio Verify & Adjust Reactant Amounts check_ratio->adjust_ratio No end Reaction Optimized check_ratio->end Yes adjust_temp->check_temp adjust_pressure->check_pressure replace_catalyst->check_catalyst adjust_ratio->check_ratio

Caption: Troubleshooting flowchart for a slow pyrrolidinone synthesis.

References

Addressing racemization during the synthesis of chiral pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing racemization during the synthesis of chiral pyrrolidinones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate racemization, ensuring the stereochemical integrity of their products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is racemization and why is it a concern in chiral pyrrolidinone synthesis?

A1: Racemization is the conversion of an optically active compound, containing a single enantiomer, into a mixture of equal parts of both enantiomers (a racemate).[1][2] This results in a loss of optical activity.[2][3] In the synthesis of chiral pyrrolidinones, which are often crucial intermediates for pharmaceuticals, maintaining a specific stereochemistry is critical for the final product's biological activity and selectivity.[4] Racemization leads to a mixture of stereoisomers, which can be difficult and costly to separate, and may result in a final product with reduced efficacy or undesired side effects.[1]

Q2: What are the primary causes of racemization during the amide bond formation to create the pyrrolidinone ring?

A2: Racemization during the synthesis of pyrrolidinones, which are cyclic amides, typically occurs at the chiral center (alpha-carbon) adjacent to the carbonyl group. The primary causes include:

  • Activation of the Carboxylic Acid: The formation of the amide bond requires the activation of a carboxylic acid. This activated intermediate is susceptible to racemization.[5][6]

  • Presence of Base: Bases can abstract the acidic proton on the alpha-carbon of the activated carboxylic acid, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be protonated from either face, resulting in racemization.[2][5][7]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization, increasing its rate.[8]

  • Prolonged Reaction Times: Longer exposure to conditions that promote racemization (e.g., presence of base, high temperature) can lead to a greater degree of racemization.

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[8]

Q3: I am observing significant racemization in my reaction. How can I troubleshoot this issue?

A3: If you are experiencing racemization, consider the following troubleshooting steps, focusing on the key reaction parameters:

  • Choice of Coupling Reagent and Additives:

    • Problem: Your coupling reagent may be too reactive or used without appropriate additives.

    • Solution: Use carbodiimides like DCC or DIC in combination with racemization-suppressing additives such as HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), or Oxyma.[7][9] These additives form active esters that are less prone to racemization.[5] Phosphonium and uronium reagents (e.g., PyBOP, HBTU, HATU) can also be effective, especially with additives.[7]

  • Base Selection and Stoichiometry:

    • Problem: The base you are using may be too strong or in excess.

    • Solution: Opt for weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA).[7][9] Use the minimum amount of base necessary, typically one equivalent if you are starting with an amino acid salt.[7]

  • Temperature Control:

    • Problem: The reaction temperature is too high.

    • Solution: Perform the coupling reaction at room temperature or below (e.g., 0 °C).[7] Even in microwave-assisted syntheses, where high temperatures are common, lowering the temperature can significantly reduce racemization.[8]

  • Reaction Time and Monitoring:

    • Problem: The reaction is running for too long, allowing for more racemization to occur.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times.

Q4: How can I detect and quantify the level of racemization in my product?

A4: Several analytical techniques can be used to determine the enantiomeric excess (ee) and thus the extent of racemization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods.[10][11][12] It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization to form diastereomers that can be separated on a standard achiral column is a common approach.[4][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can induce different chemical shifts for the enantiomers, allowing for their quantification.[11]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules and can be used for chiral analysis.[10]

Data on Racemization Control

The choice of reagents and conditions can have a significant impact on the stereochemical outcome of the reaction. Below are tables summarizing the effect of different parameters on enantiomeric excess (ee).

Table 1: Effect of Coupling Reagents and Additives on Racemization
Coupling ReagentAdditiveBaseSolventTemperature (°C)Resulting ee (%)
DCCHOBtNMMDMF0 to RT>98%
DICOxymaCollidineCH2Cl20>99%
HATU-DIEANMPRT~95%
PyBOP-DIEADMFRT~96%
EEDQ--THFRT>99%[9]

Note: Data is compiled from typical results found in synthetic literature and serves as a comparative guide.

Table 2: Influence of Base on Racemization
Coupling SystemBaseTemperature (°C)Resulting ee (%)
DIC/HOBtDIEART92%
DIC/HOBtNMMRT98%
DIC/HOBtCollidineRT>99%

Note: This table illustrates the general trend of increasing enantiomeric purity with weaker or more sterically hindered bases.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during Pyrrolidinone Formation

This protocol outlines a typical procedure for coupling a chiral amino acid to form a pyrrolidinone precursor while minimizing racemization.

  • Preparation: Dissolve the N-protected chiral amino acid (1.0 eq.) and the amine component (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Additive: Add the racemization-suppressing additive, such as HOBt (1.2 eq.) or Oxyma (1.2 eq.), to the cooled solution and stir until dissolved.

  • Addition of Coupling Reagent: Slowly add the coupling reagent, for example, DIC (1.1 eq.), to the reaction mixture.

  • Base Addition (if necessary): If the amine component is a salt (e.g., hydrochloride), add a weak or sterically hindered base like NMM (1.0 eq.) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours and then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to quench the reaction and remove by-products.

  • Purification: Purify the resulting product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or another appropriate analytical technique.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a standard solution of your purified pyrrolidinone derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Select a chiral stationary phase column appropriate for your compound class (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio may need to be optimized (e.g., 90:10, 80:20).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 25 °C.

    • Detection Wavelength: Choose a wavelength where your compound has strong UV absorbance.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for both enantiomers (Area1 and Area2).

    • Calculate the ee using the formula: ee (%) = (|Area1 - Area2| / (Area1 + Area2)) * 100

Visual Guides

Racemization_Mechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Amide Bond Formation Chiral_Acid Chiral Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (Prone to Racemization) Chiral_Acid->Activated_Intermediate Coupling Reagent Planar_Intermediate Planar Intermediate (Enolate/Oxazolone) Activated_Intermediate->Planar_Intermediate Base abstracts α-H+ Chiral_Product Desired Chiral Pyrrolidinone Activated_Intermediate->Chiral_Product Amine (Desired Path) Racemic_Mixture Racemic Mixture of Activated Intermediates Planar_Intermediate->Racemic_Mixture Protonation Racemic_Product Racemic Pyrrolidinone Racemic_Mixture->Racemic_Product Amine (Undesired Path) Troubleshooting_Workflow Start Racemization Observed (Low ee%) Q1 Check Coupling Reagent & Additives Start->Q1 A1_Sol Use DIC/Oxyma or DCC/HOBt Q1->A1_Sol Yes Q2 Evaluate Base Q1->Q2 No A1_Sol->Q2 A2_Sol Switch to NMM or Collidine Q2->A2_Sol Yes Q3 Assess Temperature Q2->Q3 No A2_Sol->Q3 A3_Sol Run reaction at 0°C Q3->A3_Sol Yes End High ee% Achieved Q3->End No A3_Sol->End

References

Improving the reproducibility of biological assays with 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of available scientific literature and technical documentation, there is no specific information detailing the use of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid for the explicit purpose of improving the reproducibility of biological assays. The following technical support guide is a generalized resource for researchers, scientists, and drug development professionals facing challenges with assay reproducibility. It addresses common issues and provides troubleshooting strategies, experimental protocols, and hypothetical scenarios where a chemical additive with properties similar to pyrrolidone derivatives could potentially be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of irreproducibility in biological assays?

Poor reproducibility in biological assays can stem from a variety of factors, which can be broadly categorized as technical, biological, and environmental. Key sources include inconsistent pipetting, variability in reagent quality and storage, lot-to-lot variations in antibodies and other critical reagents, cell culture inconsistencies (e.g., passage number, cell density), and environmental factors like temperature and humidity fluctuations.[1][2][3] "Edge effects" in microplates, where wells on the perimeter behave differently due to evaporation, are also a common issue.[1]

Q2: How can a chemical additive, in theory, improve assay reproducibility?

Hypothetically, a well-chosen chemical additive could improve reproducibility through several mechanisms:

  • Stabilization of Reagents: Additives can act as stabilizers for proteins (antibodies, enzymes) and other biological molecules, preventing degradation and maintaining their activity over time and across different experimental runs.[4]

  • Reduction of Non-Specific Binding: Certain compounds can be included in assay buffers to block non-specific binding of analytes or detection molecules to the assay plate or other surfaces, thereby reducing background noise and increasing the signal-to-noise ratio.[5]

  • Mitigation of Matrix Effects: Biological samples contain a complex mixture of proteins, lipids, and salts that can interfere with the assay chemistry, a phenomenon known as the "matrix effect".[6][7][8][9][10] An additive could help to normalize the sample matrix, reducing its impact on the assay's performance.

Q3: What are "matrix effects" and how can they be addressed?

Matrix effects refer to the alteration of an analyte's response due to the influence of other components in the sample matrix.[7][8][9][10] This can lead to either suppression or enhancement of the signal, causing inaccurate and irreproducible results.[7][9] Strategies to mitigate matrix effects include:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Matrix-Matched Calibrators: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for these effects.[6]

  • Sample Preparation: Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction can be used to remove interfering components before analysis.[8]

  • Use of Additives: Incorporating specific blocking agents or chemical additives into the assay diluents can help to neutralize the interfering components.[6]

Q4: How important is reagent quality and handling for assay reproducibility?

Reagent quality and consistent handling are paramount for reproducible results. It is crucial to:

  • Use high-quality, well-characterized reagents from reliable suppliers.

  • Adhere strictly to the manufacturer's storage and handling instructions.[2][11]

  • Avoid repeated freeze-thaw cycles of sensitive reagents.

  • Prepare fresh working solutions of reagents whenever possible.[11]

  • Qualify new lots of critical reagents (e.g., antibodies, enzymes) to ensure they perform comparably to previous lots.

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Potential Cause Recommended Solution
Inaccurate PipettingCalibrate pipettes regularly. Use a consistent pipetting technique for all wells. Ensure pipette tips are properly sealed.[1][12]
Insufficient MixingGently vortex or invert reagent solutions before use. Ensure thorough but gentle mixing of samples in the wells.
Temperature GradientsAvoid stacking plates during incubations.[2][12] Ensure the incubator provides uniform temperature distribution. Allow all reagents and plates to reach room temperature before starting the assay.[2]
Edge EffectsAvoid using the outer wells of the microplate. Fill the perimeter wells with sterile water or PBS to create a humidity barrier.[1]
Reagent DegradationPrepare fresh reagents for each experiment. If using a hypothetical stabilizing additive, ensure it is used at the recommended concentration.
Issue 2: Inconsistent Results Between Different Experiments
Potential Cause Recommended Solution
Lot-to-Lot Reagent VariabilityQualify new lots of critical reagents (e.g., antibodies, standards) by running them in parallel with the old lot.
Inconsistent Cell Culture ConditionsMaintain a consistent cell passage number, seeding density, and growth phase for cell-based assays.[1]
Variations in Incubation TimesUse a calibrated timer and adhere strictly to the incubation times specified in the protocol.
Environmental FluctuationsMonitor and control laboratory temperature and humidity.
Sample Matrix DifferencesIf possible, use a sample diluent containing a matrix-normalizing agent. Consider sample purification to remove interfering substances.

Experimental Protocols

Protocol 1: General ELISA Protocol for Improved Reproducibility
  • Plate Coating: Dilute the capture antibody in a coating buffer. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20). After the last wash, invert the plate and tap it firmly on a paper towel to remove any residual buffer.[2]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Prepare serial dilutions of your standard and dilute your samples in an appropriate sample diluent. This diluent could hypothetically contain an additive to mitigate matrix effects. Add 100 µL of standards and samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme-Conjugate Incubation: Add 100 µL of enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a plate reader.

Protocol 2: Evaluating a Hypothetical Reproducibility-Enhancing Additive
  • Assay Setup: Prepare two sets of a standard biological assay (e.g., ELISA, cell-based assay).

  • Control Group: Run the assay according to the standard protocol.

  • Test Group: Run the assay with the addition of the hypothetical additive to the relevant buffer (e.g., sample diluent, antibody diluent). Test a range of concentrations of the additive to determine the optimal concentration.

  • Data Collection: For each group, run multiple replicates (n ≥ 3) and repeat the entire experiment on at least three different days.

  • Data Analysis:

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates within each experiment.

    • Compare the intra-assay and inter-assay %CV between the control and test groups. A lower %CV in the test group would suggest an improvement in reproducibility.

    • Assess the signal-to-noise ratio and the overall assay performance (e.g., sensitivity, dynamic range) to ensure the additive does not negatively impact the assay.

Data Presentation

Table 1: Hypothetical Intra-Assay Precision with and without an Additive
Analyte Conc. (ng/mL)Standard Assay Mean OD (n=8)Standard Assay %CVAdditive-Enhanced Assay Mean OD (n=8)Additive-Enhanced Assay %CV
101.85212.5%1.8754.2%
51.21514.8%1.2305.1%
2.50.65018.2%0.6656.8%
1.250.32522.5%0.3408.5%
00.05025.0%0.05210.2%
Table 2: Hypothetical Inter-Assay Precision with and without an Additive
Experiment 1 (%CV)Experiment 2 (%CV)Experiment 3 (%CV)Average Inter-Assay %CV
Standard Assay 15.8%17.2%16.5%16.5%
Additive-Enhanced Assay 6.2%5.8%6.5%6.2%

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (± Additive) incubation Incubation Steps reagents->incubation samples Prepare Samples & Standards samples->incubation washing Washing Steps incubation->washing detection Signal Detection washing->detection data_acq Data Acquisition detection->data_acq stats Statistical Analysis (%CV, S/N) data_acq->stats conclusion Assess Reproducibility stats->conclusion

Caption: A generalized workflow for conducting and evaluating a biological assay for reproducibility.

troubleshooting_logic cluster_investigate Initial Investigation cluster_optimize Optimization cluster_solution Potential Solutions start Inconsistent Assay Results pipetting Check Pipetting Technique & Calibration start->pipetting Technical reagents Verify Reagent Prep & Storage start->reagents Reagent protocol Review Assay Protocol Adherence start->protocol Procedural matrix Investigate Matrix Effects pipetting->matrix reagent_qual Qualify New Reagent Lots reagents->reagent_qual env Control Environmental Conditions protocol->env dilution Sample Dilution matrix->dilution additive Use Stabilizing/ Matrix-Normalizing Additive matrix->additive spe Sample Purification (SPE) matrix->spe result Improved Reproducibility reagent_qual->result env->result dilution->result additive->result spe->result

Caption: A troubleshooting decision tree for addressing inconsistent results in biological assays.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid and Other Pyrrolidinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid and other pyrrolidinone derivatives. The content is supported by available experimental data on their physicochemical properties and biological activities, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows.

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] This guide focuses on this compound and compares it with other relevant pyrrolidinone derivatives to elucidate structure-activity relationships and guide future research and development. Pyrrolidinone derivatives have demonstrated a wide array of therapeutic applications, including nootropic, neuroprotective, and antiepileptic effects.[1]

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design and development is the understanding of a compound's physicochemical properties. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical properties for this compound and related pyrrolidinone derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC₆H₉NO₃143.14-1.0
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylateC₇H₁₁NO₃157.17-0.1
2-Oxopyrrolidine-3-carboxylic acidC₅H₇NO₃129.11-1.1
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidC₁₂H₁₃NO₄235.241.2
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidC₁₃H₁₄N₂O₄262.260.4

Biological Activities: A Focus on Antimicrobial and Cytotoxic Effects

While specific biological activity data for this compound is not extensively available in the public domain, the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives has been investigated for various biological activities, notably antimicrobial and anticancer effects.

Antimicrobial Activity

Several studies have synthesized and evaluated 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives revealed that while the parent carboxylic acid showed no significant antibacterial activity, its hydrazone derivatives displayed potent effects against various bacterial strains.[2] For instance, a hydrazone derivative with a benzylidene moiety demonstrated strong inhibition of S. aureus with a MIC of 3.9 µg/mL, which is more potent than the control antibiotic cefuroxime (MIC = 7.8 µg/mL).[2] Another study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also highlighted that modification of the carboxylic acid to an ester or other derivatives was necessary for antimicrobial activity against methicillin-resistant S. aureus.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone (benzylidene)Staphylococcus aureus3.9[2]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone (5-nitrothien-2-yl)Staphylococcus aureus<7.8[4]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazone (5-nitrothiophene)Multidrug-resistant S. aureus1-8[5]
Cefuroxime (Control)Staphylococcus aureus7.8[2]
Cytotoxic Activity

The cytotoxic potential of pyrrolidinone derivatives against various cancer cell lines is another area of active research. The half-maximal inhibitory concentration (IC50) is used to quantify a compound's cytotoxicity.

For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer activity.[6] Hydrazone derivatives, in particular, were identified as the most cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.[6] Similarly, a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives showed significant anti-proliferative effects on various cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.[7]

Table 2: Cytotoxic Activity (IC50) of Selected Pyrrolidinone Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivative 12NCI-H460 (Lung Cancer)2.95[7]
Sunitinib (Control)NCI-H460 (Lung Cancer)6.23[7]
Thiophen-containing pyrrolidine-2,5-dione derivative 37eMCF-7 (Breast Cancer)17[8]
Thiophen-containing pyrrolidine-2,5-dione derivative 37eHeLa (Cervical Cancer)19[8]
Doxorubicin (Control)MCF-7 (Breast Cancer)16[8]
Doxorubicin (Control)HeLa (Cervical Cancer)18[8]

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, detailed experimental protocols for key assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[10]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.[10]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Determination of Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidinone derivatives are often attributed to their interaction with specific signaling pathways. For instance, some pyrrolidinone derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a crucial regulator of the inflammatory response and cell survival.

Inhibition of the NF-κB pathway by a pyrrolidinone derivative can occur through the blockade of IκB kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[12] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Below is a diagram illustrating the experimental workflow for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acid and its subsequent derivatization for biological testing.

experimental_workflow amine Aromatic Amine cyclization Cyclization (Heat) amine->cyclization itaconic_acid Itaconic Acid itaconic_acid->cyclization carboxylic_acid 1-Aryl-5-oxopyrrolidine- 3-carboxylic acid cyclization->carboxylic_acid derivatization Derivatization (e.g., Esterification, Amidation) carboxylic_acid->derivatization derivatives Pyrrolidinone Derivatives derivatization->derivatives biological_testing Biological Testing (Antimicrobial, Cytotoxic) derivatives->biological_testing

Synthesis and testing workflow for pyrrolidinone derivatives.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a potential point of inhibition by a pyrrolidinone derivative.

nf_kb_pathway cluster_nucleus Cytoplasm stimulus Pro-inflammatory Stimulus (e.g., IL-1β) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_nfkb IκBα-NF-κB Complex (Inactive) ikk->ikba_nfkb phosphorylates IκBα nfkb NF-κB (Active) ikba_nfkb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription pyrrolidinone Pyrrolidinone Derivative pyrrolidinone->ikk inhibits

Inhibition of the NF-κB signaling pathway by a pyrrolidinone derivative.

Conclusion

This compound belongs to the versatile class of pyrrolidinone derivatives, which are of significant interest in drug discovery. While direct comparative biological data for this specific compound is limited, analysis of structurally related compounds provides valuable insights. The N-substituent and modifications at the carboxylic acid group of the 5-oxopyrrolidine-3-carboxylic acid scaffold have been shown to be critical for conferring biological activity, particularly antimicrobial and cytotoxic effects. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the therapeutic potential of this important class of molecules. Future studies should focus on the systematic evaluation of this compound and its derivatives to fully elucidate their structure-activity relationships and mechanisms of action.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Oxopyrrolidine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-oxopyrrolidine-3-carboxylic acid derivatives, focusing on their anticancer and antimicrobial activities. Due to a limited amount of publicly available data on a wide range of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid analogs, this guide broadens the scope to include various substituents at the 1-position of the pyrrolidinone ring to provide a more comprehensive overview of the SAR for this scaffold.

Quantitative Data Summary

The biological activity of 5-oxopyrrolidine-3-carboxylic acid analogs is significantly influenced by the nature of the substituents on the pyrrolidinone ring. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives.

Table 1: Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound ID1-Position Substituent3-Position ModificationCell LineIC50 (µM)Reference
1 4-(phenylamino)phenylN'-((5-nitrothiophen-2-yl)methylene)carbohydrazideIGR39 (Melanoma)2.50 ± 0.46[1]
2 4-(phenylamino)phenylN'-((5-nitrothiophen-2-yl)methylene)carbohydrazidePPC-1 (Prostate)3.63 ± 0.45[1]
3 4-(phenylamino)phenylN'-((5-nitrothiophen-2-yl)methylene)carbohydrazideMDA-MB-231 (Breast)5.10 ± 0.80[1]
4 4-(phenylamino)phenylN'-((5-nitrothiophen-2-yl)methylene)carbohydrazidePanc-1 (Pancreatic)5.77 ± 0.80[1]
5 3,4,5-trimethoxyphenyl1,3,4-oxadiazole-2-thioneA549 (Lung)Reduces viability to 28.0% at 100 µM[2]
6 3,4,5-trimethoxyphenyl4-amino-1,2,4-triazole-3-thioneA549 (Lung)Reduces viability to 29.6% at 100 µM[2]

Table 2: Antimicrobial Activity of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound ID3-Position ModificationMicroorganismStrainMIC (µg/mL)Reference
7 Hydrazone with a benzylidene moietyStaphylococcus aureusATCC 91443.9[3]
8 Hydrazone with a 5-nitrothien-2-yl fragmentStaphylococcus aureusATCC 9144<7.8[3]
9 Hydrazone with a 5-nitrofuran-2-yl moietyStaphylococcus aureusATCC 9144Potent effect[3]
10 Hydrazone with a 5-nitrothien-2-yl fragmentListeria monocytogenesATCC 7644<7.8[3]
11 Hydrazone with a 5-nitrothien-2-yl fragmentBacillus cereusATCC 11778<7.8[3]
12 Hydrazone with a 5-nitrothien-2-yl fragmentEscherichia coliATCC 8739<7.8[3]

Experimental Protocols

Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

A general synthetic route to 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives involves the reaction of a primary amine with itaconic acid.[4]

Step 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid

  • A mixture of the desired primary amine (1 equivalent) and itaconic acid (1.1 equivalents) in water is refluxed for 2-12 hours.[4]

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield the 1-aryl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Esterification and Hydrazinolysis

  • The carboxylic acid from Step 1 is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 8-20 hours.[2][4]

  • The solvent is evaporated, and the residue is neutralized.

  • The resulting methyl ester is then refluxed with hydrazine monohydrate in a suitable solvent like 2-propanol for 2-8 hours to yield the corresponding carbohydrazide.[2][4]

Step 3: Synthesis of Hydrazone Derivatives

  • The carbohydrazide from Step 2 (1 equivalent) is reacted with the appropriate aldehyde or ketone (1.1 equivalents) in a solvent such as 2-propanol.[1]

  • A catalytic amount of acid (e.g., HCl) may be added.[4]

  • The reaction mixture is refluxed for 2-8 hours, after which the product precipitates upon cooling and is collected by filtration.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 24-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) is added to each well to dissolve the formazan crystals.[5] The plate is then shaken on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8][9]

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then suspended in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria and no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate the general workflow for SAR studies and a hypothetical signaling pathway that may be targeted by these compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Design of Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC) in_vitro->data_analysis sar_establishment Establish Structure-Activity Relationship data_analysis->sar_establishment Activity Data lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->start Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation compound Pyrrolidinone Analog compound->pi3k Inhibition compound->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrrolidinone analog.

References

Efficacy of Oxopyrrolidine Carboxylic Acid Derivatives Compared to Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial scaffolds. This guide provides a comparative analysis of the efficacy of recently synthesized derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against various bacterial strains. While direct data on 1-Methyl-2-oxopyrrolidine-3-carboxylic acid is not currently available in the reviewed literature, these related compounds show promising antibacterial activity, warranting a detailed comparison with established antibiotics. The data presented herein is compiled from in vitro studies that evaluate the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these novel compounds against both Gram-positive and Gram-negative bacteria. The performance of these derivatives is benchmarked against clinically relevant antibiotics, including Oxacillin, Ampicillin, and Cefuroxime.

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the in vitro antibacterial efficacy of selected oxopyrrolidine-3-carboxylic acid derivatives compared to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL. Lower values indicate greater potency.

Table 1: In Vitro Antibacterial Activity against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (ATCC 9144)Listeria monocytogenes (ATCC 7644)Bacillus cereus (ATCC 11778)
MIC MBC MIC
Hydrazone with a benzylidene moiety 3.9[1][2][3]--
Hydrazone with a 5-nitrothien-2-yl fragment > Cefuroxime (7.8)[1][2][3]-> Cefuroxime (7.8)[1][2][3]
Hydrazone with a 5-nitrofuran-2-yl moiety Potent[1][2][3]-Potent[1][2][3]
Oxacillin (Control) ---
Ampicillin (Control) ---
Cefuroxime (Control) 7.8[1][2][3]-7.8[1][2][3]
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Structure-dependent activity[4]--

Data for control antibiotics against specific strains were not fully detailed in the provided search results but are used as a benchmark for the novel compounds.

Table 2: In Vitro Antibacterial Activity against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (ATCC 8739)
MIC
Hydrazone with a 5-nitrothien-2-yl fragment > Cefuroxime (7.8)[1][2][3]
Hydrazone with a 5-nitrofuran-2-yl moiety Potent[1][2][3]
Oxacillin (Control) -
Ampicillin (Control) -
Cefuroxime (Control) 7.8[1][2][3]

Experimental Protocols

The following methodologies were employed in the studies to determine the antibacterial efficacy of the oxopyrrolidine-3-carboxylic acid derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation, was determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured in appropriate broth media to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds and control antibiotics were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum was added to each well containing the serially diluted compounds. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay: Following the MIC determination, an aliquot (typically 10 µL) from each well showing no visible growth was subcultured onto agar plates.

  • Incubation: The agar plates were incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC was identified as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for Determining Antibacterial Efficacy

experimental_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plates prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (No Visible Growth) incubation_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Proceed with wells showing no growth incubation_mbc Incubate Agar Plates at 37°C for 24h subculture->incubation_mbc read_mbc Determine MBC (≥99.9% Killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Potential Mechanism of Action (Hypothetical)

While the exact mechanism of action for these novel compounds is still under investigation, many antibiotics function by disrupting key bacterial signaling pathways. The following diagram illustrates a generalized bacterial signaling pathway that could be a potential target.

signaling_pathway ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor transduction Signal Transduction Cascade (e.g., Kinase Phosphorylation) receptor->transduction response_regulator Response Regulator transduction->response_regulator dna DNA response_regulator->dna gene_expression Altered Gene Expression (e.g., Virulence, Survival) dna->gene_expression antibiotic Oxopyrrolidine Derivative antibiotic->transduction Inhibition

Caption: Hypothetical bacterial signaling pathway inhibition.

References

In Vitro Antibacterial Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Antibacterial Activity

Derivatives of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their in vitro efficacy against a panel of Gram-positive and Gram-negative bacteria.[1][2][3][4][5] The primary methods of evaluation were the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[3] Additionally, the ability of these compounds to disrupt bacterial biofilms was investigated.[5]

The antibacterial activity of these compounds was compared to standard antibiotics, including oxacillin, ampicillin, and cefuroxime.[3][4] Several derivatives exhibited potent antibacterial effects, with some showing stronger inhibition of certain bacterial strains than the control antibiotics.[5]

Comparative In Vitro Antibacterial Data

The following table summarizes the in vitro antibacterial activity (MIC and MBC in µg/mL) of key 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against selected bacterial strains.

Compound/DerivativeStaphylococcus aureus (ATCC 9144)Listeria monocytogenes (ATCC 7644)Bacillus cereus (ATCC 11778)Escherichia coli (ATCC 8739)
Hydrazone with benzylidene moiety MIC: 3.9 ---
Hydrazone with 5-nitrothien-2-yl fragment > Cefuroxime (7.8)> Cefuroxime (7.8)> Cefuroxime (7.8)> Cefuroxime (7.8)
Hydrazone with 5-nitrofuran-2-yl moiety PotentPotentPotentPotent
Cefuroxime (Control) 7.87.87.87.8

Data extracted from multiple sources.[3][5] A "-" indicates that specific data was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Hydrazide Derivatives

The synthesis of the parent carboxylic acid and its subsequent conversion to hydrazide derivatives is a key step in producing the compounds evaluated in this guide.[3]

G cluster_synthesis Synthesis Workflow amine 2-Amino-4-methylphenol reaction1 Reflux in Water amine->reaction1 itaconic_acid Itaconic Acid itaconic_acid->reaction1 acid 1-(2-Hydroxy-5-methylphenyl)- 5-oxopyrrolidine-3-carboxylic Acid reaction1->acid esterification Methanol, H2SO4 (cat.), Reflux acid->esterification ester Methyl Ester Derivative esterification->ester hydrazinolysis Hydrazine Hydrate, Reflux ester->hydrazinolysis hydrazide Carbohydrazide Derivative hydrazinolysis->hydrazide condensation Reflux in Propan-2-ol hydrazide->condensation aldehydes Various Aldehydes aldehydes->condensation hydrazones Hydrazone Derivatives condensation->hydrazones

Caption: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.

Protocol:

  • Synthesis of the Carboxylic Acid: 2-Amino-4-methylphenol is reacted with itaconic acid in water under reflux conditions to yield 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.[3]

  • Esterification: The resulting carboxylic acid is then subjected to esterification with methanol in the presence of a catalytic amount of sulfuric acid under reflux to produce the corresponding methyl ester.[3]

  • Hydrazinolysis: The methyl ester is subsequently treated with hydrazine hydrate under reflux to form the carbohydrazide derivative.[3]

  • Hydrazone Synthesis: Finally, the carbohydrazide is condensed with various aromatic or heterocyclic aldehydes in refluxing propan-2-ol to obtain a series of hydrazone derivatives.[3]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.[6][7][8][9][10]

G cluster_mic_mbc MIC/MBC Determination Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution Prepare Serial Dilutions of Test Compound in 96-well plate serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic plating Plate Aliquots from Wells with no growth onto Agar Plates read_mic->plating incubation2 Incubate Agar Plates at 37°C for 24h plating->incubation2 read_mbc Determine MBC (Lowest concentration with no bacterial growth) incubation2->read_mbc

Caption: Workflow for MIC and MBC Determination.

Protocol:

  • Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.[8]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[9]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are then incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Biofilm Disruption Assay

The crystal violet assay is a common method for quantifying biofilm formation and its disruption by antimicrobial agents.[1][2][11][12][13]

G cluster_biofilm Biofilm Disruption Assay Workflow biofilm_formation Grow Bacterial Biofilm in 96-well plate treatment Treat Biofilm with Test Compound biofilm_formation->treatment washing1 Wash to Remove Planktonic Bacteria treatment->washing1 staining Stain with 0.1% Crystal Violet washing1->staining washing2 Wash to Remove Excess Stain staining->washing2 solubilization Solubilize Bound Stain with Acetic Acid or Ethanol washing2->solubilization measurement Measure Absorbance (e.g., at 590 nm) solubilization->measurement

Caption: Crystal Violet Assay for Biofilm Quantification.

Protocol:

  • Biofilm Formation: Bacterial cultures are grown in a 96-well plate under conditions that promote biofilm formation.[12]

  • Treatment: The established biofilms are then treated with various concentrations of the test compounds.

  • Washing: After treatment, the wells are gently washed to remove planktonic (non-adherent) bacteria.[2]

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.[2]

  • Washing: Excess stain is removed by washing the wells.[2]

  • Solubilization: The crystal violet bound to the biofilm is solubilized using a solvent such as 30% acetic acid or ethanol.[12]

  • Quantification: The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm present.[2]

Conclusion

The available in vitro data suggests that derivatives of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid represent a promising scaffold for the development of new antibacterial agents. Several derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics. Further studies, including in vivo experiments, are warranted to fully elucidate the therapeutic potential of these compounds. It is important to note that no in vivo data for 1-Methyl-2-oxopyrrolidine-3-carboxylic acid or its close analogs were identified in the conducted search.

References

Cross-Validation of Analytical Methods for 1-Methyl-2-oxopyrrolidine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The robust and reliable quantification of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid is critical for its successful application in research and drug development. Cross-validation of analytical methods is a key process to ensure that a chosen analytical technique produces consistent and reliable results. This is particularly important when transferring methods between laboratories, comparing data from different analytical approaches, or changing aspects of a validated method.[1][2] This guide provides a comparative overview of common analytical techniques applicable to the quantification of carboxylic acids like this compound, with a focus on the principles of cross-validation. Due to the limited availability of specific cross-validation studies for this compound, this guide will draw upon methodologies for structurally related compounds and general principles for carboxylic acid analysis.

Commonly Employed Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a prevalent technique for the analysis of carboxylic acids in biological matrices.[3] The most common detection methods include Ultraviolet (UV) and Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely used due to its simplicity and cost-effectiveness. However, it may lack the sensitivity and selectivity required for complex matrices or low analyte concentrations. For carboxylic acids that lack a strong chromophore, derivatization may be necessary to enhance UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying trace levels of compounds in complex biological samples.[3][4] It can often overcome the need for derivatization.

A variety of analytical methods have been developed for the quantification of carboxylic acids in biological samples, including those related to the tricarboxylic acid (TCA) cycle, amino acid metabolism, and fatty acids.[3][5] These methods often involve liquid chromatography coupled with detection techniques such as UV, fluorescence, or mass spectrometry.[3]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis of a carboxylic acid in a biological matrix, based on common practices.

1. Sample Preparation

A crucial step for accurate analysis is the efficient extraction of the analyte from the biological matrix (e.g., plasma, urine, tissue homogenate).

  • Protein Precipitation: A common method for plasma or serum samples. An organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. For a carboxylic acid, adjusting the pH of the aqueous sample to below its pKa will protonate the carboxylic group, making it more soluble in an organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up. A cartridge containing a solid adsorbent is used to retain the analyte, while interferences are washed away. The analyte is then eluted with a suitable solvent.

2. HPLC-UV Method

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used for separating polar compounds like carboxylic acids.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often employed to achieve better separation.

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Injection Volume: 10 - 50 µL.

    • Detection: UV detection at a wavelength where the analyte or its derivative has maximum absorbance.

3. LC-MS/MS Method

A method for the analysis of the structurally similar N-methyl-2-pyrrolidone (NMP) in bovine liver has been described using HPLC-MS/MS.[6] This can serve as a template for developing a method for this compound.

  • Chromatographic Conditions:

    • Column: Hydrophobic interaction liquid chromatography (HILIC) or reversed-phase column.

    • Mobile Phase: Acetonitrile and water with a modifier like formic acid are commonly used.[6]

    • Flow Rate: 0.2 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode. For carboxylic acids, negative ion mode is often preferred.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. For NMP, transitions monitored were m/z 100→82, 100→69, 100→58, and 100→41.[6]

Data Presentation for Method Comparison

When cross-validating two analytical methods, key validation parameters should be compared. The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods for carboxylic acid analysis.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Selectivity ModerateHigh
Matrix Effects Can be significantCan be significant, but often mitigated by stable isotope-labeled internal standards

This table presents typical expected values. Actual values will be specific to the analyte, matrix, and instrumentation.

Visualization of Workflows and Logical Relationships

General Workflow for Analytical Method Cross-Validation

The following diagram illustrates the typical steps involved in the cross-validation of two analytical methods.[1]

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Cross-Validation Objective select_methods Select Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) define_objective->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Spiked and Real Samples define_acceptance->prepare_samples analyze_method_a Analyze Samples with Method A prepare_samples->analyze_method_a analyze_method_b Analyze Samples with Method B prepare_samples->analyze_method_b compare_data Statistically Compare Datasets analyze_method_a->compare_data analyze_method_b->compare_data evaluate_acceptance Evaluate Against Acceptance Criteria compare_data->evaluate_acceptance conclusion Draw Conclusion on Method Equivalency evaluate_acceptance->conclusion

Caption: A general workflow for analytical method cross-validation.

Decision Tree for Selecting an Analytical Method

The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and available resources.

start Start: Define Analytical Needs sensitivity_check High Sensitivity Required? start->sensitivity_check matrix_check Complex Matrix? sensitivity_check->matrix_check No lc_msms LC-MS/MS sensitivity_check->lc_msms Yes matrix_check->lc_msms Yes hplc_uv HPLC-UV matrix_check->hplc_uv No derivatization_check Derivatization Feasible? hplc_uv->derivatization_check Low UV absorbance derivatization_check->lc_msms No derivatization_check->hplc_uv Yes

Caption: Decision tree for selecting an analytical method.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The routes are evaluated based on their synthetic efficiency, with key performance metrics and detailed experimental protocols provided to aid in laboratory-scale synthesis and scale-up considerations.

Executive Summary

Two primary synthetic strategies for this compound are presented:

  • Route A: Post-Cyclization N-Methylation. This approach involves the initial formation of the 2-oxopyrrolidine-3-carboxylate ring system, followed by the introduction of the N-methyl group.

  • Route B: Pre-N-Methylation Cyclization. This strategy introduces the N-methyl group at an earlier stage, followed by a cyclization reaction to form the target pyrrolidone ring.

The following sections provide a detailed comparison of these routes, including quantitative data, experimental procedures, and a logical workflow diagram.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A: Post-Cyclization N-MethylationRoute B: Pre-N-Methylation Cyclization
Starting Materials Diethyl Malonate, AcrylonitrileN-methyl-β-alanine, Diethyl Oxalate
Key Reactions Michael Addition, Thorpe-Ziegler Cyclization, N-Alkylation, HydrolysisDiesterification, Dieckmann Condensation, Decarboxylation, Hydrolysis
Overall Yield (indicative) ModeratePotentially Higher
Number of Steps 44
Reagent Availability Readily AvailableReadily Available
Process Scalability ModerateGood
Key Challenges Control of N-alkylation vs. O-alkylationManagement of the Dieckmann condensation conditions

Experimental Protocols

Route A: Post-Cyclization N-Methylation

This route commences with the synthesis of ethyl 2-oxopyrrolidine-3-carboxylate, which is subsequently N-methylated and hydrolyzed.

Step 1: Synthesis of Diethyl 2-cyano-3-methylenepentanedioate

  • Reaction: Michael addition of diethyl malonate to acrylonitrile.

  • Procedure: To a solution of sodium ethoxide (prepared from sodium in ethanol), diethyl malonate is added. Acrylonitrile is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by neutralization and extraction to yield the crude product, which is purified by distillation.

Step 2: Synthesis of Ethyl 2-oxopyrrolidine-3-carboxylate

  • Reaction: Thorpe-Ziegler cyclization of diethyl 2-cyano-3-methylenepentanedioate.

  • Procedure: The product from Step 1 is treated with a strong base, such as sodium ethoxide in an aprotic solvent like toluene, and heated to induce intramolecular cyclization. Acidic workup and subsequent decarboxylation afford the desired ethyl 2-oxopyrrolidine-3-carboxylate.

Step 3: Synthesis of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

  • Reaction: N-methylation of ethyl 2-oxopyrrolidine-3-carboxylate.

  • Procedure: Ethyl 2-oxopyrrolidine-3-carboxylate is deprotonated with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF). A methylating agent, such as methyl iodide, is then added, and the reaction is stirred to completion. The product is isolated by extraction and purified by chromatography.

Step 4: Synthesis of this compound

  • Reaction: Hydrolysis of ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate.[1][2][3]

  • Procedure: The ester from Step 3 is hydrolyzed by heating with an aqueous solution of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).[1][2] After the reaction is complete, the solution is acidified to precipitate the carboxylic acid, which is then collected by filtration and recrystallized.[1][3]

Route B: Pre-N-Methylation Cyclization

This route begins with an N-methylated amino acid, which is then elaborated and cyclized.

Step 1: Synthesis of Diethyl N-methyl-β-alaninate

  • Reaction: Esterification of N-methyl-β-alanine.

  • Procedure: N-methyl-β-alanine is esterified using standard methods, such as refluxing in ethanol with a catalytic amount of strong acid (e.g., sulfuric acid), to produce the corresponding diethyl ester.

Step 2: Synthesis of Diethyl N-(2-(ethoxycarbonyl)ethyl)-N-methylglycinate

  • Reaction: Reaction of diethyl N-methyl-β-alaninate with diethyl oxalate.

  • Procedure: Diethyl N-methyl-β-alaninate is reacted with diethyl oxalate in the presence of a base like sodium ethoxide. This reaction forms the diester precursor for the subsequent cyclization.

Step 3: Synthesis of Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

  • Reaction: Dieckmann condensation of diethyl N-(2-(ethoxycarbonyl)ethyl)-N-methylglycinate.

  • Procedure: The diester from Step 2 undergoes intramolecular cyclization upon treatment with a base such as sodium ethoxide in a suitable solvent like toluene. The resulting β-keto ester is then subjected to acidic workup.

Step 4: Synthesis of this compound

  • Reaction: Hydrolysis and decarboxylation of the Dieckmann condensation product.

  • Procedure: The crude product from the Dieckmann condensation is heated in an acidic aqueous solution. This process hydrolyzes the ester group and promotes decarboxylation to yield this compound. The product is isolated by cooling the solution and collecting the precipitated solid.

Mandatory Visualization

Synthetic_Routes_to_1_Methyl_2_oxopyrrolidine_3_carboxylic_acid cluster_route_a Route A: Post-Cyclization N-Methylation cluster_route_b Route B: Pre-N-Methylation Cyclization A_start Diethyl Malonate + Acrylonitrile A_step1 Michael Addition A_start->A_step1 A_intermediate1 Diethyl 2-cyano-3- methylenepentanedioate A_step1->A_intermediate1 A_step2 Thorpe-Ziegler Cyclization A_intermediate1->A_step2 A_intermediate2 Ethyl 2-oxopyrrolidine- 3-carboxylate A_step2->A_intermediate2 A_step3 N-Methylation (NaH, MeI) A_intermediate2->A_step3 A_intermediate3 Ethyl 1-methyl-2-oxopyrrolidine- 3-carboxylate A_step3->A_intermediate3 A_step4 Hydrolysis A_intermediate3->A_step4 A_end 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid A_step4->A_end B_start N-methyl-β-alanine + Diethyl Oxalate B_step1 Diesterification B_start->B_step1 B_intermediate1 Diethyl N-(2-(ethoxycarbonyl)ethyl)- N-methylglycinate B_step1->B_intermediate1 B_step2 Dieckmann Condensation B_intermediate1->B_step2 B_intermediate2 Cyclized β-keto ester B_step2->B_intermediate2 B_step3 Hydrolysis & Decarboxylation B_intermediate2->B_step3 B_end 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid B_step3->B_end

Caption: Comparative workflow of two synthetic routes to the target molecule.

References

Unraveling the Biological Maze: A Head-to-Head Comparison of N-Substituted Pyrrolidinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between chemical isomers is paramount. The substitution pattern and stereochemistry of a molecule can dramatically alter its biological activity, transforming a potential therapeutic into an inert compound, or worse, a toxic one. This guide provides a comprehensive, data-driven comparison of the biological effects of N-substituted pyrrolidinone isomers, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.

This report synthesizes experimental data to provide a clear, head-to-head comparison of how positional isomerism and stereoisomerism within N-substituted pyrrolidinone derivatives influence their pharmacological effects, including anticonvulsant, enzyme inhibitory, and receptor binding activities.

Positional Isomerism: The Critical Impact of Substituent Placement

The location of a substituent on the pyrrolidinone core or its N-aryl substituent can profoundly affect biological activity. This is clearly demonstrated in studies on anticonvulsant and enzyme inhibitory activities.

Anticonvulsant Activity of 3-Aryl-Pyrrolidine-2,5-dione Isomers

The position of a chloro substituent on a phenyl ring at the 3-position of the pyrrolidine-2,5-dione scaffold significantly influences anticonvulsant efficacy. A comparative study of 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives in rodent models of epilepsy revealed that the ortho-chloro isomer generally exhibits a more potent anticonvulsant profile than the meta-chloro isomer in the maximal electroshock (MES) and 6 Hz seizure tests.

Compound IDSubstituent PositionMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)
1 ortho-chloro68.3028.20
2 meta-chloro> 10045.50
Data from a study on 3-(chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-diones.

This data suggests that steric or electronic effects dictated by the substituent's position play a crucial role in the interaction with the biological target.

Enzyme Inhibition by N-Aryl Pyrrolidinone Isomers

The inhibitory activity of N-aryl pyrrolidinone derivatives against key metabolic enzymes, such as α-amylase and α-glucosidase, is also highly dependent on the substituent position on the N-aryl ring. A study on N-(alkoxybenzyl)pyrrolidine derivatives demonstrated a clear structure-activity relationship for methoxy positional isomers. The para-substituted isomer consistently showed the highest inhibitory activity against both enzymes, followed by the ortho and then the meta isomers[1].

Compound IDMethoxy Positionα-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)
3e meta159.5128.55
3f ortho155.8027.51
3g para26.2418.04
Acarbose Reference5.50-
Metformin Reference25.31-

This trend highlights the importance of the substituent's location for optimal interaction with the enzyme's active site.

Stereoisomerism: The Decisive Role of 3D Architecture

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological function. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological profiles.

Receptor Binding Affinity of Pyrrolidine Enantiomers

The differential binding of enantiomers to their biological targets is a cornerstone of pharmacology. In a series of N-substituted benzamides designed as dopamine D2 receptor antagonists, the biological activity was found to be almost exclusively confined to the (R)-enantiomer. This demonstrates a high degree of stereoselectivity at the receptor binding site[2].

CompoundEnantiomerDopamine D2 Receptor Binding IC₅₀ (nM)
21 (R)1.1
21 (S)> 1000
22 (R)0.9
22 (S)> 1000
Data for 5,6-dimethoxy-salicylamide derivatives.

Similarly, a study on cis-N-substituted-2-(1-pyrrolidinyl)cyclohexylamines as sigma receptor ligands revealed that the (1R, 2S)-enantiomers consistently bound with higher affinity than their corresponding (1S, 2R)-enantiomers[3]. The most potent ligand, the (1R, 2S)-(-)-enantiomer, exhibited a Ki of 0.49 nM[3].

CompoundEnantiomerSigma Receptor Binding Ki (nM)
(+)-44 (1R, 2S)6
(-)-44 (1S, 2R)1.3
(+)-29 (1R, 2S)> 1000
(-)-29 (1S, 2R)8.66

These findings underscore the critical importance of synthesizing and testing enantiomerically pure compounds during drug discovery.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.

Anticonvulsant Activity Screening

Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure via corneal electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy against generalized seizures.

6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to the cornea of mice, and the ability of the test compound to prevent seizure activity is recorded.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that may be effective against absence seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered subcutaneously, and the ability of the test compound to prevent the resulting clonic seizures is measured.

Enzyme Inhibition Assays

α-Amylase Inhibition Assay:

  • A solution of the test compound is pre-incubated with α-amylase solution in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • The reaction is initiated by adding a starch solution.

  • After a defined incubation period, the reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

  • The mixture is heated to develop the color, and the absorbance is measured at 540 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The IC₅₀ value is then determined.

α-Glucosidase Inhibition Assay:

  • The test compound is pre-incubated with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

  • The mixture is incubated, and the reaction is terminated by the addition of sodium carbonate.

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Receptor Binding Assays

Receptor binding assays are performed using cell membrane preparations expressing the target receptor.

  • Membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor and various concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • The ability of the test compound to displace the radioligand is used to determine its binding affinity, typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Isomer Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Positional_Isomers Positional Isomers (ortho, meta, para) Anticonvulsant Anticonvulsant Assays (MES, 6 Hz, scPTZ) Positional_Isomers->Anticonvulsant Enzyme_Inhibition Enzyme Inhibition (α-amylase, α-glucosidase) Positional_Isomers->Enzyme_Inhibition Stereoisomers Stereoisomers (R/S, cis/trans) Receptor_Binding Receptor Binding Assays Stereoisomers->Receptor_Binding Quantitative_Data Quantitative Data (ED₅₀, IC₅₀, Ki) Anticonvulsant->Quantitative_Data Enzyme_Inhibition->Quantitative_Data Receptor_Binding->Quantitative_Data SAR Structure-Activity Relationship (SAR) Quantitative_Data->SAR

Experimental workflow for comparing pyrrolidinone isomers.

signaling_pathway cluster_receptor Receptor Interaction cluster_response Cellular Response Ligand_R (R)-Enantiomer Receptor Chiral Receptor (e.g., Dopamine D2) Ligand_R->Receptor High Affinity Binding Ligand_S (S)-Enantiomer Ligand_S->Receptor Low/No Affinity No_Effect No Significant Effect Ligand_S->No_Effect Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Biological_Effect Biological Effect (e.g., Antagonism) Signal_Transduction->Biological_Effect

Stereoselective binding of enantiomers to a chiral receptor.

Conclusion

The presented data unequivocally demonstrates that the biological effects of N-substituted pyrrolidinone derivatives are exquisitely sensitive to both positional isomerism and stereoisomerism. The seemingly minor change of moving a substituent on an aromatic ring or altering the three-dimensional arrangement of atoms can lead to orders of magnitude differences in potency and efficacy. This underscores the necessity of precise chemical synthesis and thorough pharmacological evaluation of all possible isomers in the drug discovery and development process. For researchers in this field, a deep understanding of these structure-activity relationships is not just advantageous—it is essential for the rational design of novel, effective, and safe therapeutic agents.

References

Unraveling the Molecular Mechanisms of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential mechanisms of action of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a compound belonging to the versatile pyrrolidinone class of molecules. Due to limited direct research on this specific molecule, this guide explores two primary, evidence-based putative mechanisms: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of Cyclooxygenase (COX) enzymes. We will delve into the experimental data supporting these hypotheses, compare its potential activity with established alternative compounds, and provide detailed experimental protocols for verification.

Putative Mechanism 1: Activation of the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. Several studies on 2-oxopyrrolidine derivatives suggest that this class of compounds can modulate this pathway. A notable example is the novel 2-oxopyrrolidine derivative, LN-53, which has been demonstrated to be a potent activator of the Nrf2 pathway.[1][2] This provides a strong rationale for investigating this compound as a potential Nrf2 activator.

Supporting Evidence and Comparative Analysis

While direct quantitative data for this compound is not currently available in the public domain, we can hypothesize its potential efficacy based on related compounds and compare it with known Nrf2 activators like Sulforaphane and Dimethyl Fumarate (DMF).

CompoundClassKnown Efficacy (Nrf2 Activation)Reference
This compound Pyrrolidinone DerivativeHypothesized-
LN-53 2-Oxopyrrolidine DerivativeSignificant Nrf2 activation in in-vitro models[1][2]
Sulforaphane IsothiocyanatePotent Nrf2 activator, well-characterized
Dimethyl Fumarate (DMF) Fumaric Acid EsterClinically approved Nrf2 activator
Experimental Protocol: Nrf2 Activation Assay

This protocol is adapted from the methodology used to evaluate the Nrf2-activating potential of LN-53.[1]

Objective: To determine the ability of this compound to induce the nuclear translocation of Nrf2.

Materials:

  • Human keratinocytes (HaCaT) or other suitable cell line

  • This compound

  • Positive Control: Sulforaphane or Dimethyl Fumarate (DMF)

  • Cell culture medium (e.g., DMEM) and supplements

  • Nuclear and Cytoplasmic Extraction Kit

  • Nrf2 Transcription Factor Assay Kit (e.g., Cayman Chemical, Item No. 600590)

  • BCA Protein Assay Kit

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, a positive control (Sulforaphane or DMF), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).

  • Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit according to the manufacturer's instructions.

  • Nrf2 Transcription Factor Assay: Quantify the amount of active Nrf2 in the nuclear extracts using an ELISA-based transcription factor assay kit. This assay typically involves the binding of active Nrf2 from the cell lysate to an oligonucleotide containing the Nrf2 consensus binding site coated on the plate.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Normalize the Nrf2 levels to the total protein concentration of the nuclear extracts, determined by a BCA assay. Compare the levels of nuclear Nrf2 in treated cells to the vehicle control.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 Ubiquitination Compound 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid (Putative Activator) Compound->Keap1 Inhibition of Interaction (Hypothesized) Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Maf->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Putative activation of the Nrf2 signaling pathway by this compound.

Putative Mechanism 2: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of N-methyl-pyrrolidone (NMP), a structurally related compound, suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. Inhibition of these enzymes, particularly COX-2, is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Supporting Evidence and Comparative Analysis
CompoundClassSelectivityKnown IC50 (COX-2)Reference
This compound Pyrrolidinone DerivativeUnknownTo be determined-
Celecoxib Selective COX-2 InhibitorCOX-1/COX-2 ratio: >100~0.04 µM
Ibuprofen Non-selective COX InhibitorCOX-1/COX-2 ratio: ~2.5~13.5 µM
N-methyl-pyrrolidone (NMP) Pyrrolidinone-Anti-inflammatory effects observed, but direct IC50 not specified
Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This protocol outlines a common method for assessing the in vitro inhibition of COX-1 and COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • This compound

  • Positive Controls: Celecoxib (selective COX-2 inhibitor), Ibuprofen (non-selective inhibitor)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound and positive controls at various concentrations. Prepare enzyme, substrate, and probe solutions according to the assay kit manufacturer's instructions.

  • Assay Reaction: To the wells of a 96-well plate, add the assay buffer, heme, and the test compound or control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then kinetically over a period of 5-10 minutes using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_conclusion Mechanism Confirmation Start 1-Methyl-2-oxopyrrolidine- 3-carboxylic acid Nrf2_Assay Nrf2 Activation Assay (Nuclear Translocation) Start->Nrf2_Assay COX_Assay COX-1/COX-2 Inhibition Assay (Enzymatic Activity) Start->COX_Assay Data1 Nrf2 Activation Data (EC50) Nrf2_Assay->Data1 Data2 COX Inhibition Data (IC50, Selectivity) COX_Assay->Data2 Compare_Nrf2 Compare with known Nrf2 Activators (e.g., Sulforaphane, DMF) Data1->Compare_Nrf2 Compare_COX Compare with known COX Inhibitors (e.g., Celecoxib, Ibuprofen) Data2->Compare_COX Conclusion Confirmation of Primary Mechanism of Action Compare_Nrf2->Conclusion Compare_COX->Conclusion

Caption: Experimental workflow for confirming the mechanism of action.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a bioactive molecule, with potential mechanisms of action centered on Nrf2 activation and/or COX inhibition. The experimental protocols provided in this guide offer a clear path for researchers to empirically determine the primary mechanism and efficacy of this compound. Further in-depth studies, including cell-based assays to measure downstream targets of Nrf2 and in vivo models of inflammation, are warranted to fully elucidate its therapeutic potential and to validate the hypotheses presented herein. This comparative framework will aid in positioning this compound within the landscape of existing therapeutic agents.

References

Comparative Guide to the Synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a key building block in the development of various pharmaceuticals. The methods compared are the direct synthesis via Michael addition and cyclization from itaconic acid and methylamine, and a proposed alternative route utilizing a Dieckmann condensation.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic pathways.

ParameterMethod 1: Michael Addition & CyclizationMethod 2: Dieckmann Condensation (Proposed)
Starting Materials Itaconic acid, MethylamineDiethyl 2-(methoxycarbonylmethyl)-2-(methylamino)malonate
Key Reaction Aza-Michael Addition, Amidation/CyclizationIntramolecular Dieckmann Condensation
Overall Yield 76-85% (reported for analogous reactions)Estimated 60-70% (based on similar Dieckmann cyclizations)
Purity Typically high after recrystallizationRequires chromatographic purification
Reaction Steps One-pot reactionMulti-step synthesis of the diester precursor required
Reagents & Solvents Water or alcoholSodium ethoxide, ethanol, toluene
Temperature 100-150°CReflux
Reaction Time 1-2 hours~20 hours

Experimental Protocols

Method 1: Synthesis via Michael Addition and Cyclization

This method is based on the well-established reaction of itaconic acid with primary amines, which proceeds through a cascade aza-Michael addition and subsequent intramolecular cyclization.[1][2][3]

Procedure:

  • In a round-bottom flask, dissolve itaconic acid (1.0 eq) in a suitable solvent such as water or ethanol.

  • Add an aqueous solution of methylamine (1.0-1.2 eq) dropwise to the itaconic acid solution. The molar ratio of amine to itaconic acid is preferably between 1:1 and 2:1.[1]

  • Heat the reaction mixture to 100-150°C and stir for 1-2 hours.[1]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.

Method 2: Proposed Synthesis via Dieckmann Condensation

This proposed alternative route involves the intramolecular cyclization of a suitably substituted diester via a Dieckmann condensation to form the pyrrolidone ring.[4][5][6]

Proposed Precursor Synthesis:

The required diester precursor, diethyl 2-(methoxycarbonylmethyl)-2-(methylamino)malonate, can be synthesized in a multi-step process starting from diethyl malonate.

Dieckmann Condensation Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add diethyl 2-(methoxycarbonylmethyl)-2-(methylamino)malonate (1.0 eq) to the sodium ethoxide solution under an inert atmosphere.

  • Heat the reaction mixture to reflux for approximately 20 hours.[4]

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.[4]

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield the corresponding β-keto ester.

  • Subsequent hydrolysis and decarboxylation of the β-keto ester will yield the target molecule, this compound.

Mandatory Visualizations

G cluster_0 Method 1: Michael Addition & Cyclization start1 Itaconic Acid + Methylamine step1_1 Aza-Michael Addition start1->step1_1 intermediate1 Adduct Intermediate step1_1->intermediate1 step1_2 Intramolecular Cyclization intermediate1->step1_2 product1 This compound step1_2->product1

Caption: Experimental workflow for the synthesis of this compound via Michael addition and cyclization.

G cluster_1 Method 2: Dieckmann Condensation (Proposed) start2 Diester Precursor step2_1 Dieckmann Condensation start2->step2_1 intermediate2 Cyclic β-Keto Ester step2_1->intermediate2 step2_2 Hydrolysis & Decarboxylation intermediate2->step2_2 product2 This compound step2_2->product2

Caption: Proposed experimental workflow for the synthesis of this compound via Dieckmann condensation.

References

Comparative Analysis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Focus on Cancer Cell Line Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the anticancer activity of derivatives of 5-oxopyrrolidine-3-carboxylic acid. Due to a lack of specific experimental data on 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, this report focuses on the closely related compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid , and its derivatives. The data presented here is based on a study evaluating their effects on the A549 human lung adenocarcinoma cell line.[1][2] This guide aims to offer insights into the potential of this class of compounds as a scaffold for developing novel anticancer agents.

Introduction to 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

The 2-pyrrolidinone scaffold is a structural feature found in numerous natural products and is associated with a wide range of biological activities.[1][2] Derivatives of 5-oxopyrrolidine-3-carboxylic acid are being investigated for their therapeutic potential, including antimicrobial and anticancer properties.[1][2] The exploration of various substitutions on this core structure is a key strategy in the discovery of novel bioactive molecules.

Comparative Anticancer Activity

The anticancer activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (designated as compound 2 ) and several of its hydrazone and azole derivatives was assessed against the A549 human lung adenocarcinoma cell line.[1][2] The following table summarizes the post-treatment viability of A549 cells after 24-hour exposure to a 100 µM concentration of each compound.[1][2] Cisplatin, a standard chemotherapy drug, was used as a positive control.

Table 1: Post-Treatment Viability of A549 Cells

Compound IDDerivative ClassPost-Treatment Viability (%)
2 Carboxylic Acid~82
4 Acid Hydrazide~80
5 Hydrazone~75
18 Bishydrazone~45
19 Bishydrazone~38
20 Bishydrazone~35
21 Bishydrazone~30
22 Bishydrazone~28
Cisplatin Positive Control~40

Data is estimated from the graphical representation in the source publication.[1][2]

The results indicate that the conversion of the initial carboxylic acid (2 ) and its hydrazide (4 ) to hydrazone and particularly bishydrazone derivatives (compounds 18-22 ) significantly enhanced the anticancer activity against A549 cells.[1][2] Notably, compounds 18-22 demonstrated more potent activity than the conventional anticancer drug cisplatin at the tested concentration.[1][2]

Experimental Methodologies

A crucial aspect of evaluating the potential of novel anticancer compounds is the use of standardized and reproducible experimental protocols. The following section details a typical methodology for assessing cell viability, a key indicator of a compound's cytotoxic effects.

Cell Viability (MTT) Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding:

    • Human cancer cell lines (e.g., A549) are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4][5]

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells containing medium with the solvent and untreated cells are also included.

    • The plates are incubated for a specified period, typically 24 to 72 hours.[3][5]

  • MTT Addition and Incubation:

    • Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[6]

    • The plates are incubated for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization of Formazan:

    • The medium containing MTT is carefully removed.

    • A solubilizing agent, such as DMSO or a specialized detergent solution, is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • A reference wavelength of around 630 nm may be used to reduce background noise.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting cell viability against the logarithm of the compound concentration.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in selectivity evaluation and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Selectivity Workflow A Select Cancer and Non-Cancerous Cell Lines B Cell Seeding in Multi-Well Plates A->B C Compound Treatment (Dose-Response) B->C D Incubation (e.g., 24-72h) C->D E Cell Viability Assay (e.g., MTT, SRB) D->E F Data Acquisition (Absorbance Reading) E->F G IC50 Calculation for Each Cell Line F->G H Selectivity Index Calculation (IC50 Non-Cancerous / IC50 Cancerous) G->H

Caption: Workflow for Determining Compound Selectivity.

G cluster_1 Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 5-Oxopyrrolidine Derivative Compound->Inhibition Inhibition->Kinase2

Caption: Hypothetical Kinase Pathway Inhibition.

Discussion on Selectivity

The ultimate goal in the development of anticancer agents is to achieve high selectivity, meaning the compound is significantly more toxic to cancer cells than to normal, healthy cells. The selectivity index (SI) is a quantitative measure of this, calculated by dividing the IC50 value in a non-cancerous cell line by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity and a more promising therapeutic window. The workflow diagram above illustrates the process for determining this crucial parameter.

Potential Mechanisms of Action

While the precise mechanism of action for this class of compounds is not yet fully elucidated, many anticancer drugs exert their effects by interfering with specific signaling pathways that are dysregulated in cancer. The second diagram provides a hypothetical illustration of how a 5-oxopyrrolidine derivative might inhibit a kinase cascade, a common target in cancer therapy. Such inhibition would block downstream signaling events that lead to uncontrolled cell proliferation and survival. Further research is necessary to identify the specific molecular targets of these compounds.

Conclusion

The derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising anticancer activity in vitro against the A549 human lung adenocarcinoma cell line.[1][2] The significant increase in potency observed with the bishydrazone derivatives suggests that this scaffold is a valuable starting point for further medicinal chemistry efforts.[1][2] Future studies should focus on synthesizing a broader range of derivatives and evaluating their selectivity against a panel of both cancerous and non-cancerous cell lines to determine their therapeutic potential. Identifying the specific molecular targets and signaling pathways affected by these compounds will be critical for their continued development as novel anticancer agents.

References

A Comparative Guide to the Pharmacokinetic Properties of Pyrrolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring is a foundational scaffold in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential. This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent pyrrolidinone-based drugs, with a focus on the racetam class of nootropics and anticonvulsants. The information presented herein is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, thereby informing the design and development of novel therapeutics.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of pyrrolidinone-based compounds. These values have been compiled from various preclinical and clinical studies and are intended for comparative purposes. It is important to note that specific values may vary depending on the study population, dosage, and analytical methods used.

CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (t½) (hours)Primary Route of Excretion
Piracetam ~100%[1][2]< 10%5 - 8[1][3]Renal (unchanged)[1][2]
Levetiracetam >95%[4][5]< 10%[3][5]6 - 8[4][5]Renal (mostly unchanged)[3][4]
Brivaracetam ~100%[6][7]≤ 20%[6]7 - 9[6][7]Renal (as metabolites)[6][8]
Aniracetam Low (due to high first-pass metabolism)-0.5 - 2.5[9]Primarily as metabolites
Nefiracetam --3 - 5[10][11]Primarily as metabolites[12]

Experimental Protocols

The pharmacokinetic data presented in this guide are typically determined through a series of in vivo and in vitro experiments. The following outlines the general methodologies employed in these studies.

Pharmacokinetic Studies in Animal Models

Animal models, most commonly rats and dogs, are essential for initial pharmacokinetic profiling.[13] A typical study design involves the administration of the compound of interest, followed by the collection of biological samples at various time points.

  • Drug Administration: Compounds are administered through various routes, including oral (PO) and intravenous (IV) injection, to assess absorption and bioavailability.[14]

  • Sample Collection: Blood, urine, and feces are collected at predetermined intervals.[14] For brain-penetrating compounds, cerebrospinal fluid (CSF) and brain tissue may also be sampled.[15]

  • Sample Processing: Blood samples are typically processed to obtain plasma or serum. All biological samples are stored under appropriate conditions (e.g., -20°C or -80°C) until analysis.

  • Bioanalytical Method: The concentration of the parent drug and its metabolites in the biological matrices is quantified using validated analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a commonly used technique.[10][16][17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity.[9][17]

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

In Vitro ADME Assays

In vitro assays are employed to investigate specific aspects of a compound's ADME profile, providing mechanistic insights and aiding in the prediction of in vivo pharmacokinetics.

  • Metabolic Stability: The metabolic stability of a compound is assessed by incubating it with liver microsomes or hepatocytes.[18] The rate of disappearance of the parent compound over time provides an indication of its intrinsic clearance.

  • Protein Binding: The extent to which a drug binds to plasma proteins is determined using techniques such as equilibrium dialysis or ultrafiltration.[8]

  • CYP450 Inhibition and Induction: The potential for a compound to inhibit or induce major cytochrome P450 (CYP) enzymes is evaluated to predict drug-drug interactions.

Visualization of a Key Signaling Pathway

A significant breakthrough in understanding the mechanism of action of several newer pyrrolidinone-based anticonvulsants, such as Levetiracetam and Brivaracetam, has been the identification of their binding target: the Synaptic Vesicle Glycoprotein 2A (SV2A).[19][20] This protein is crucial for the proper regulation of neurotransmitter release. The following diagram illustrates the proposed mechanism.

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle NT_Released Neurotransmitter Synaptic Vesicle->NT_Released Exocytosis SV2A SV2A SV2A->Synaptic Vesicle Modulates Exocytosis Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Synaptic Vesicle Ca2+ Influx Neurotransmitter Neurotransmitter Receptor Postsynaptic Receptor NT_Released->Receptor Binding Postsynaptic Effect Postsynaptic Effect Receptor->Postsynaptic Effect Action Potential Action Potential Action Potential->Ca_Channel Depolarization Levetiracetam/\nBrivaracetam Levetiracetam/ Brivaracetam Levetiracetam/\nBrivaracetam->SV2A Binds to

Caption: Proposed mechanism of action of Levetiracetam and Brivaracetam via binding to SV2A.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary recommended disposal method for 1-Methyl-2-oxopyrrolidine-3-carboxylic acid is to engage a licensed professional waste disposal service.[1][2] This compound should not be released into the environment.[2] Spills should be managed by containing the material with an inert absorbent and collecting it in a suitable, sealed container for disposal.[2][3]

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Body Protection: A lab coat or chemical-resistant apron is required.[1]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of dust or aerosol formation, or if working in an area with inadequate ventilation.[1]

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Prevent the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[2]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. For solid spills, carefully sweep up the material.[2][3]

  • Collection: Collect the absorbed or swept material using non-sparking tools and place it into a designated, labeled, and tightly sealed container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste is considered hazardous and must be disposed of through an approved waste disposal plant.[1][2]

Disposal Plan: Step-by-Step Guidance

The disposal of this compound and its contaminated waste must be conducted in compliance with all local, state, and federal regulations. The primary and most recommended method is through a licensed hazardous waste disposal company. However, for informational purposes, the following outlines potential treatment and disposal pathways.

Option 1: Licensed Hazardous Waste Disposal (Recommended)

This is the most straightforward and compliant method.

  • Segregation and Storage:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a clearly labeled, sealed, and chemically compatible container.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Engage a Professional Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS).

Option 2: Potential In-Lab Treatment (For Informational Purposes Only - Requires Expert Consultation and Institutional Approval)

The following methods are based on the chemical properties of carboxylic acids and pyrrolidones but should not be attempted without a thorough risk assessment, expert consultation, and approval from your institution's safety officer.

A. Neutralization of Dilute Aqueous Solutions:

Carboxylic acids can be neutralized with a suitable base. This procedure should only be considered for very dilute aqueous solutions of this compound that are free of other hazardous contaminants.

  • Dilution: Ensure the concentration of the carboxylic acid is low (e.g., <5%).[4] Always add acid to water, never the other way around.[4] The process may generate heat, so cooling in an ice bath may be necessary.[4]

  • Neutralization: Slowly add a dilute solution of a base, such as sodium hydroxide or sodium bicarbonate, while stirring continuously in a suitable container (e.g., a large beaker or polyethylene bucket).[4][5]

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.[4][5]

  • Disposal of Neutralized Solution: Once neutralized, and if permitted by local regulations for non-hazardous salt solutions, the liquid may be disposed of down the sanitary sewer with copious amounts of water.[4]

B. Biodegradation:

The related compound, N-methyl-2-pyrrolidone (NMP), has been shown to be biodegradable by certain microorganisms.[6][7][8] This suggests that this compound may also be amenable to biological treatment.

  • Feasibility: This is not a practical in-lab disposal method but is a consideration for industrial-scale wastewater treatment.[6][9]

  • Process: Biological treatment typically involves introducing the chemical waste into a bioreactor containing a culture of microorganisms capable of degrading the compound.[9] The degradation efficiency can be influenced by factors such as pH, temperature, and the presence of other nutrients.[6][7]

C. Incineration:

Incineration is a common method for the disposal of organic chemical waste.[10][11]

  • Process: High-temperature incineration breaks down the organic molecule into simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides (NOx).[10]

  • Considerations: Due to the nitrogen content in this compound, incineration can lead to the formation of NOx, which are regulated air pollutants.[10][12][13] Professional incineration facilities are equipped with scrubbers and other technologies to control these emissions.[10][13]

Data Presentation

ParameterValueReference
Chemical Name This compound
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
Appearance Solid
Primary Disposal Route Approved Waste Disposal Plant[1][2]
Spill Containment Inert Absorbent Material[2][3]
Incompatible Materials Strong oxidizing agents, Strong bases[1]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated is_pure Is the waste pure compound or a simple aqueous solution? collect_waste Collect in a labeled, sealed, and compatible container. is_pure->collect_waste No, solid or concentrated neutralize Consider neutralization (requires expert approval). is_pure->neutralize Yes, dilute aqueous is_contaminated->is_pure No is_contaminated->collect_waste Yes contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. collect_waste->contact_ehs professional_disposal Arrange for professional disposal. contact_ehs->professional_disposal neutralize->collect_waste Not feasible or permitted dispose_sewer Dispose down sanitary sewer (if permitted by local regulations). neutralize->dispose_sewer Successful & Permitted

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound.

References

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1-Methyl-2-oxopyrrolidine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.